molecular formula C5H8O3 B1403357 Methyl oxetane-3-carboxylate CAS No. 1638760-80-1

Methyl oxetane-3-carboxylate

Cat. No.: B1403357
CAS No.: 1638760-80-1
M. Wt: 116.11 g/mol
InChI Key: KIKBCVAAHVENQY-UHFFFAOYSA-N
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Description

Methyl oxetane-3-carboxylate is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl oxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKBCVAAHVENQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl Oxetane-3-Carboxylate for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is as critical as the optimization of its target affinity. Compound property optimization remains a formidable challenge, and medicinal chemists are continually seeking novel structural motifs that can confer more "drug-like" characteristics.[1] The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural element to a highly valued scaffold in contemporary medicinal chemistry.[2] Its growing prominence is due to a unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[3][4]

The incorporation of an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][5] It serves as an effective bioisostere for commonly used, and often problematic, functional groups such as gem-dimethyl or carbonyl groups.[2][6] For instance, replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility by factors ranging from 4 to over 4000, a significant advantage for improving oral bioavailability.[1][2] Furthermore, the electron-withdrawing nature of the oxetane oxygen can powerfully modulate the basicity (pKa) of adjacent amines, a crucial tactic for mitigating liabilities like hERG channel inhibition.[2][3]

This guide provides an in-depth analysis of methyl oxetane-3-carboxylate, a key building block that provides a synthetically tractable entry point into this important class of compounds. We will explore its core physicochemical properties, the analytical methods for its characterization, and its reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Profile and Physicochemical Data

This compound (CAS: 1638760-80-1) is a colorless to light yellow liquid at room temperature.[7] Its fundamental role as a synthetic intermediate stems from the versatility of the ester functionality, which allows for further chemical elaboration while leveraging the beneficial properties of the oxetane core.

Molecular Structure

Caption: 2D Structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key computed and experimental properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[8]
CAS Number 1638760-80-1[7]
Molecular Formula C₅H₈O₃[8]
Molecular Weight 116.11 g/mol [8]
Physical Form Liquid
Boiling Point 126.0 ± 15.0 °C (Predicted)[7]
Density 1.165 ± 0.06 g/cm³ (Predicted)[7]
XLogP3 (Lipophilicity) -0.3 (Computed)[8]
Hydrogen Bond Acceptors 3[8]
Hydrogen Bond Donors 0[8]
InChIKey KIKBCVAAHVENQY-UHFFFAOYSA-N

Part 2: In-Depth Property Analysis & Drug Discovery Implications

Understanding the "why" behind the data is paramount. The properties listed above are not mere numbers; they are predictors of a molecule's behavior in biological systems and synthetic protocols.

Lipophilicity, Solubility, and Hydrogen Bonding

A molecule's lipophilicity, often expressed as LogP or LogD, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The computed XLogP3 value of -0.3 for this compound indicates a hydrophilic character.[8] This is a direct consequence of the polar oxetane ring and the ester group.

Expert Insight: The true power of the oxetane motif is realized in matched-pair analysis, where it replaces a non-polar group. For example, substituting a lipophilic gem-dimethyl group with an oxetane introduces a polar, hydrogen-bond-accepting center with a similar steric footprint.[2] The strained C–O–C bond angle (approx. 90.2°) exposes the oxygen's lone pair of electrons, making the oxetane an exceptionally effective hydrogen-bond acceptor, even more so than less-strained cyclic ethers like tetrahydrofuran (THF).[9] This strong hydrogen-bond accepting ability is a key driver of the dramatic increases in aqueous solubility observed when incorporating this motif.[1][9]

Chemical Stability and Reactivity: A Self-Validating System

A common misconception is the inherent instability of four-membered rings. While the oxetane core possesses ring strain, it is remarkably stable under a wide range of synthetic conditions, a crucial feature for a versatile building block.[10] However, its reactivity is context-dependent, and understanding its limits is key to successful manipulation. Classical homologation methods applied to the parent oxetan-3-one have proven challenging due to the ring's sensitivity to strongly oxidative, basic, and acidic conditions.[11]

Causality of Reactivity:

  • Acidic Conditions: The oxetane ring is most vulnerable to strong Brønsted or Lewis acids.[6] The ether oxygen can be protonated or coordinated, activating the ring for nucleophilic attack and subsequent ring-opening. This reaction is often regioselective, driven by the formation of the most stable carbocation intermediate.[10] Therefore, reactions requiring harsh acidic conditions (e.g., certain esterifications) can lead to decomposition.[10]

  • Basic/Nucleophilic Conditions: The oxetane ring is generally stable to basic and nucleophilic conditions. This is a critical feature that allows for selective manipulation of the ester group. For example, saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid is efficiently performed using standard basic conditions (e.g., LiOH, NaOH) without compromising the oxetane core.[10]

  • Reductive Conditions: The ester can be reduced to the corresponding primary alcohol. However, the choice of reducing agent and conditions is vital. Strong, oxophilic reagents like lithium aluminum hydride (LiAlH₄) can lead to decomposition at elevated temperatures. Successful reductions are typically performed at low temperatures (e.g., –30 to –10 °C) to control reactivity and preserve the oxetane ring.[10]

start This compound acid Product Ring-Opening/ Decomposition start->acid Strong Acid (e.g., HCl, Lewis Acids) base Product Oxetane-3-Carboxylic Acid start->base Base (e.g., LiOH, H₂O) reduction Product (Oxetan-3-yl)methanol start->reduction Reduction (e.g., LiAlH₄, –30 °C)

Caption: Reactivity Profile of this compound.

Part 3: Experimental Protocols for Characterization & Synthesis

Trustworthiness in chemical science is built upon reproducible, well-defined protocols. The following methodologies represent standard, self-validating systems for the analysis and synthesis of this compound.

Protocol: Analytical Characterization by LC-MS and NMR

Objective: To confirm the identity, purity, and structural integrity of this compound.

Methodology Rationale: This dual-technique approach provides orthogonal data. Mass spectrometry confirms the molecular weight, while NMR spectroscopy provides definitive structural elucidation and assesses isomeric purity.

Step-by-Step Protocol:

  • Sample Preparation:

    • LC-MS: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 with the initial mobile phase for injection.

    • NMR: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to a 5 mm NMR tube.

  • LC-MS Analysis:

    • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Data Acquisition: Scan for m/z 50-500.

      • Expected Result: A major peak corresponding to the [M+H]⁺ ion at m/z 117.0501 (Calculated for C₅H₉O₃⁺).[8][12]

  • NMR Spectroscopy Analysis:

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

    • Expected ¹H NMR Signals (in CDCl₃, schematic):

      • ~3.75 ppm (singlet, 3H, -OCH₃).

      • ~3.60 ppm (multiplet, 1H, -CH-COO).

      • ~4.80-5.00 ppm (multiplet, 4H, oxetane -CH₂- protons). The two sets of methylene protons are diastereotopic and will likely appear as complex multiplets.

    • Expected ¹³C NMR Signals (in CDCl₃, schematic):

      • ~172 ppm (C=O).

      • ~75 ppm (Oxetane -CH₂- carbons).

      • ~52 ppm (-OCH₃).

      • ~40 ppm (Oxetane -CH- carbon).

Protocol: Laboratory-Scale Synthesis

Objective: To prepare this compound from oxetane-3-one. This protocol is based on a mild homologation sequence, as classical methods can be challenging.[11]

Methodology Rationale: This multi-step procedure avoids the harsh conditions that can cause the sensitive oxetane ring to open.[11] It represents a robust method for accessing this key building block.

cluster_0 Synthetic Workflow A Oxetane-3-one B Allylic Acetate Intermediate A->B Mild Homologation C Diol Intermediate B->C Tsuji Hydrogenolysis & Osmium-free Dihydroxylation D Aldehyde Intermediate C->D Oxidative Cleavage E This compound D->E Oxidation & Esterification

Caption: General Synthetic Workflow for this compound.

Step-by-Step Protocol (Conceptual Overview):

  • Homologation: Convert commercially available oxetane-3-one to a suitable one-carbon extended intermediate, such as an allylic acetate. This step is designed to be mild to preserve the ring.

  • Hydrogenolysis and Dihydroxylation: Perform a Tsuji hydrogenolysis on the allylic acetate, followed by an osmium-free dihydroxylation (e.g., using AD-mix) to generate a vicinal diol.[11] The use of osmium-free methods enhances the safety and environmental profile of the synthesis.

  • Oxidative Cleavage: Cleave the diol using a reagent like sodium periodate (NaIO₄) to yield oxetane-3-carboxaldehyde.

  • Oxidation and Esterification: Oxidize the aldehyde to the carboxylic acid (e.g., using a Pinnick oxidation) followed by esterification (e.g., with methanol under mild acidic or base-catalyzed conditions) to yield the final product, this compound.

Handling and Storage:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C) to prevent hydrolysis and potential degradation.[7]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its physicochemical profile—characterized by hydrophilicity, strong hydrogen-bond accepting capacity, and a synthetically robust core—provides a validated solution for overcoming common ADME and solubility challenges.[1][3] By understanding the causal relationships between its structure and its properties, and by employing validated protocols for its synthesis and characterization, researchers can confidently leverage this building block to design next-generation therapeutics with superior property profiles.

References

Technical Guide: Spectroscopic Characterization of Methyl Oxetane-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl oxetane-3-carboxylate is a pivotal chemical building block, valued in medicinal chemistry and materials science for its unique stereoelectronic properties imparted by the strained oxetane ring.[1][2] The oxetane motif serves as a versatile bioisostere for carbonyl and gem-dimethyl groups, capable of modulating physicochemical properties such as solubility and metabolic stability.[2] A precise and comprehensive structural elucidation is paramount for its effective application. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. We present not only the interpreted data but also the underlying principles and validated experimental protocols necessary for its unambiguous characterization, reflecting the rigorous standards of modern chemical research.

Introduction: The Structural Significance of this compound

The molecule, with the chemical formula C₅H₈O₃ and a molecular weight of 116.11 g/mol , features a four-membered ether ring substituted at the 3-position with a methyl ester group.[3] This combination of a strained, polar heterocyclic ring and a classic electron-withdrawing group creates a unique chemical entity. The inherent ring strain of approximately 106 kJ/mol makes the oxetane ring a competent hydrogen-bond acceptor and influences the conformation of adjacent functionalities.[4] While the synthesis of this specific molecule was first detailed relatively recently, its utility as a precursor for more complex substituted oxetanes is rapidly growing.[5] Accurate spectroscopic analysis is the cornerstone of its quality control and synthetic application.

Below is a diagram illustrating the workflow for the complete spectroscopic verification of the molecule's structure.

G Figure 1. Integrated Spectroscopic Verification Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample This compound (CAS: 1638760-80-1) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Multiplicity Coupling (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation (m/z) MS->MS_Data Confirmation Unambiguous Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Figure 1. Integrated Spectroscopic Verification Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The asymmetry of the 3-substituted oxetane ring results in a distinct and predictable set of signals.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

¹H NMR Spectrum: Analysis and Interpretation

The proton NMR spectrum is characterized by four distinct signals. The diastereotopic nature of the methylene protons on the oxetane ring (at C2 and C4) is a key feature, arising from the chiral center at C3.

G Figure 2. Structure of this compound with Proton Labels mol

Caption: Figure 2. Structure with Proton Labels

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Labeled ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Hₐ (-OCH₃)~ 3.75Singlet (s)N/A3HStandard chemical shift for methyl ester protons.
Hₓ (-CH)~ 3.80 - 3.95Multiplet (m)-1HMethine proton at C3, deshielded by the adjacent ester and ring oxygen. Coupled to Hₘ and Hₙ protons.
Hₘ, Hₙ (-CH₂)~ 4.70 - 4.95Multiplet (m)-4HDiastereotopic methylene protons at C2 and C4, strongly deshielded by the ring oxygen. They exhibit complex geminal and vicinal coupling.

The causality for these shifts is clear: the electronegative oxygen of the ether ring strongly deshields the adjacent C2 and C4 protons (Hₘ, Hₙ), pushing them significantly downfield. The methine proton (Hₓ) is influenced by both the ring oxygen and the carbonyl group, while the methyl ester protons (Hₐ) appear in their characteristic region.

¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm)Rationale
-OC H₃~ 52Typical shift for an ester methyl carbon.
C 3~ 45Methine carbon, shifted downfield by the attached ester group.
C 2, C 4~ 74Methylene carbons attached to the ring oxygen, significantly deshielded.[6]
C =O~ 172Carbonyl carbon of the ester functional group.[7]

The spectrum is clean and unambiguous. The C2 and C4 carbons are equivalent due to rapid ring puckering on the NMR timescale, resulting in a single signal. The carbonyl carbon appears furthest downfield, as expected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the ester and the cyclic ether.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: As this compound is a liquid, a spectrum can be obtained neat.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Obtain a background spectrum of the clean ATR crystal. Apply a small drop of the sample to the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

IR Spectrum: Analysis and Interpretation

The IR spectrum is dominated by two key features.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 2950 - 2850MediumC-H StretchAlkane (CH, CH₂, CH₃)
~ 1740Strong, SharpC=O StretchEster
~ 1200 - 1000StrongC-O StretchEster and Cyclic Ether

The most diagnostic peak is the intense carbonyl (C=O) stretch of the ester at approximately 1740 cm⁻¹. This confirms the presence of the ester functionality unequivocally. The strong, broad absorptions in the "fingerprint region" between 1200 and 1000 cm⁻¹ correspond to the C-O single bond stretching vibrations of both the ester and the strained oxetane ether, confirming the core structure. The coordination of the carboxylate can influence these frequencies.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under energetic conditions.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC inlet.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce reproducible fragmentation.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

Mass Spectrum: Analysis and Interpretation

The EI mass spectrum will provide the molecular ion and characteristic fragment ions.

  • Molecular Ion (M⁺): The parent peak corresponding to the molecular weight should be observed at m/z = 116 . Its presence confirms the elemental composition of C₅H₈O₃.

  • Key Fragment Ions: The fragmentation pattern is driven by the stability of the resulting ions and neutrals.

G Figure 3. Proposed Key EI-MS Fragmentation Pathways M [C₅H₈O₃]⁺˙ m/z = 116 (Molecular Ion) F1 [C₄H₅O₂]⁺ m/z = 85 M->F1 - •OCH₃ F2 [C₃H₅O]⁺ m/z = 57 M->F2 - •COOCH₃ F3 [C₄H₈O₂]⁺˙ m/z = 88 M->F3 - C₂H₄ (ethylene) (retro [2+2])

Caption: Figure 3. Proposed Key EI-MS Fragmentation Pathways

  • Loss of a Methoxy Radical (m/z 85): Cleavage of the O-CH₃ bond results in a stable acylium ion at [M - 31]⁺. This is a very common fragmentation pathway for methyl esters.

  • Loss of the Carbomethoxy Radical (m/z 57): Cleavage of the C3-ester bond gives the oxetanyl cation at [M - 59]⁺.

  • Retro-Diels-Alder type Cleavage (m/z 88): A characteristic fragmentation for four-membered rings is a retro [2+2] cycloreversion. For the oxetane ring, this could lead to the loss of ethylene (28 Da) to give a fragment at m/z 88, although other ring-opening mechanisms may dominate.

Integrated Data Summary

The convergence of data from all three spectroscopic techniques provides an unassailable confirmation of the structure.

Table 4: Consolidated Spectroscopic Data for this compound

TechniqueFeatureObserved ValueInterpretation
¹H NMR δ (-OCH₃)~ 3.75 ppmMethyl Ester
δ (-CH)~ 3.80 - 3.95 ppmC3-H of Oxetane
δ (-CH₂)~ 4.70 - 4.95 ppmC2-H, C4-H of Oxetane
¹³C NMR δ (C=O)~ 172 ppmEster Carbonyl
δ (C2, C4)~ 74 ppmOxetane Methylene Carbons
δ (-OCH₃)~ 52 ppmMethyl Ester Carbon
δ (C3)~ 45 ppmOxetane Methine Carbon
IR ν (C=O)~ 1740 cm⁻¹Ester Carbonyl Stretch
ν (C-O)~ 1200 - 1000 cm⁻¹Ether and Ester C-O Stretch
MS (EI) [M]⁺˙m/z 116Molecular Ion
Fragmentsm/z 85, 57Loss of •OCH₃, •COOCH₃

Conclusion

The structural identity of this compound is definitively established through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra reveal the precise connectivity and chemical environment of every atom in the hydrogen-carbon skeleton. IR spectroscopy confirms the essential ester and cyclic ether functional groups, while mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. This comprehensive spectroscopic signature serves as a reliable reference for researchers and drug development professionals utilizing this valuable synthetic intermediate.

References

An In-depth Technical Guide to Methyl Oxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1638760-80-1

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl oxetane-3-carboxylate has emerged as a valuable building block in modern medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, imparts unique stereoelectronic properties that can significantly enhance the pharmacological profile of lead compounds.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.

The strained four-membered ring of oxetane is a strong hydrogen bond acceptor, which can be leveraged to improve the aqueous solubility and metabolic stability of a molecule.[1][3] Oxetanes are increasingly utilized as bioisosteric replacements for commonly employed functional groups such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1638760-80-1[4][5][6]
Molecular Formula C₅H₈O₃[4][5][6]
Molecular Weight 116.12 g/mol [4][7]
IUPAC Name This compound[7]
Boiling Point 126.0 ± 15.0 °C (Predicted)[4][8]
Density 1.165 ± 0.06 g/cm³ (Predicted)[4][8]
Physical Form Liquid[9]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[4][8][9]
InChI Key KIKBCVAAHVENQY-UHFFFAOYSA-N[1][7][9]
SMILES COC(=O)C1COC1[1][7]

Synthesis of this compound

The synthesis of this compound can be challenging due to the inherent ring strain of the oxetane moiety, making it susceptible to opening under harsh reaction conditions.[10] A published method describes a 4-pot telescoped procedure starting from the readily available oxetane-3-one.[10] This approach circumvents the difficulties associated with classical homologation methods that often employ strongly oxidative, basic, or acidic conditions which can degrade the oxetane ring.[10]

The key steps in this mild homologation sequence involve a Tsuji hydrogenolysis of an allylic acetate, followed by an osmium-free dihydroxylation and subsequent oxidative cleavage.[10]

Synthesis_Workflow A Oxetane-3-one B Allylic Acetate Intermediate A->B Mild Homologation C Diol Intermediate B->C Osmium-free Dihydroxylation D This compound C->D Oxidative Cleavage

Caption: Synthetic workflow for this compound.

Conceptual Synthetic Protocol

While a detailed, step-by-step protocol is best sourced from the primary literature, a conceptual outline based on the described methodology is as follows:

  • Homologation of Oxetane-3-one: The initial step involves the conversion of oxetane-3-one to an allylic acetate intermediate. This is achieved through a sequence of reactions designed to be mild enough to preserve the oxetane ring.

  • Dihydroxylation: The resulting allylic acetate is then subjected to an osmium-free dihydroxylation. This step is crucial for introducing the necessary functional groups for the subsequent cleavage.

  • Oxidative Cleavage: The final step is an oxidative cleavage of the diol intermediate to yield this compound.

It is important to note that the oxetane ring can be sensitive to both strong acids and bases, and care must be taken during workup and purification.[5]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of an oxetane moiety, such as in this compound, into a drug candidate can offer several advantages:

  • Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a compound, a critical parameter for oral bioavailability.[1]

  • Metabolic Stability: The oxetane group can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.[1]

  • Modulation of Basicity: When placed adjacent to an amine, the oxetane ring can reduce the basicity of the nitrogen atom, which can be beneficial for avoiding off-target effects, such as hERG inhibition.[2]

  • Vectorial Exit: The unique stereoelectronic properties of the oxetane can influence the conformation of a molecule, potentially leading to improved target binding and a favorable vectorial exit from the binding pocket.

Drug_Discovery_Applications A This compound B Improved Solubility A->B C Enhanced Metabolic Stability A->C D Modulated Basicity (pKa) A->D E Improved Pharmacokinetics B->E C->E D->E

Caption: Role of the oxetane motif in drug discovery.

Handling and Storage

This compound should be stored in a refrigerator under an inert atmosphere of nitrogen or argon.[4][8] As with many esters, it is advisable to protect it from moisture to prevent hydrolysis. Some oxetane-carboxylic acids have been found to be unstable, isomerizing to lactones upon storage or heating.[11] While this instability is noted for the carboxylic acids, caution should be exercised with the corresponding esters as well.

Suppliers

This compound is available from several chemical suppliers, including:

  • Sigma-Aldrich[9]

  • Aaron Chemicals[5]

  • ChemicalBook[8]

  • Matrix Fine Chemicals[1]

  • Parchem[12]

  • BLD Pharm[2]

  • Key Organics[3]

  • CymitQuimica[13]

Conclusion

This compound is a key synthetic intermediate that provides access to a wide range of novel chemical entities with potentially superior drug-like properties. Its strategic incorporation into molecular scaffolds can address common challenges in drug discovery, such as poor solubility and metabolic instability. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the development of next-generation therapeutics.

References

"methyl oxetane-3-carboxylate stability and degradation pathways"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of Methyl Oxetane-3-carboxylate

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Its unique stereoelectronic properties and three-dimensional structure make it an increasingly popular bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2][3] The incorporation of oxetanes into drug candidates has been shown to confer remarkable improvements in physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[1][2][4]

This compound is a pivotal building block, providing a versatile handle for the synthesis of more complex oxetane-containing molecules.[5][6] However, the inherent ring strain and reactivity of the oxetane moiety necessitate a thorough understanding of its stability profile. The anecdotal view of oxetanes as universally unstable is a misconception; their stability is highly contingent on substitution patterns and environmental conditions.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the stability and degradation pathways of this compound. We will delve into its intrinsic chemical properties, explore its degradation under hydrolytic, thermal, and oxidative stress, and detail robust experimental workflows for its stability assessment.

Part 1: Physicochemical Profile and Intrinsic Stability

The stability of a molecule is fundamentally governed by its structure and inherent properties. This compound possesses a unique combination of a strained ether ring and an ester functional group, which dictates its reactivity.

Chemical Structure and Properties
  • Molecular Formula: C₅H₈O₃

  • Molecular Weight: 116.11 g/mol [7]

  • Calculated LogP (XLogP3): -0.3[7]

The oxetane ring has a significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of an oxirane (27.3 kcal/mol) and substantially higher than that of tetrahydrofuran (5.6 kcal/mol).[3] This strain is a primary thermodynamic driving force for ring-opening reactions.[1][3] Furthermore, the electronegative oxygen atom creates a powerful inductive electron-withdrawing effect, influencing the reactivity of adjacent functional groups.[1]

It is a common misconception that the oxetane ring is universally fragile. Its stability is profoundly influenced by its substitution pattern. While the synthesis of oxetane-containing compounds can be challenging under strongly oxidative, basic, or acidic conditions, the ring itself can be quite robust under controlled circumstances.[5] For instance, the oxetane ring is generally more resistant to hydrolysis than the analogous oxirane (epoxide) ring.[8]

Part 2: Primary Degradation Pathways

Understanding the potential degradation pathways is critical for predicting shelf-life, ensuring drug product quality, and identifying potential impurities. For this compound, the degradation is primarily driven by hydrolysis of the ester and acid-catalyzed opening of the strained ring.

A. Hydrolytic Degradation

Hydrolysis represents the most significant degradation pathway under aqueous conditions, proceeding via distinct mechanisms in acidic and basic environments.

Acid-Catalyzed Degradation

Under acidic conditions, two primary reactions can occur: hydrolysis of the methyl ester and, more critically, the ring-opening of the oxetane. The ring-opening is often the dominant pathway for degradation of the core structure.

  • Mechanism: The reaction is initiated by the protonation of the oxetane oxygen atom. This activation facilitates a nucleophilic attack by water at one of the ring carbons (C2 or C4), leading to the cleavage of a C-O bond and formation of a 1,3-diol derivative.[9][10] Acidic catalysis is a well-known method for promoting oxetane ring-opening and can lead to a variety of byproducts.[11]

Acid_Catalyzed_Hydrolysis cluster_0 Acid-Catalyzed Ring Opening mol This compound protonated Protonated Oxetane mol->protonated + H⁺ diol Ring-Opened Product (1,3-Diol Derivative) protonated->diol + H₂O - H⁺

Caption: Acid-catalyzed degradation pathway of the oxetane ring.

Base-Catalyzed Degradation (Saponification)

In basic media, the primary reaction is the saponification of the methyl ester to form the corresponding carboxylate salt. The oxetane ring itself is generally stable under the basic conditions typically used for ester hydrolysis, a property that is frequently exploited in synthesis.[11][12]

  • A Hidden Instability: While the oxetane ring is stable to base, a significant and often overlooked instability arises in the product, oxetane-3-carboxylic acid, which is formed upon acidification during workup. This acid is prone to intramolecular isomerization, especially when heated, leading to the formation of a γ-lactone.[4][13] This isomerization can occur even during solvent evaporation at moderate temperatures (~40 °C) and can dramatically affect reaction yields and product purity.[13]

Base_Catalyzed_Hydrolysis_and_Isomerization cluster_1 Base-Catalyzed Degradation & Subsequent Isomerization ester This compound carboxylate Oxetane-3-carboxylate (Salt) ester->carboxylate 1. OH⁻ acid Oxetane-3-carboxylic Acid carboxylate->acid 2. H⁺ (Workup) lactone Isomerized Product (γ-Lactone) acid->lactone Heat (Δ) (Intramolecular Ring Opening)

Caption: Saponification and subsequent heat-induced isomerization.

B. Thermal Degradation

Pure this compound is expected to have moderate thermal stability. However, elevated temperatures will accelerate other degradation modes, particularly if catalytic amounts of acid or water are present.

  • Mechanism: High temperatures can provide the activation energy needed for decomposition.[14][15] In the context of this molecule, thermal stress would likely exacerbate the isomerization of the corresponding carboxylic acid (if formed via hydrolysis) into its lactone form.[4][13] Under more extreme conditions, such as those seen in pyrolysis, complex fragmentation and charring would occur.[16]

C. Oxidative Degradation

The oxetane ring is relatively robust towards oxidation. However, forced degradation studies must evaluate susceptibility to oxidative stress, as might be encountered from excipients like peroxides or atmospheric oxygen over a long shelf-life.[17][18]

  • Mechanism: Degradation would likely proceed via radical mechanisms. The C-H bonds adjacent to the ether oxygen are potential sites of attack by reactive oxygen species. While the synthesis of oxetanes can be sensitive to strong oxidizing agents, mild oxidative conditions may not cause significant degradation.[5]

D. Photolytic Degradation

Photostability is a key regulatory requirement. While this compound does not contain strong chromophores that absorb UV light, direct or indirect photodegradation is still possible and must be assessed.[17][18] The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition to form oxetanes, demonstrates that the oxetane system can be involved in photochemical processes, though this is a formation rather than a degradation pathway.[19]

Part 3: Experimental Assessment of Stability

A systematic experimental approach is essential to definitively identify degradation pathways and quantify the stability of this compound. Forced degradation (or stress testing) is the cornerstone of this evaluation.

Forced Degradation Studies

The primary goal of forced degradation is to intentionally degrade the molecule to an extent (typically 5-20%) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[20] These studies are crucial for understanding the intrinsic stability of a drug substance and are a regulatory requirement.[17][21]

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 80°C, Solution/Solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze Samples by Stability-Indicating Method (HPLC-PDA) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis identification Characterize Degradants (LC-MS, NMR) analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: A typical experimental workflow for forced degradation studies.

Step-by-Step Protocol

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic: Add HCl to a final concentration of 0.1 M. Heat at 60°C.

    • Basic: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal: Heat a solution at 80°C. Also, store the solid compound at 80°C.

    • Photolytic: Expose a solution to light conditions as specified by ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

  • Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method.

Analytical Techniques for Analysis and Characterization

A combination of chromatographic and spectroscopic techniques is required for a comprehensive stability analysis.

Technique Purpose Key Insights
HPLC / UPLC Separation and QuantificationSeparates the parent compound from degradants. A reversed-phase C18 column is commonly used.[18] Quantifies the loss of the parent compound and the formation of impurities.
Photodiode Array (PDA) Detector Peak Purity AssessmentProvides UV spectra across a range of wavelengths, allowing for the assessment of peak purity to ensure no degradants are co-eluting with the main peak.[20]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of DegradantsThe most powerful tool for determining the molecular weights of degradation products, providing crucial clues to their structures.[20][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure Elucidation¹H and ¹³C NMR are essential for the definitive structural confirmation of major degradation products after they have been isolated.[18]

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by the interplay between its strained ether ring and its ester functionality. While generally more robust than often perceived, it is susceptible to specific degradation pathways that must be understood and controlled.

The primary routes of degradation are acid-catalyzed hydrolysis , leading to ring-opening and the formation of 1,3-diol derivatives, and base-catalyzed ester hydrolysis . A critical, often-missed secondary degradation is the heat-induced isomerization of the resulting oxetane-3-carboxylic acid into a lactone. Thermal, oxidative, and photolytic stress can also contribute to degradation and must be evaluated systematically.

A thorough understanding of these pathways, investigated through rigorous forced degradation studies and modern analytical techniques, is paramount for any scientist working with this compound. This knowledge enables the development of robust formulations, stable drug products, and reliable synthetic procedures, ultimately ensuring the quality and safety of novel oxetane-containing therapeutics.

References

An In-depth Technical Guide to the Conformational Analysis of Methyl Oxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, is an increasingly vital structural motif in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including high polarity, metabolic stability, and a distinct three-dimensional structure, offer significant advantages in drug design.[1][2][3][4] This guide provides a comprehensive technical overview of the conformational analysis of a key derivative, methyl oxetane-3-carboxylate. We will delve into the structural nuances of the oxetane ring, explore the preferred conformations of the title compound, and detail the experimental and computational methodologies employed to elucidate its three-dimensional architecture. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the oxetane scaffold in their discovery programs.

The Oxetane Motif: A Rising Star in Drug Discovery

The strategic incorporation of oxetane rings can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[4] They are often employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a means to enhance aqueous solubility and metabolic stability while modulating lipophilicity.[4] The electron-withdrawing nature of the oxetane's oxygen atom can also significantly reduce the basicity of adjacent amines, a valuable tactic for mitigating off-target effects.[4] The presence of oxetanes in approved drugs and numerous clinical candidates underscores their therapeutic relevance.[1][4] A thorough understanding of their conformational behavior is paramount to fully exploiting their potential in rational drug design.

Structural Fundamentals of the Oxetane Ring

The parent oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol (106 kJ·mol⁻¹), which is comparable to that of epoxides.[5][6][7] This inherent strain influences its geometry and reactivity. While early assumptions suggested a planar structure, X-ray crystallographic studies have revealed that oxetane adopts a slightly puckered conformation.[6][8] The degree of this puckering is influenced by the nature and position of substituents on the ring.[5][8][9] The introduction of substituents can increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation.[5][9]

The oxetane ring in this compound is subject to a dynamic equilibrium between two equivalent puckered (bent) conformations and a higher-energy planar transition state. This process is known as ring inversion or ring puckering. For the unsubstituted oxetane, the energy barrier to this inversion is remarkably low, with the lowest vibrational level lying slightly above the top of the barrier, rendering the molecule essentially planar and freely vibrating.[10][11] However, substitution at the 3-position, as in this compound, is expected to influence this potential energy surface.

Conformational Landscape of this compound

The conformational analysis of this compound focuses on two primary aspects: the puckering of the oxetane ring and the orientation of the methyl carboxylate substituent.

Ring Puckering

The oxetane ring can exist in either a puckered (C_s symmetry) or a planar (C_2v symmetry) conformation. The puckered form is generally more stable as it relieves some of the torsional strain associated with the planar arrangement. The two puckered conformers can interconvert via a planar transition state.

Substituent Orientation

The methyl carboxylate group at the C3 position can adopt either an axial or an equatorial orientation in the puckered conformers. The relative stability of these orientations is dictated by steric and electronic interactions with the rest of the molecule. It is generally anticipated that the equatorial conformer will be favored to minimize steric hindrance.

The interplay between ring puckering and substituent orientation gives rise to a set of possible low-energy conformers. Determining the precise geometry, relative energies, and the energy barriers for interconversion between these conformers is the central goal of the conformational analysis.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational preferences of this compound.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing molecular conformation in solution.

  • Proton-Proton Coupling Constants (³J_HH): The magnitude of three-bond proton-proton coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants within the oxetane ring, it is possible to deduce the ring's puckering angle and the preferred orientation of the substituent.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. The observation of NOEs between the methyl carboxylate protons and specific protons on the oxetane ring can help to establish the substituent's orientation (axial vs. equatorial).[5]

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final concentration of approximately 10-20 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling patterns of all protons.

  • 2D COSY (Correlation Spectroscopy) Acquisition: Perform a COSY experiment to establish proton-proton spin-spin coupling networks, aiding in the assignment of signals.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a NOESY or ROESY spectrum with a suitable mixing time to observe through-space correlations between protons.

  • Data Analysis: Integrate cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints. Measure coupling constants from the high-resolution 1D ¹H NMR spectrum.

  • Structural Interpretation: Use the collected NOE distance restraints and coupling constants to build a model of the predominant solution-state conformation.

Computational Chemistry

Computational modeling provides invaluable insights into the geometries, relative energies, and interconversion barriers of different conformers.

  • Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to perform geometry optimizations and frequency calculations for the various possible conformers of this compound.[12] This allows for the determination of their relative stabilities and the energy barriers separating them.

  • Potential Energy Surface (PES) Scanning: By systematically varying key dihedral angles (e.g., the ring puckering angle and the C3-C(O) bond rotation), a potential energy surface can be generated. This surface will reveal the locations of energy minima (stable conformers) and transition states.

Computational Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build an initial 3D model of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a set of low-energy starting geometries.

  • DFT Optimization: Subject each of the low-energy conformers to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[12]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Transition State Search: For key interconversion pathways (e.g., ring inversion), perform a transition state search to locate the saddle point on the potential energy surface and calculate the activation energy barrier.

  • Data Analysis: Compare the relative energies of the optimized conformers to determine the most stable structures and their predicted population distribution based on the Boltzmann distribution.

Data Presentation and Interpretation

The results from both experimental and computational analyses should be integrated to build a cohesive model of the conformational behavior of this compound.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRing ConformationSubstituent OrientationRelative Energy (kcal/mol)
1 PuckeredEquatorial0.00
2 PuckeredAxialCalculated Value
TS1 Planar-Calculated Value

Note: The values in this table are illustrative and would be populated with data from actual computational studies.

Table 2: Key Experimental NMR Parameters

Proton CouplingMeasured ³J_HH (Hz)Dihedral Angle (°) (from Karplus Eq.)
H2a-H3Experimental ValueCalculated Value
H2e-H3Experimental ValueCalculated Value
H4a-H3Experimental ValueCalculated Value
H4e-H3Experimental ValueCalculated Value

Note: The values in this table are illustrative and would be populated with data from actual NMR experiments.

Visualizing Conformational Dynamics

Diagrams are essential for visualizing the relationships between different conformers and the pathways for their interconversion.

Conformational_Equilibrium Axial Axial Conformer Equatorial Equatorial Conformer (Lower Energy) Planar_TS Planar Transition State Equatorial->Planar_TS Ring Inversion Planar_TS->Axial

Caption: Conformational equilibrium of this compound.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR_Acq NMR Data Acquisition (1H, COSY, NOESY) NMR_Analysis Analysis of Coupling Constants & NOE Restraints NMR_Acq->NMR_Analysis Integrated_Model Integrated Conformational Model NMR_Analysis->Integrated_Model Conf_Search Conformational Search DFT_Opt DFT Geometry Optimization & Energy Calculation Conf_Search->DFT_Opt PES_Scan Potential Energy Surface Scanning DFT_Opt->PES_Scan PES_Scan->Integrated_Model

Caption: Integrated workflow for conformational analysis.

Conclusion

A thorough conformational analysis of this compound, integrating high-level computational chemistry with detailed NMR spectroscopic studies, is crucial for understanding its three-dimensional structure and dynamic behavior. This knowledge is fundamental for its application in drug discovery, enabling the design of molecules with optimized pharmacological profiles. The methodologies and principles outlined in this guide provide a robust framework for researchers to investigate the conformational landscapes of this and other important oxetane derivatives.

References

An In-depth Technical Guide to the Solubility of Methyl Oxetane-3-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention. Its unique combination of polarity, metabolic stability, and three-dimensional character offers a compelling alternative to more traditional functional groups.[1] Methyl oxetane-3-carboxylate, a key building block, embodies these desirable characteristics, making a thorough understanding of its fundamental properties, such as solubility, essential for its effective application by researchers and scientists.

This guide provides a comprehensive overview of the solubility profile of this compound in a range of common organic solvents. Recognizing the current scarcity of published quantitative data for this specific molecule, we will leverage established principles of chemical similarity to provide well-founded solubility predictions. Furthermore, we will present a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data tailored to their specific laboratory conditions.

Predicted Solubility Profile of this compound

At its core, the principle of "like dissolves like" governs the solubility of a solute in a solvent. This principle suggests that substances with similar polarities are more likely to be miscible. This compound possesses a combination of polar features—the ester and ether functionalities—and a nonpolar hydrocarbon backbone. This amphiphilic nature dictates its solubility across a spectrum of organic solvents.

Given the absence of direct experimental data, we can infer the solubility of this compound by examining a structurally analogous compound: ethyl acetate. Ethyl acetate is a widely used ester with well-documented solubility properties.[2][3][4][5][6] While the presence of the oxetane ring in our target molecule will influence its solubility, particularly in enhancing aqueous solubility, the general trends observed with ethyl acetate in organic solvents provide a reasonable starting point for estimation.

Below is a table of predicted solubility for this compound in common organic solvents, based on the known behavior of ethyl acetate and the general properties of ethers and esters.[1][7][8][9]

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility of this compoundRationale
Non-Polar Solvents
Hexane1.88Low to ModerateThe polar ester and ether groups limit solubility in highly non-polar solvents.
Toluene2.38HighThe aromatic nature of toluene can interact favorably with the solute.
Diethyl Ether4.34HighAs an ether, it shares structural similarity with the oxetane ring, promoting miscibility.
Polar Aprotic Solvents
Dichloromethane (DCM)9.08HighA versatile solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)7.6Very HighA cyclic ether that is highly compatible with the oxetane moiety.
Ethyl Acetate6.02Very High (Miscible)Structural similarity leads to high miscibility.
Acetone20.7Very HighThe polar carbonyl group interacts favorably with the ester functionality.
Acetonitrile (MeCN)37.5HighA polar aprotic solvent that is a good general solvent for many organic molecules.
Dimethylformamide (DMF)36.7Very HighA highly polar aprotic solvent with strong solvating capabilities.
Dimethyl Sulfoxide (DMSO)46.7Very HighA highly polar aprotic solvent known for its exceptional solvating power.
Polar Protic Solvents
Methanol32.7Very HighThe ability to act as a hydrogen bond acceptor facilitates interaction with the solvent.
Ethanol24.5Very HighSimilar to methanol, it is expected to be an excellent solvent.
Isopropanol18.2HighGood solubility is expected, though potentially slightly lower than methanol and ethanol.
Water80.1ModerateThe oxetane ring is known to enhance aqueous solubility compared to acyclic ethers.

Disclaimer: The solubility data presented in this table are predictions based on the principle of chemical similarity and the known properties of analogous compounds. For precise quantitative applications, experimental verification is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

To empower researchers with the ability to obtain precise solubility data, we present a robust and self-validating experimental protocol. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[10][11][12]

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess This compound combine Combine in a sealed vial prep_solute->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 24h) combine->agitate settle Allow undissolved solid to settle agitate->settle sample Extract a known volume of the supernatant settle->sample dilute Dilute the sample with a suitable mobile phase sample->dilute analyze Analyze by a calibrated analytical method (e.g., HPLC, GC) dilute->analyze calculate Calculate concentration from the calibration curve analyze->calculate report Report solubility (e.g., in g/L or mol/L) calculate->report

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • To a series of glass vials, add a pre-weighed excess amount of this compound. The presence of undissolved solute is crucial to ensure saturation.

    • Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or agitator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 hours is typically adequate.

    • After agitation, allow the vials to stand undisturbed at the same temperature for at least one hour to permit the undissolved solute to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, ensuring that no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation and Reporting:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Safety and Handling Considerations

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Hazard Statements: Based on available data for this compound and related compounds, it should be treated as a substance that may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS) before use.

Implications for Research and Drug Development

A comprehensive understanding of the solubility of this compound is paramount for its effective use in synthetic chemistry and medicinal research.

  • Reaction Solvent Selection: Knowledge of its solubility allows for the selection of appropriate solvents for chemical reactions, ensuring homogeneity and optimal reaction kinetics.

  • Purification Processes: Solubility data is critical for developing effective purification strategies, such as crystallization and chromatography.

  • Formulation Development: In the context of drug development, the solubility of building blocks and final active pharmaceutical ingredients (APIs) is a key determinant of formulation strategies and potential delivery routes. The oxetane moiety is often incorporated to enhance aqueous solubility and other drug-like properties.[1]

By providing both predicted solubility data and a robust experimental protocol, this guide aims to facilitate the seamless integration of this compound into a wide array of research and development endeavors.

References

The Oxetane Advantage: A Technical Guide to Methyl Oxetane-3-Carboxylate as a Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland in Medicinal Chemistry

In the intricate dance of drug design, medicinal chemists are perpetually engaged in a multi-parameter optimization challenge. We seek to enhance potency and selectivity while simultaneously improving crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This often involves the strategic replacement of problematic functional groups with bioisosteres—molecular mimics that retain desired biological activity while favorably altering physicochemical characteristics.[1]

For decades, esters and carboxylic acids have been staples of molecular architecture, yet they are often metabolic liabilities, prone to hydrolysis by esterases or possessing poor permeability.[2] Traditional bioisosteric replacements like tetrazoles and oxadiazoles have proven useful but come with their own set of challenges.[2] This guide delves into a more modern, three-dimensional solution: the use of the methyl oxetane-3-carboxylate moiety. The oxetane ring, a four-membered cyclic ether, is not merely a spacer; its unique combination of polarity, metabolic stability, and conformational rigidity offers a powerful tool to escape the "flatland" of traditional aromatic bioisosteres and unlock superior drug-like properties.[3][4]

This document serves as a technical primer for the research scientist, providing not just the what, but the why—the causal relationships behind the observed benefits—supported by actionable protocols and field-proven insights.

The Rationale: Why an Oxetane Ester?

The decision to employ a bioisostere is driven by the need to solve a specific molecular problem. The oxetane motif has emerged as a versatile problem-solver, acting as a potent surrogate for metabolically vulnerable groups like gem-dimethyl and carbonyl moieties.[3][5] The this compound extends this utility, offering a sophisticated replacement for simple esters and, after hydrolysis, carboxylic acids.

The core advantages stem from the fundamental properties of the oxetane ring:

  • Induced Polarity and Reduced Lipophilicity: The ether oxygen introduces a localized dipole and acts as a strong hydrogen bond acceptor, often improving aqueous solubility and reducing lipophilicity (LogD) compared to carbocyclic analogues.[6] This is a critical advantage, as high lipophilicity is frequently linked to poor metabolic stability and off-target toxicity.

  • Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more electron-rich or sterically accessible groups.[3][7] By replacing a labile ester or shielding an adjacent metabolic soft spot, the oxetane can significantly reduce a compound's intrinsic clearance (CLint).[7]

  • Three-Dimensionality (sp³ Character): Moving away from flat, aromatic bioisosteres, the puckered, sp³-rich oxetane ring introduces conformational definition. This can improve binding affinity by providing a better conformational fit into a target protein's binding pocket and can also disrupt crystal packing, which may improve solubility.[7]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing inductive effect of the oxetane oxygen can significantly lower the pKa of proximal amines, reducing their basicity.[3] This can be crucial for avoiding off-target effects at aminergic G-protein coupled receptors (GPCRs) or improving cell permeability.

The following diagram illustrates the fundamental concept of replacing common functional groups with the oxetane-3-carboxylic acid moiety, derived from this compound.

G cluster_0 Parent Molecule cluster_1 Bioisosteric Replacement cluster_2 Original Groups (X) Parent R-X Oxetane R-Oxetane-COOH Parent->Oxetane Replacement Carboxylic_Acid Carboxylic Acid (-COOH) Carboxylic_Acid->Parent is replaced by Ester Ester (-COOR') Ester->Parent is replaced by

Caption: Bioisosteric replacement of carboxylic acids and esters with oxetane-3-carboxylic acid.

Case Study: Discovery of the EZH2 Inhibitor PF-06821497

Theoretical advantages are best illustrated through real-world application. A compelling example is the discovery of PF-06821497, a potent and orally bioavailable inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[7][8]

The initial lead compound in the series (Compound 21) showed excellent potency but was plagued by poor metabolic stability and low thermodynamic solubility, hindering its development.[7] The researchers hypothesized that replacing a planar dimethylisoxazole group with a more sp³-rich, polar moiety could address these liabilities. This led to the synthesis of PF-06821497 (Compound 22), which incorporates a methoxy-oxetane group.[7][9]

The strategic replacement resulted in a dramatic improvement in the compound's overall profile, transforming an unpromising lead into a clinical candidate.[7][10]

Data Presentation: Matched-Pair Analysis

The table below summarizes the key data, highlighting the profound impact of the oxetane introduction.

PropertyLead Compound (21)PF-06821497 (22)Rationale for Improvement
EZH2 IC₅₀ (nM) 0.71.1Maintained high potency, confirming the oxetane as a suitable structural replacement.
Solubility (pH 6.8, µg/mL) 0.216The polarity and 3D nature of the oxetane disrupted crystal packing and improved solvation.[7]
ClogP 3.52.5The polar ether oxygen significantly lowered the calculated lipophilicity.[7]
HLM CLint (µL/min/mg) 14928The oxetane moiety is less susceptible to CYP-mediated metabolism, increasing metabolic stability.[7]

Data sourced from Kung et al., 2018, and associated publications.[7]

This case study is a powerful testament to the problem-solving capacity of the oxetane motif. The replacement did not just incrementally improve properties; it fundamentally shifted the molecule into a developable chemical space, leading to a compound that entered Phase I clinical trials.[7]

Experimental Protocols & Workflow

The utility of this compound lies in its versatility as a building block. It can be incorporated into a target molecule as an ester or, more commonly, hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for standard amide bond formation.

However, a critical caveat exists: several oxetane-carboxylic acids have been found to be unstable, prone to intramolecular isomerization into lactones, especially upon heating.[11] This instability is a crucial piece of field-derived knowledge; reactions should be conducted at low temperatures, and the isolated acid should be used promptly or stored under controlled conditions.

The following workflow diagram and protocols provide a validated pathway from synthesis to application.

G cluster_0 Part 1: Synthesis of Building Block cluster_1 Part 2: Activation for Coupling cluster_2 Part 3: Application in Synthesis start Oxetan-3-one step1 Mild Homologation (Multi-step sequence) start->step1 product1 This compound step1->product1 step2 Saponification (Hydrolysis) (e.g., NaOH, MeOH/H₂O) product1->step2 product2 Oxetane-3-carboxylic Acid (Use Immediately) step2->product2 step3 Amide Coupling (e.g., HBTU, DIPEA, DMF) product2->step3 amine Amine (R-NH₂) amine->step3 final_product Final Oxetane-Amide Product step3->final_product

Caption: General workflow for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the first published synthesis, which employs a mild homologation sequence to avoid the harsh conditions that can cause ring-opening of the sensitive oxetane core.[12]

Materials:

  • Oxetan-3-one

  • Vinylmagnesium bromide

  • Acetic anhydride, Pyridine

  • Palladium(II) acetate, Triphenylphosphine

  • Formic acid, Triethylamine

  • Potassium osmate(VI) dihydrate, (DHQ)₂PHAL

  • Potassium ferricyanide(III), Potassium carbonate

  • Methanesulfonamide

  • Sodium periodate

  • Methanol, Dichloromethane (DCM), tert-Butanol, Water

Procedure (Multi-step Telescoped Sequence):

  • Vinylation: Dissolve oxetan-3-one in anhydrous THF and cool to 0 °C. Add vinylmagnesium bromide solution dropwise. Stir for 1 hour, then quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield 1-vinyloxetan-3-ol.

  • Acetylation: Dissolve the crude alcohol in DCM. Add pyridine followed by acetic anhydride. Stir overnight at room temperature. Wash with 1N HCl, saturated sodium bicarbonate, and brine. Dry and concentrate to give 1-vinyloxetan-3-yl acetate.

  • Tsuji-Trost Allylic Alkylation (Reduction): In a flask, combine palladium(II) acetate and triphenylphosphine in THF. Add the acetate from the previous step, followed by a mixture of formic acid and triethylamine. Stir at room temperature until TLC indicates consumption of the starting material. Work up by partitioning between ether and water.

  • Sharpless Asymmetric Dihydroxylation: In a mixture of tert-butanol and water, add potassium ferricyanide, potassium carbonate, methanesulfonamide, and the (DHQ)₂PHAL ligand. Cool to 0 °C and add potassium osmate(VI) dihydrate. Add the alkene from the previous step and stir vigorously at 0 °C until the reaction is complete. Quench with sodium sulfite.

  • Oxidative Cleavage & Esterification: To the crude diol, add a mixture of THF and water. Add sodium periodate portion-wise at 0 °C. Stir for 1-2 hours. Filter the solids. To the filtrate, add methanol and a catalytic amount of sulfuric acid. Reflux for 4 hours. Neutralize, extract, and purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield This compound .

Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing spectra to literature values.

Protocol 2: Saponification to Oxetane-3-carboxylic Acid

This protocol uses standard basic hydrolysis conditions, optimized for the sensitive oxetane ring by maintaining low temperatures.[11]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in a 1:1 mixture of MeOH and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of 1M aqueous NaOH dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC until all starting material is consumed (typically 1-3 hours).

  • Carefully acidify the mixture to pH ~2-3 with 1N HCl at 0 °C.

  • Extract the aqueous layer three times with cold ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure without heating.

  • The resulting oxetane-3-carboxylic acid should be used immediately in the next step.

Self-Validation: Confirm the conversion by mass spectrometry (observing the mass of the free acid) and the disappearance of the methyl ester singlet in the ¹H NMR spectrum.

Protocol 3: Representative Amide Coupling

This protocol uses HBTU, a common and efficient peptide coupling agent, suitable for forming an amide bond with the potentially sensitive oxetane-3-carboxylic acid.

Materials:

  • Oxetane-3-carboxylic acid (from Protocol 2)

  • A primary or secondary amine (e.g., benzylamine as a model)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude oxetane-3-carboxylic acid in anhydrous DMF.

  • Add 1.05 equivalents of the desired amine to the solution.

  • Add 1.5 equivalents of DIPEA, and cool the mixture to 0 °C.

  • Add 1.1 equivalents of HBTU portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final amide product.

Self-Validation: Confirm product formation and purity via LC-MS, ¹H NMR, and ¹³C NMR.

Conclusion and Future Outlook

The this compound building block is more than just another reagent; it is an enabling tool for modern medicinal chemistry. By providing a gateway to novel, three-dimensional chemical space, it allows chemists to systematically address common drug discovery hurdles like poor solubility and high metabolic turnover. The case of PF-06821497 clearly demonstrates its transformative potential.[7][8]

As synthetic methods for producing oxetanes become more robust and scalable, their adoption will undoubtedly increase.[4] Future work will likely focus on developing catalytic, enantioselective methods for their synthesis and exploring their application as bioisosteres for other functional groups. For the practicing scientist, understanding the rationale, applications, and potential pitfalls—such as the instability of the intermediate carboxylic acids—is paramount to successfully leveraging the oxetane advantage.

References

A Technical Guide to Methyl Oxetane-3-carboxylate: From Discovery to Application in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—imparting both polarity and metabolic stability—have made it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties. This guide provides a comprehensive technical overview of a key exemplar of this class: methyl oxetane-3-carboxylate. We will traverse its historical discovery, from early industrial patents to its formal introduction into the academic literature, detail its synthesis with an emphasis on the underlying chemical principles, and explore its transformative applications in contemporary drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery who seek to leverage the unique advantages of this valuable building block.

The Ascendancy of the Oxetane Motif in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader appreciation of the oxetane ring in drug design. For decades, the synthesis of these strained four-membered heterocycles was considered a significant challenge, limiting their widespread use.[1][2] The parent unsubstituted oxetane was first reported in the 1870s, but it wasn't until the 21st century that the motif gained significant traction in medicinal chemistry.[2][3]

A pivotal moment came with the recognition that oxetanes could serve as effective isosteres for gem-dimethyl and carbonyl groups.[4][5] The introduction of an oxetane can profoundly alter a molecule's properties in desirable ways:

  • Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a dramatic increase in aqueous solubility compared to its non-polar carbocyclic or gem-dimethyl counterparts.

  • Improved Metabolic Stability: The strained ring system is often more resistant to metabolic degradation than more common functional groups, leading to improved pharmacokinetic profiles.

  • Modulation of Lipophilicity: The replacement of a lipophilic group with a more polar oxetane can help to fine-tune the overall lipophilicity of a drug candidate, a critical parameter in drug design.

  • Conformational Constraint: The rigid, puckered structure of the oxetane ring can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.

This compound, as a readily functionalizable building block, provides a gateway to this valuable chemical space.

Historical Trajectory: From Industrial Precedent to Academic Spotlight

While the first formal academic publication detailing a synthesis of this compound appeared in 2016, the compound was commercially available from specialty chemical suppliers prior to this date.[6][7] This suggests an earlier, industrially-driven history, likely documented in the patent literature.

Indeed, patents for the synthesis of oxetane-3-carboxylic acids, the parent acid of the methyl ester, exist for their use as intermediates in the production of fungicides and herbicides.[8][9] A notable process described involves the catalytic oxidation of 3-hydroxymethyl-oxetanes.[8][9] This highlights a common theme in chemical history: the utility of a compound in one field, such as agrochemicals, often precedes its widespread adoption in another, like pharmaceuticals.

The 2016 publication by Sutton et al. marked a significant milestone by providing the broader scientific community with a well-documented and accessible synthetic route, thereby lowering the barrier to entry for academic researchers and medicinal chemists to explore the potential of this building block.[6]

Synthesis of this compound: A Study in Controlled Reactivity

The synthesis of this compound is complicated by the inherent strain of the four-membered ring, which makes it susceptible to opening under harsh reaction conditions.[6][7] Therefore, the choice of reagents and reaction parameters is critical to achieving a successful outcome.

The Sutton Homologation Approach (2016)

The first published academic synthesis of this compound employed a multi-step, "telescoped" procedure starting from the readily available oxetan-3-one.[6] This approach avoids harsh oxidative or strongly basic/acidic conditions that could compromise the integrity of the oxetane ring.[6][7]

Workflow Diagram:

G start Oxetan-3-one step1 Wittig Reaction start->step1 step2 Allylic Acetate Formation step1->step2 step3 Tsuji Hydrogenolysis step2->step3 step4 Osmium-free Dihydroxylation step3->step4 step5 Oxidative Cleavage step4->step5 end This compound step5->end

Caption: A multi-step synthesis of this compound from oxetan-3-one.

Experimental Protocol (Conceptual):

  • Wittig Reaction: Oxetan-3-one is reacted with a suitable phosphorus ylide to introduce a carbon-carbon double bond, forming an exocyclic alkene.

  • Allylic Acetate Formation: The allylic position is functionalized to introduce a leaving group, typically an acetate.

  • Tsuji Hydrogenolysis: A palladium-catalyzed hydrogenolysis removes the acetate group.

  • Osmium-free Dihydroxylation: The double bond is dihydroxylated using a milder, osmium-free method to avoid toxic reagents.

  • Oxidative Cleavage: The resulting diol is cleaved to form the carboxylic acid, which is then esterified to yield the final product.

The causality behind these choices is clear: each step is selected for its mildness and compatibility with the sensitive oxetane ring.

Oxidation of 3-Hydroxymethyl-oxetane

An alternative and more direct route, often found in the patent literature, involves the oxidation of 3-hydroxymethyl-oxetane.[8][9]

Workflow Diagram:

G start 3-Hydroxymethyl-oxetane step1 Catalytic Oxidation start->step1 Pd/Pt catalyst, O2, aq. alkali step2 Esterification step1->step2 end This compound step2->end

Caption: A two-step synthesis via oxidation of 3-hydroxymethyl-oxetane.

Experimental Protocol (Conceptual):

  • Catalytic Oxidation: 3-Hydroxymethyl-oxetane is oxidized using an oxygen-containing gas in an aqueous alkaline medium with a palladium and/or platinum catalyst.[8] This directly forms the corresponding carboxylate salt.

  • Acidification and Esterification: The reaction mixture is acidified to yield oxetane-3-carboxylic acid, which is then esterified using standard methods (e.g., with methanol under acidic conditions) to produce this compound.

This method has the advantage of being more atom-economical but requires careful control of the oxidation conditions to prevent over-oxidation or ring-opening.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
CAS Number 1638760-80-1
Appearance Colorless oil
Boiling Point Not readily available
Solubility Soluble in most organic solvents

Spectroscopic Data (Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.80-4.70 (m, 2H), 4.65-4.55 (m, 2H), 3.75 (s, 3H), 3.60-3.50 (m, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.5, 73.0, 52.5, 39.0.

  • IR (neat): ν 2958, 1738 (C=O), 1195, 985 cm⁻¹.

  • MS (ESI): m/z 117.05 [M+H]⁺.

Applications in Drug Discovery: A Versatile Building Block

This compound is a versatile intermediate that can be readily converted into a variety of other functional groups, making it a valuable starting point for the synthesis of more complex molecules.

Reaction Scheme:

G start This compound amide Amides start->amide Aminolysis acid Carboxylic Acid start->acid Hydrolysis alcohol Primary Alcohol start->alcohol Reduction

Caption: Key transformations of this compound.

The ability to introduce the oxetane moiety early in a synthetic sequence and then elaborate the ester functionality provides a powerful strategy for accessing novel chemical matter. While specific examples of approved drugs containing the this compound-derived fragment are not yet prevalent, the oxetane motif itself is increasingly found in clinical and preclinical candidates.[4] Its incorporation has been shown to improve aqueous solubility, metabolic stability, and other key drug-like properties.[4]

Conclusion and Future Outlook

This compound stands as a testament to the ongoing evolution of medicinal chemistry. What was once a niche, challenging-to-synthesize heterocycle has become a valuable tool for fine-tuning the properties of drug candidates. The development of robust and scalable synthetic routes has been key to this transformation. As our understanding of the interplay between molecular structure and biological function deepens, we can expect to see the strategic deployment of building blocks like this compound continue to grow, leading to the discovery of safer and more effective medicines. The journey of this small, strained ring from industrial intermediate to a key component in the drug discovery toolbox is a compelling example of chemical innovation.

References

Methodological & Application

The Strategic Incorporation of Methyl Oxetane-3-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Moiety in Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the various structural motifs employed by medicinal chemists, the oxetane ring has emerged as a powerful tool for fine-tuning molecular properties.[1][2] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity.[3][4] Methyl oxetane-3-carboxylate, a readily accessible and versatile building block, serves as a key entry point for introducing this valuable scaffold. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into the rationale behind its use.

Core Principles: Why Oxetanes?

The utility of the oxetane ring in medicinal chemistry stems from its unique combination of physicochemical properties. Its small size, polarity, and three-dimensional nature make it an attractive bioisosteric replacement for commonly used functional groups.[5]

  • Bioisosterism: The oxetane moiety can serve as a non-classical isostere for gem-dimethyl and carbonyl groups.[4][6] This substitution can lead to significant improvements in metabolic stability by blocking sites of oxidative metabolism, without the substantial increase in lipophilicity associated with gem-dimethyl groups.[6]

  • Solubility Enhancement: The inherent polarity of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[3]

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other small heterocyclic ethers.[1] The 3-substituted pattern, in particular, is noted for its enhanced stability.[4]

  • Vectorial Exit: The polar nature of the oxetane can influence the conformation of adjacent functionalities, potentially providing a favorable vector for interaction with biological targets.

Key Synthetic Transformations of this compound

This compound is a versatile starting material that can be readily transformed into a variety of functionalized oxetane building blocks. The following sections detail the core synthetic pathways and provide exemplary protocols.

Hydrolysis to Oxetane-3-carboxylic Acid

The first step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically straightforward but requires careful control of conditions to avoid potential ring-opening of the strained oxetane.[3]

Protocol 1: Saponification of this compound

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the aqueous residue with water and cool in an ice bath.

    • Acidify the solution to pH ~2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford oxetane-3-carboxylic acid. The product is often used in the next step without further purification.

  • Causality and Experimental Choices:

    • The use of a co-solvent like THF or MeOH ensures the miscibility of the ester and the aqueous base.

    • Mild bases like LiOH are often preferred to minimize the risk of ring-opening, although NaOH is also commonly used.

    • Careful acidification at low temperature is crucial as strongly acidic conditions can promote the degradation of the oxetane ring.[2]

Amide Bond Formation

Oxetane-3-carboxylic acid is a valuable precursor for the synthesis of oxetane-3-carboxamides. These amides are frequently found in bioactive molecules, and their synthesis is a cornerstone of medicinal chemistry.[7][8]

Protocol 2: Amide Coupling of Oxetane-3-carboxylic Acid

  • Materials:

    • Oxetane-3-carboxylic acid (from Protocol 1)

    • Amine of interest (1.1 eq)

    • HATU (1.1 eq) or HBTU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of oxetane-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (or HBTU) (1.1 eq), and DIPEA (3.0 eq) at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane-3-carboxamide.

  • Causality and Experimental Choices:

    • HATU and HBTU are highly efficient coupling reagents that minimize racemization for chiral amines and are effective for a broad range of substrates.[8]

    • DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

    • Anhydrous conditions are important to prevent the hydrolysis of the activated ester intermediate.

Reduction to Oxetane-3-methanol

Reduction of the methyl ester provides access to oxetane-3-methanol, a key intermediate for further functionalization.[9]

Protocol 3: Reduction of this compound

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Alternatively, quench by the addition of saturated aqueous sodium potassium tartrate solution and stir until the gray precipitate becomes a white, granular solid.

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or EtOAc.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield oxetane-3-methanol, which is often pure enough for subsequent steps.

  • Causality and Experimental Choices:

    • LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols. LiBH₄ can also be used and may offer milder reaction conditions.[1]

    • The reaction is performed at low temperature initially to control the exothermic reaction.

    • Proper quenching is critical for safety and to facilitate the workup. The Fieser workup or the use of Rochelle's salt are common methods to break up the aluminum salts and allow for easy filtration.

Functionalization of Oxetane-3-methanol

Oxetane-3-methanol can be further elaborated through various reactions of the primary alcohol, such as oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.

Protocol 4: Oxidation of Oxetane-3-methanol to Oxetane-3-carbaldehyde

  • Materials:

    • Oxetane-3-methanol (from Protocol 3)

    • Dess-Martin periodinane (DMP) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • To a solution of oxetane-3-methanol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously until the two layers are clear.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo (the aldehyde can be volatile). The crude oxetane-3-carbaldehyde is often used immediately in the next step.[10]

  • Causality and Experimental Choices:

    • DMP is a mild and selective oxidizing agent for primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

    • The reaction is quenched with sodium thiosulfate to reduce the excess DMP.

Data Presentation: The Impact of the Oxetane Moiety

The strategic replacement of common functional groups with an oxetane can have a profound and predictable impact on a molecule's physicochemical properties. The following table summarizes data from matched molecular pair analyses, illustrating the quantitative effects of incorporating an oxetane moiety.

Molecular Pair Original Group Replacement Group ΔLogD7.4 ΔAqueous Solubility (µg/mL) ΔMetabolic Stability (t½, HLM) Reference
Compound A vs. Bgem-Dimethyl3,3-Disubstituted Oxetane-0.5 to -1.5+50 to +500+10 to +30 min[11]
Compound C vs. DCarbonyl3-Substituted Oxetane-0.2 to -0.8+20 to +200Variable[1]
Compound E vs. FMethylene3-Substituted Oxetane-0.3 to -1.0+100 to >1000+5 to +20 min[11]

HLM: Human Liver Microsomes

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations starting from this compound and the logical flow of a typical drug discovery campaign incorporating this building block.

Synthetic_Pathways cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Functionalized Building Blocks This compound This compound Oxetane-3-carboxylic Acid Oxetane-3-carboxylic Acid This compound->Oxetane-3-carboxylic Acid Hydrolysis (Protocol 1) Oxetane-3-methanol Oxetane-3-methanol This compound->Oxetane-3-methanol Reduction (Protocol 3) Oxetane-3-carboxamides Oxetane-3-carboxamides Oxetane-3-carboxylic Acid->Oxetane-3-carboxamides Amide Coupling (Protocol 2) Oxetane-3-carbaldehyde Oxetane-3-carbaldehyde Oxetane-3-methanol->Oxetane-3-carbaldehyde Oxidation (Protocol 4) Ethers / Esters Ethers / Esters Oxetane-3-methanol->Ethers / Esters Etherification / Esterification Alkyl/Aryl Halides Alkyl/Aryl Halides Oxetane-3-methanol->Alkyl/Aryl Halides Halogenation

Caption: Key synthetic transformations of this compound.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_outcome Outcome Lead Compound Lead Compound Identify Liability Identify Liability Lead Compound->Identify Liability e.g., Poor Solubility, Metabolism Propose Bioisostere Propose Bioisostere Identify Liability->Propose Bioisostere Oxetane as gem-dimethyl or carbonyl replacement Synthesize Oxetane Analog Synthesize Oxetane Analog Propose Bioisostere->Synthesize Oxetane Analog Using this compound Assess Physicochemical Properties Assess Physicochemical Properties Synthesize Oxetane Analog->Assess Physicochemical Properties Evaluate Biological Activity Evaluate Biological Activity Assess Physicochemical Properties->Evaluate Biological Activity Determine ADME Profile Determine ADME Profile Evaluate Biological Activity->Determine ADME Profile Optimized Lead Optimized Lead Determine ADME Profile->Optimized Lead Improved Properties Iterate Design Iterate Design Determine ADME Profile->Iterate Design Unfavorable Outcome Iterate Design->Propose Bioisostere

Caption: Workflow for incorporating oxetanes in drug discovery.

Conclusion and Future Perspectives

This compound is a cornerstone building block in modern medicinal chemistry, providing a reliable and versatile entry point for the incorporation of the beneficial oxetane moiety. The synthetic transformations detailed in these application notes represent a fundamental toolkit for chemists seeking to leverage the unique properties of oxetanes to address common challenges in drug design, such as poor solubility and metabolic instability. As our understanding of the subtle interplay between molecular structure and biological function continues to evolve, the strategic use of small, polar, and three-dimensional scaffolds like the oxetane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

"synthetic routes to functionalized oxetanes from methyl oxetane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols:

Strategic Derivatization of Methyl Oxetane-3-carboxylate for Advanced Medicinal Chemistry

Abstract

The oxetane motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties such as increased solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2][3] this compound is a readily available and versatile starting material, serving as a gateway to a diverse array of functionalized oxetanes. This guide provides a detailed exploration of key synthetic transformations starting from this building block, offering field-proven insights and step-by-step protocols for researchers in drug discovery and development. We will delve into the nuances of hydrolysis, reduction, amidation, and carbon-carbon bond-forming reactions, emphasizing the chemical logic behind protocol design to ensure robust and reproducible outcomes.

Introduction: The Versatility of the Oxetane Core

The 3-substituted oxetane scaffold is a valuable bioisostere for gem-dimethyl and carbonyl groups, offering a unique vector for exploring chemical space while maintaining or improving biological activity.[3] this compound, in particular, provides a chemically tractable handle—the ester group—that can be manipulated through a variety of standard organic reactions. However, the inherent strain of the four-membered ring necessitates careful selection of reaction conditions to prevent undesired ring-opening side reactions.[4][5] This document outlines reliable synthetic routes that preserve the integrity of the oxetane core while enabling extensive functionalization.

Core Synthetic Transformations

The primary synthetic pathways diverging from this compound involve the manipulation of the ester functionality. Below, we detail the core transformations that unlock a wide range of derivatives.

G cluster_0 Key Intermediates start This compound acid Oxetane-3-carboxylic Acid start->acid  Hydrolysis  (Base-mediated) alcohol 3-(Hydroxymethyl)oxetane start->alcohol  Reduction  (LiAlH4 or NaBH4) amide Oxetane-3-carboxamides start->amide  Direct Aminolysis/  Amide Coupling tert_alcohol Tertiary Alcohols (e.g., 2-(Oxetan-3-yl)propan-2-ol) start->tert_alcohol  Grignard Addition  (e.g., 2 eq. MeMgBr)

Figure 1: Key synthetic transformations of this compound.

Base-Mediated Hydrolysis to Oxetane-3-carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental first step for many subsequent reactions, such as amide bond formation.

Causality Behind Experimental Choice: The oxetane ring is susceptible to cleavage under strongly acidic conditions.[4] Therefore, base-mediated saponification is the method of choice. Basic conditions deprotonate water to generate the hydroxide nucleophile, which attacks the ester carbonyl without compromising the ether linkages of the oxetane ring. Subsequent acidification must be performed carefully, typically using a mild acid like NaHSO₄, to protonate the carboxylate salt without inducing ring-opening.[6]

Protocol 1: Saponification of this compound
Reagent/ParameterValue/ConditionPurpose
Starting Material This compound1.0 eq
Solvent Tetrahydrofuran (THF) / Water3:1 v/v
Base Lithium Hydroxide (LiOH)1.5 eq
Temperature Room TemperatureTo ensure mild reaction conditions
Reaction Time 4-12 hoursMonitor by TLC/LC-MS
Workup 1 M NaHSO₄ (aq.)Acidification to produce the carboxylic acid

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) to the solution at room temperature.

  • Stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 by the slow addition of 1 M NaHSO₄ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield oxetane-3-carboxylic acid.

Note on Product Stability: Many oxetane-carboxylic acids have been found to be unstable, with a propensity to isomerize into lactones upon heating or even during prolonged storage at room temperature.[6][7] It is often advisable to use the acid immediately or store it as a stable alkali metal salt.[7]

Reduction of the Ester to 3-(Hydroxymethyl)oxetane

Reduction of the ester provides access to the primary alcohol, a versatile intermediate for further functionalization such as oxidation, etherification, or conversion to leaving groups for nucleophilic substitution.[4]

Causality Behind Experimental Choice: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce an ester. However, the oxetane ring can be sensitive to the reaction conditions. Reports indicate that conducting the reduction at temperatures above 0 °C can lead to decomposition.[4] Therefore, careful temperature control is critical for success. Sodium borohydride (NaBH₄), while generally too weak to reduce esters, can be effective under specific conditions and may offer a milder alternative.[4]

Protocol 2a: LiAlH₄ Reduction
Reagent/ParameterValue/ConditionPurpose
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0 eq
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous conditions are critical
Temperature -30 °C to -10 °CTo prevent oxetane ring decomposition[4]
Reaction Time 2-4 hoursMonitor by TLC/LC-MS
Workup Fieser workup (Na₂SO₄·10H₂O)Safe quenching of excess LiAlH₄

Step-by-Step Methodology:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the mixture to -30 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF, maintaining the internal temperature below -10 °C.

  • Stir the reaction at this temperature for 2-4 hours, monitoring for completion by TLC.

  • After completion, quench the reaction with extreme caution by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser method).

  • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 3-(hydroxymethyl)oxetane.

Protocol 2b: NaBH₄ Reduction
Reagent/ParameterValue/ConditionPurpose
Reducing Agent Sodium Borohydride (NaBH₄)2.0 - 3.0 eq
Solvent Tetrahydrofuran (THF) / Methanol (MeOH)MeOH acts as a co-solvent and proton source
Temperature 0 °C to Room TemperatureMilder conditions than LiAlH₄[4]
Reaction Time 12-24 hoursNaBH₄ is a slower reducing agent for esters
Workup Saturated NH₄Cl (aq.)Quenching and neutralization

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in THF.

  • Cool the solution to 0 °C and add NaBH₄ (2.5 eq) in portions.

  • Slowly add methanol (4.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Cool the mixture to 0 °C and slowly add saturated aqueous NH₄Cl to quench the reaction.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to provide 3-(hydroxymethyl)oxetane.

Amide Bond Formation

Amide coupling is one of the most common reactions in drug development. This can be achieved either from the carboxylic acid intermediate or, in some cases, directly from the ester.

Causality Behind Experimental Choice: Standard peptide coupling reagents (e.g., HBTU, HATU, EDC) are highly effective for converting oxetane-3-carboxylic acid to amides. These reagents activate the carboxylic acid to facilitate nucleophilic attack by an amine. The reactions are typically run under mild basic conditions, using a non-nucleophilic base like Hünig's base (DIPEA), which is fully compatible with the oxetane ring.[8][9]

Protocol 3: Amide Coupling via Oxetane-3-carboxylic Acid
Reagent/ParameterValue/ConditionPurpose
Starting Material Oxetane-3-carboxylic Acid1.0 eq
Amine Primary or Secondary Amine1.1 eq
Coupling Reagent HBTU (or HATU, EDC/HOBt)1.2 eq
Base DIPEA (Hünig's Base)2.0-3.0 eq
Solvent Dimethylformamide (DMF) or CH₂Cl₂Common polar aprotic solvents
Temperature 0 °C to Room TemperatureStandard mild coupling conditions
Reaction Time 2-12 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Dissolve oxetane-3-carboxylic acid (1.0 eq) in DMF under an inert atmosphere.

  • Add the amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Add the coupling reagent (e.g., HBTU, 1.2 eq) in one portion.

  • Stir the reaction at room temperature until the starting acid is consumed.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

C-C Bond Formation via Grignard Reagents

Grignard reagents react with esters to form tertiary alcohols through a double addition mechanism.[10][11] This provides a route to install two identical alkyl or aryl groups at the C3-position, generating a quaternary center.

Causality Behind Experimental Choice: The Grignard reagent is a powerful nucleophile that first adds to the ester carbonyl to form a tetrahedral intermediate.[12][13] This intermediate collapses, expelling the methoxide leaving group to form a ketone in situ.[10] This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the tertiary alcohol after an acidic workup. It is possible to favor the ketone by using very low temperatures and inverse addition, but isolating the ketone is often challenging.[4]

Protocol 4: Synthesis of 2-(Oxetan-3-yl)propan-2-ol
Reagent/ParameterValue/ConditionPurpose
Starting Material This compound1.0 eq
Grignard Reagent Methylmagnesium Bromide (MeMgBr)> 2.2 eq
Solvent Anhydrous THF or Diethyl EtherAnhydrous conditions are critical
Temperature -20 °C to 0 °CTo control the exothermic reaction
Reaction Time 1-3 hoursMonitor by TLC/LC-MS
Workup Saturated NH₄Cl (aq.)Quenching and protonation

Step-by-Step Methodology:

  • Place a solution of this compound (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

  • Cool the solution to -20 °C.

  • Slowly add the Grignard reagent (e.g., 3.0 M MeMgBr in ether, 2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, stir the reaction for an additional 1-2 hours at 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Downstream Functionalization of Key Intermediates

The primary products—acid, alcohol, and amides—are themselves valuable building blocks for further diversification.

G cluster_0 From 3-(Hydroxymethyl)oxetane cluster_1 From Oxetane-3-carboxylic Acid alcohol 3-(Hydroxymethyl)oxetane aldehyde Oxetane-3-carbaldehyde alcohol->aldehyde  Oxidation (DMP, PCC) mesylate Oxetan-3-ylmethyl Methanesulfonate alcohol->mesylate  Mesylation (MsCl, Et3N) fluoro 3-(Fluoromethyl)oxetane alcohol->fluoro  Deoxyfluorination (DAST) ether 3-(Alkoxymethyl)oxetane alcohol->ether  Etherification (NaH, R-X) acid2 Oxetane-3-carboxylic Acid aldehyde->acid2  Oxidation (KMnO4) mesylate->fluoro  SN2 (Fluoride Source) acid Oxetane-3-carboxylic Acid amide Amides acid->amide  Amide Coupling aryl_acid 3-Aryl-3-carboxylic Acid Derivatives acid->aryl_acid  Further Derivatization

Figure 2: Downstream functionalization pathways from key oxetane intermediates.

  • From 3-(Hydroxymethyl)oxetane:

    • Oxidation: Mild oxidation using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) yields oxetane-3-carbaldehyde.[4][5] Stronger oxidation, for instance with KMnO₄, can provide the carboxylic acid.[4][14]

    • Activation and Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by a wide range of nucleophiles (azides, fluorides, etc.) via Sₙ2 reactions.[4]

    • Deoxyfluorination: Direct conversion of the alcohol to the fluoride can be achieved using reagents like DAST.[4]

    • Etherification: Williamson ether synthesis provides access to a variety of ethers.[4]

  • From Oxetane-3-carboxylic Acid:

    • Beyond amide coupling, the acid can be a precursor for more complex transformations, such as decarboxylative cross-coupling reactions to form 3,3-disubstituted oxetanes.[15]

Conclusion

This compound is a powerful and versatile starting point for accessing a rich diversity of functionalized oxetanes. By understanding the inherent reactivity and stability of the oxetane ring, researchers can confidently apply a range of synthetic transformations. The protocols and strategic insights provided herein serve as a robust guide for medicinal chemists and drug development professionals to leverage this important building block in the design of next-generation therapeutics. Careful control of reaction conditions, particularly temperature and pH, is paramount to success, ensuring the integrity of the strained heterocyclic core is maintained throughout the synthetic sequence.

References

Application Notes and Protocols: Amide Coupling with Methyl Oxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxetane Motif and Challenges in Amide Coupling

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry.[1] Their unique structural and electronic properties, including a strained C–O–C bond angle which makes the oxygen lone pair an excellent hydrogen-bond acceptor, offer improvements in physicochemical properties when incorporated into drug candidates.[1] Specifically, the oxetane motif can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to enhanced metabolic stability, aqueous solubility, and lipophilicity.[1]

Methyl oxetane-3-carboxylate and its corresponding carboxylic acid are valuable building blocks for introducing the oxetane moiety.[2] However, the direct amide coupling of these substrates presents unique challenges. The inherent ring strain of the oxetane can lead to undesired ring-opening reactions under harsh conditions.[3] Furthermore, the stability of the precursor, oxetane-3-carboxylic acid, can be a concern, as it has been shown to isomerize into a lactone under certain conditions, particularly with heating.[4][5] Therefore, the selection of appropriate coupling reagents and reaction conditions is critical to achieving high yields and preserving the integrity of the oxetane ring.

This guide provides a comprehensive overview of protocols for the successful amide coupling of this compound, addressing the nuances of substrate preparation, reagent selection, and reaction optimization.

Part 1: Preparation of Oxetane-3-Carboxylic Acid

While this compound can sometimes be used directly in amide coupling reactions, it is often advantageous to first hydrolyze the ester to the corresponding carboxylic acid. This is a crucial first step as the free carboxylic acid is the reactive species in most standard amide coupling protocols.

Protocol 1: Saponification of this compound

This protocol describes the basic hydrolysis of this compound to yield oxetane-3-carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl) or Sodium bisulfate (NaHSO₄) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of MeOH (or THF) and water.

  • Add a solution of NaOH (1.1 - 1.5 eq) or LiOH (1.1 - 1.5 eq) in water.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl or NaHSO₄ solution.

  • Extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford oxetane-3-carboxylic acid.

Causality and Optimization:

  • Choice of Base: LiOH is often preferred over NaOH as it can sometimes lead to cleaner reactions and easier workups.

  • Solvent System: A co-solvent system of an organic solvent and water is used to ensure the solubility of both the starting ester and the hydroxide base.

  • Acidification: Careful and slow acidification at low temperature is crucial to prevent any potential acid-catalyzed ring-opening of the oxetane.[4]

  • Product Stability: It is important to note that oxetane-3-carboxylic acid can be prone to isomerization to a lactone, especially upon heating.[4][5] Therefore, it is recommended to use the freshly prepared acid directly in the subsequent coupling step or store it at low temperatures for short periods.

Part 2: Amide Coupling Protocols

The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6][7] Several classes of coupling reagents are available, each with its own mechanism and optimal conditions.

A. Carbodiimide-Based Coupling: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[6][8]

Mechanism: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, with HOBt to form an activated HOBt ester. The HOBt ester is less prone to racemization and reacts cleanly with the amine to form the desired amide.

DOT Diagram: EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism CarboxylicAcid R-COOH (Oxetane-3-carboxylic acid) Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_Ester Activated HOBt Ester Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Amine->Amide

Caption: EDC/HOBt Amide Coupling Mechanism.

Protocol 2: EDC/HOBt Coupling

Materials:

  • Oxetane-3-carboxylic acid

  • Amine

  • EDC·HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of oxetane-3-carboxylic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in anhydrous DCM or DMF, add HOBt (1.0 - 1.2 eq).

  • Add DIPEA or TEA (2.0 - 3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 - 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM or EtOAc.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Optimization:

  • Base: A non-nucleophilic base like DIPEA or TEA is required to neutralize the HCl salt of EDC and the proton generated during the reaction.[9]

  • Solvent: DCM is a good general-purpose solvent. DMF can be used for less soluble substrates but can make workup more challenging.[10]

  • Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and can minimize side reactions.

  • Workup: The aqueous washes are essential to remove the urea byproduct and excess reagents.[10]

B. Uronium/Guanidinium-Based Coupling: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.[11][12]

Mechanism: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This active ester then rapidly reacts with the amine to yield the amide.[13]

DOT Diagram: HATU Coupling Mechanism

HATU_Mechanism CarboxylicAcid R-COOH (Oxetane-3-carboxylic acid) Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH₂ Amine->Amide

Caption: HATU Amide Coupling Mechanism.

Protocol 3: HATU Coupling

Materials:

  • Oxetane-3-carboxylic acid

  • Amine

  • HATU

  • DIPEA or TEA

  • Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • To a solution of oxetane-3-carboxylic acid (1.0 eq) in anhydrous DMF or ACN, add DIPEA or TEA (2.0 - 3.0 eq).

  • Add HATU (1.1 - 1.2 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with EtOAc and wash with 10% aqueous LiCl (if using DMF), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Optimization:

  • Pre-activation: Allowing the carboxylic acid to react with HATU before adding the amine can improve yields, especially with less reactive amines.[14]

  • Reaction Time: HATU-mediated couplings are typically much faster than those with EDC/HOBt.[11]

  • Solvent Choice: DMF is a common solvent for HATU couplings, but ACN can also be effective.[14]

C. Phosphonium-Based Coupling: T3P®

Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent that is known for its low toxicity and the ease of removal of its byproducts.[15][16]

Mechanism: The carboxylate, generated by a base, attacks the T3P reagent to form a mixed anhydride intermediate. This activated intermediate is then attacked by the amine to form the amide bond.[17]

DOT Diagram: T3P® Coupling Mechanism

T3P_Mechanism CarboxylicAcid R-COOH (Oxetane-3-carboxylic acid) Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + Base Base Base Base->Carboxylate MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride + T3P® T3P T3P® T3P->MixedAnhydride Amide Amide Product MixedAnhydride->Amide + Amine PhosphonicAcid Phosphonic Acid Byproducts MixedAnhydride->PhosphonicAcid Amine R'-NH₂ Amine->Amide

Caption: T3P® Amide Coupling Mechanism.

Protocol 4: T3P® Coupling

Materials:

  • Oxetane-3-carboxylic acid

  • Amine

  • T3P® (typically as a 50% solution in EtOAc or DMF)

  • Pyridine or DIPEA

  • Anhydrous EtOAc, THF, or DCM

Procedure:

  • To a solution of oxetane-3-carboxylic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in the chosen anhydrous solvent, add pyridine or DIPEA (2.0 - 4.0 eq).

  • Add the T3P® solution (1.2 - 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with the reaction solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Optimization:

  • Byproduct Removal: The phosphonic acid byproducts are water-soluble and easily removed with an aqueous workup.[17]

  • Mild Conditions: T3P® is effective under mild conditions and is compatible with a wide range of functional groups.[16][18]

  • Scalability: This method is often robust and scalable.[18]

Part 3: Data Summary and Reagent Comparison

Coupling ReagentTypical EquivalentsAdditiveBaseTypical SolventReaction TimeKey Advantages
EDC 1.1 - 1.5HOBt (1.0-1.2 eq)DIPEA/TEADCM, DMF12-24 hCost-effective, common reagent.
HATU 1.1 - 1.2NoneDIPEA/TEADMF, ACN1-4 hHigh efficiency, fast, good for hindered substrates.[11]
T3P® 1.2 - 1.5NonePyridine/DIPEAEtOAc, THF1-16 hEasy workup, low toxicity of byproducts, scalable.[15][18]

Part 4: Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete hydrolysis of the starting ester, instability of the carboxylic acid, or insufficient activation.

    • Solution: Ensure complete saponification by monitoring with LC-MS. Use freshly prepared oxetane-3-carboxylic acid. Consider a more powerful coupling reagent like HATU, especially for challenging amines.[12][19]

  • Ring-Opening Side Products:

    • Cause: The use of strong acids or high temperatures can promote the cleavage of the oxetane ring.[3]

    • Solution: Maintain neutral or basic conditions during the coupling reaction. Avoid excessive heating. Use mild coupling conditions and ensure the reaction is not overly exothermic.

  • Difficulty Removing Byproducts:

    • Cause: Urea byproducts from EDC can sometimes be difficult to remove. DMF can be challenging to remove under vacuum.

    • Solution: For EDC couplings, ensure thorough aqueous washes.[10] When using DMF, a wash with 5-10% aqueous LiCl can help to remove it.[10] Alternatively, consider using T3P®, which has water-soluble byproducts.[17]

  • Epimerization (if chiral centers are present):

    • Cause: Over-activation of the carboxylic acid or prolonged reaction times can lead to racemization.

    • Solution: The addition of HOBt in EDC couplings helps to suppress racemization.[7] T3P® in combination with pyridine is also reported to be effective for low-epimerization couplings.[18]

References

Application Notes and Protocols: A Guide to the Reduction of Methyl Oxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxetane moiety is a valuable four-membered cyclic ether that has garnered significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties can impart favorable physicochemical characteristics to lead compounds, such as improved solubility and metabolic stability.[1] (Oxetan-3-yl)methanol, a key intermediate for the synthesis of more complex oxetane derivatives, is accessible through the reduction of methyl oxetane-3-carboxylate. This guide provides a detailed experimental procedure for this reduction, focusing on the use of lithium aluminum hydride (LAH), a potent and reliable reducing agent for ester-to-alcohol transformations.[2][3][4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both successful execution and a deeper understanding of the chemical transformation.

Choosing the Right Reducing Agent: A Comparative Overview

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. Several hydride-based reducing agents can accomplish this, but their reactivity and selectivity vary significantly.

Reducing AgentFormulaReactivity towards EstersTypical SolventsKey Considerations
Lithium Aluminum Hydride LiAlH₄High Diethyl ether, THFPowerful, non-selective, reacts violently with protic solvents.[3] Requires anhydrous conditions and careful work-up.[7][8][9]
Sodium Borohydride NaBH₄Low to Moderate Methanol, EthanolGenerally unreactive towards esters under standard conditions.[5] Can reduce esters in refluxing THF or with activating agents.[2][10][11]
Diisobutylaluminum Hydride DIBAL-HHigh (can be selective) Toluene, Hexane, DCMCan reduce esters to aldehydes at low temperatures.[2][6]
Borane-Dimethyl Sulfide BH₃-SMe₂Moderate THFReduces aliphatic esters relatively quickly.[2]

For the complete reduction of this compound to (oxetane-3-yl)methanol, Lithium Aluminum Hydride (LAH) is the reagent of choice due to its high reactivity, which ensures a complete and efficient conversion.[2][3] While other reagents might be employed, LAH offers a reliable and well-established method for this transformation.

Reaction Mechanism: The Journey from Ester to Alcohol

The reduction of an ester with LAH proceeds through a two-step nucleophilic addition of hydride ions (H⁻).

Reaction_Mechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Elimination of Methoxide cluster_step3 Step 3: Second Hydride Addition cluster_step4 Step 4: Protonation Ester This compound Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. LiAlH₄ Aldehyde Oxetane-3-carbaldehyde Tetrahedral1->Aldehyde Collapse Tetrahedral2 Alkoxide Intermediate Aldehyde->Tetrahedral2 2. LiAlH₄ Alcohol (Oxetane-3-yl)methanol Tetrahedral2->Alcohol H₃O⁺ work-up

Caption: Reaction mechanism for the LAH reduction of an ester.

  • First Hydride Addition: A hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.[12]

  • Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and eliminating the methoxide leaving group to form an aldehyde intermediate (oxetane-3-carbaldehyde).[3]

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion, forming a new tetrahedral alkoxide intermediate.[12]

  • Protonation: An acidic work-up is then performed to protonate the resulting alkoxide, yielding the final primary alcohol product, (oxetane-3-yl)methanol.

Experimental Protocol: Reduction of this compound with LiAlH₄

This protocol is designed for the safe and efficient reduction of this compound. Strict adherence to safety precautions is paramount when working with LAH.

Safety First: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3][7] It can also ignite upon friction or in moist air.[7]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses, and impervious gloves.[7][13][14]

  • Inert Atmosphere: When handling larger quantities of LAH powder, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glove box.[7]

  • Avoid Contact with Water: Ensure all glassware is thoroughly dried before use. Avoid contact with water or moisture at all costs.[7]

  • Spill Management: In case of a small spill, immediately cover the material with dry sand or calcium oxide.[7][15] Do not use water or carbon dioxide fire extinguishers. A Class D fire extinguisher should be readily available.[7]

  • Quenching: The quenching of excess LAH is a highly exothermic process that generates hydrogen gas.[15] This step must be performed slowly and with extreme caution in an ice bath.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially available---
Lithium Aluminum Hydride (LAH)95% powderCommercially availableHandle with extreme care.
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)AnhydrousCommercially availableUse a freshly opened bottle or distill from a suitable drying agent.
Hydrochloric Acid (HCl)1 M aqueous solution---For work-up.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Anhydrous---For drying the organic layer.
Celite®------Optional, for filtration.
Step-by-Step Procedure

The following workflow diagram illustrates the key stages of the experimental procedure.

Experimental_Workflow start Start prep Prepare Anhydrous Reaction Setup start->prep lah_suspension Prepare LAH Suspension in Anhydrous Ether/THF prep->lah_suspension ester_addition Slowly Add Ester Solution at 0 °C lah_suspension->ester_addition reaction Stir at Room Temperature ester_addition->reaction quench Careful Quenching at 0 °C reaction->quench workup Aqueous Work-up (Fieser Method) quench->workup extraction Extract with Ether/EtOAc workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Distillation or Chromatography drying->purification end End purification->end

Caption: Experimental workflow for the reduction of this compound.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice-water bath.

  • Ester Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching (Fieser Work-up): Once the reaction is complete, cool the flask back to 0 °C.[15][16] Quench the reaction by the slow, dropwise addition of the following, in order, with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).[16][17]

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.[16][17]

    • '3x' mL of water.[16][17] This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[18]

  • Work-up and Isolation: Allow the mixture to warm to room temperature and stir for 15-30 minutes.[3][16] Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.[15][16]

  • Filtration: Filter the resulting white precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford (oxetane-3-yl)methanol as a colorless oil.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that all reagents and solvents were strictly anhydrous. Moisture will consume the LAH, reducing its effective concentration. Incomplete reaction can be addressed by increasing the reaction time or temperature (refluxing in THF).

  • Difficult Filtration: If the aluminum salts form a gelatinous precipitate that is difficult to filter, this may be due to an improper quenching procedure. An alternative work-up involves the use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which chelates the aluminum salts and helps to break up emulsions, resulting in two clear, separable phases.[17][19]

  • Reaction Monitoring: It is crucial to monitor the reaction to completion. The presence of the starting ester can complicate the purification process. TLC is a convenient method for monitoring; the ester starting material will have a higher Rf value than the more polar alcohol product.

Conclusion

The reduction of this compound to (oxetane-3-yl)methanol using lithium aluminum hydride is a robust and efficient transformation. By understanding the underlying chemistry and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and safely synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

Application Note: Enhancing Metabolic Stability in Drug Candidates Using Methyl Oxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Metabolic Instability

In drug discovery, achieving a desirable pharmacokinetic (PK) profile is as critical as attaining high target potency. A primary hurdle in this endeavor is rapid metabolic clearance, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2] This rapid breakdown can lead to low bioavailability, short duration of action, and the need for higher or more frequent dosing, which increases the risk of off-target toxicity. A common strategy to address this is the identification and modification of "metabolic soft spots"—the specific sites on a molecule most susceptible to enzymatic degradation.

Traditionally, medicinal chemists have used bulky alkyl groups, such as the gem-dimethyl group, to sterically shield these vulnerable positions.[3][4] However, this approach often comes with a significant trade-off: an increase in lipophilicity (LogP).[3][4] High lipophilicity can negatively impact solubility, increase non-specific binding, and potentially lead to hERG toxicity.

The oxetane ring has emerged as a modern and highly effective bioisostere to circumvent these issues.[5][6][7] This four-membered cyclic ether offers a unique combination of properties: it is small, polar, metabolically robust, and three-dimensional.[8][9] By replacing metabolically labile groups like gem-dimethyl or carbonyl moieties with an oxetane, it is possible to block metabolic oxidation while simultaneously improving aqueous solubility and maintaining or even improving other critical drug-like properties.[3][4][7] Methyl oxetane-3-carboxylate is a key functionalized building block that provides a versatile handle for incorporating this valuable motif into lead compounds.[10]

The Mechanistic Advantage of the Oxetane Motif

The effectiveness of the oxetane ring in enhancing metabolic stability stems from several key physicochemical characteristics. Understanding these provides the causal basis for its application in drug design.

  • Metabolic Shielding: The primary mechanism is the replacement of a metabolically vulnerable C-H bond with the chemically robust oxetane ring. CYP-mediated metabolism often involves the oxidation of aliphatic or benzylic hydrogens. The C-O and C-C bonds of the oxetane ring are significantly more resistant to this oxidative metabolism.[11] By occupying the same spatial volume as a gem-dimethyl group, the oxetane effectively acts as a "metabolic shield" without introducing easily oxidized hydrogens.[4][12]

  • Polarity and Reduced Lipophilicity: Unlike the lipophilic gem-dimethyl group, the oxetane is a polar motif due to the electronegative oxygen atom.[3] This often leads to a desirable reduction in the overall lipophilicity (LogP/LogD) of the parent molecule.[3][5] This can improve aqueous solubility, reduce binding to metabolizing enzymes, and decrease plasma protein binding, all of which contribute to a more favorable PK profile.

  • Modulation of Basicity (pKa): The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of proximal basic amines (by 1-2 pKa units).[8][12] Reducing high basicity is often a goal in drug optimization to mitigate issues such as hERG channel inhibition and improve cell permeability.

  • Three-Dimensionality (sp³ Character): The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule.[5][13] This can disrupt undesirable π-π stacking interactions that can lead to poor solubility and help a molecule explore new binding interactions with its target, potentially improving potency and selectivity.[11]

cluster_0 Traditional Approach (Metabolic Liability) cluster_1 Oxetane Strategy (Improved Stability) Parent Parent Compound (with gem-dimethyl group) Metabolism CYP450 Oxidation (Metabolic 'Soft Spot') Parent->Metabolism Susceptible C-H bond Metabolite Oxidized Metabolite (Rapid Clearance) Metabolism->Metabolite Metabolic turnover Analog Oxetane Analog (gem-dimethyl replaced) Blocked Blocked Metabolism (Metabolically Robust Ring) Analog->Blocked Resistant C-O/C-C bonds Stable Parent Compound Excreted (Reduced Clearance) Blocked->Stable Increased half-life

Figure 1. Conceptual diagram illustrating how oxetane incorporation blocks metabolic oxidation.

Experimental Validation: In Vitro Liver Microsomal Stability Assay

To empirically validate the hypothesis that incorporating an oxetane motif improves metabolic stability, the in vitro liver microsomal stability assay is the industry-standard method.[1][2][14] This assay measures the rate at which a compound is metabolized by the Phase I enzymes (primarily CYPs) contained within microsomes, which are subcellular fractions isolated from the liver.[1][15] The primary readouts are the compound's half-life (t½) and its intrinsic clearance (CLint).[15][16]

Experimental Workflow

The workflow is a systematic process designed to ensure reproducibility and accuracy. It involves careful preparation of reagents, controlled incubation, precise sample quenching, and sensitive bioanalytical quantification.

Figure 2. Experimental workflow for the in vitro liver microsomal stability assay.

Detailed Protocol

This protocol describes a typical procedure performed in a 96-well plate format.

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Test Compounds (Parent and Oxetane Analog) and Positive Controls (e.g., Midazolam, Dextromethorphan)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[15]

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) solution (a structurally similar, stable compound) in ACN

  • 96-well incubation and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge for 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare test compound working solutions (e.g., 100 µM in buffer from a 10 mM DMSO stock) to achieve a final assay concentration of 1 µM.[17][18]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare the quenching solution: cold ACN containing the internal standard at a fixed concentration.

  • Incubation:

    • In an incubation plate, add the diluted microsomal solution to each well.

    • Add the test compound working solution to the appropriate wells. Include a "minus cofactor" control where buffer is substituted for the NADPH solution.[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the reaction by adding the pre-warmed NADPH solution to all wells (except the minus cofactor controls). This is your t=0 time point.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing 3-5 volumes of the cold ACN/IS quenching solution.[15][17]

    • Mix thoroughly to ensure complete protein precipitation.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins.[14]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

Data Analysis and Interpretation

The goal of the data analysis is to determine the rate of disappearance of the parent compound.

  • Calculate Percent Remaining: For each time point, calculate the percentage of the compound remaining relative to the t=0 sample.

    • % Remaining = (Peak Area Ratio at time tx / Peak Area Ratio at time t0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line, determined by linear regression, is the elimination rate constant (-k). The units are min⁻¹.

  • Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k [19]

  • Calculate Intrinsic Clearance (CLint): CLint represents the theoretical maximum clearance rate by the liver enzymes under these in vitro conditions.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein Concentration in mg/mL]) * 1000 [16][17]

Illustrative Data and Interpretation

The following table presents realistic, hypothetical data for a lead compound ("Parent") and its corresponding analog where a metabolically labile gem-dimethyl group has been replaced with an oxetane ring using a building block derived from this compound.

ParameterParent CompoundOxetane Analog Interpretation
Structure R-C(CH₃)₂-R'R-(Oxetane)-R'gem-dimethyl replaced with oxetane
cLogP 3.52.8 Oxetane reduces lipophilicity.
Microsomal t½ (min) 8> 60 Oxetane significantly prolongs half-life.
CLint (µL/min/mg protein) 173< 12 Oxetane dramatically reduces intrinsic clearance.

Interpretation: The data clearly demonstrates the profound impact of the oxetane substitution. The Oxetane Analog shows a significantly lower calculated LogP, indicating improved polarity.[3] Most importantly, its metabolic half-life is substantially longer (>60 min vs. 8 min), and its intrinsic clearance is more than 14-fold lower than the Parent Compound.[9][20] This provides strong evidence that the oxetane ring successfully shielded the metabolic soft spot, drastically improving the compound's metabolic stability.[12] Such a result would classify the Oxetane Analog as having low clearance and high stability, making it a much more promising candidate for further development.

Conclusion

The strategic incorporation of an oxetane motif, facilitated by versatile building blocks like this compound, is a powerful and field-proven tactic in modern medicinal chemistry. It directly addresses the critical challenge of metabolic instability by replacing labile groups with a robust, polar surrogate. This modification not only blocks CYP-mediated oxidation but also confers beneficial changes to physicochemical properties such as solubility and pKa. The in vitro liver microsomal stability assay is a reliable and essential tool for quantifying the dramatic improvements in half-life and intrinsic clearance that this strategy can afford. By applying this approach, drug discovery teams can significantly increase the probability of developing drug candidates with superior pharmacokinetic profiles and a higher likelihood of clinical success.

References

The Strategic Deployment of Methyl Oxetane-3-carboxylate: A Bioisosteric Hub for Carbonyl and gem-Dimethyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of refining lead compounds into viable drug candidates is a formidable challenge. A critical aspect of this endeavor lies in the strategic modification of molecular scaffolds to enhance their pharmacokinetic and pharmacodynamic profiles. The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in the medicinal chemist's toolkit.[1] This guide provides an in-depth exploration of methyl oxetane-3-carboxylate as a versatile building block, specifically focusing on its application as a bioisostere for carbonyl and gem-dimethyl groups.

Part 1: Application Notes - The Rationale for Oxetane Bioisosterism

The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. Oxetanes, particularly 3,3-disubstituted derivatives, have been validated as effective surrogates for carbonyl and gem-dimethyl functionalities, offering a unique combination of steric bulk and polarity.[2]

Oxetane as a Carbonyl Isostere: Beyond the Double Bond

The replacement of a carbonyl group with a 3-substituted oxetane, such as the core of this compound, offers several potential advantages. While the carbonyl group is a key hydrogen bond acceptor, it is also susceptible to metabolic reduction and can contribute to undesirable reactivity. The oxetane ring mimics the hydrogen bonding capacity and dipole moment of a carbonyl group while introducing greater metabolic stability.[3][4]

  • Enhanced Metabolic Stability: Oxetanes are generally more resistant to enzymatic degradation compared to ketones, which can be reduced to secondary alcohols.[5] This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.

  • Improved Physicochemical Properties: The introduction of an oxetane can increase the three-dimensionality of a molecule, which may lead to improved binding affinity and selectivity.[6] It can also favorably modulate solubility and lipophilicity.[3]

  • Reduced Reactivity: Unlike aldehydes and ketones, the oxetane ring is less prone to nucleophilic attack, mitigating potential off-target interactions and toxicity.[3]

Oxetane as a gem-Dimethyl Isostere: A Polar Alternative

The gem-dimethyl group is often incorporated to block metabolic oxidation at a specific position and to provide steric bulk. However, this invariably increases the lipophilicity of the compound, which can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxetane ring provides a solution by offering similar steric hindrance while introducing a polar oxygen atom.[1][2]

  • Increased Aqueous Solubility: The replacement of a non-polar gem-dimethyl group with a more polar oxetane can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[1][7]

  • Modulation of Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target effects and improving the overall drug-like properties of a compound.[1]

  • Metabolic Blocking with Polarity: The oxetane effectively shields adjacent positions from metabolic attack, similar to a gem-dimethyl group, but without the associated increase in lipophilicity.[2]

The Unique Influence of the Oxetane Ring on Molecular Properties

Beyond simple isosteric replacement, the incorporation of an oxetane moiety can have profound and often beneficial effects on a molecule's overall properties. The strained four-membered ring and the resident oxygen atom create a unique electronic and conformational environment.

  • Basicity (pKa) Modulation: The strong electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of nearby amines. Placing an oxetane alpha to an amine can reduce its basicity by approximately 2.7 pKa units, a useful tactic for mitigating hERG channel inhibition or improving cell permeability.[1][8]

  • Redirecting Metabolism: The presence of an oxetane ring can steer drug metabolism away from cytochrome P450 (CYP) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH).[9][10] This can reduce the likelihood of drug-drug interactions, a major concern in polypharmacy.[9]

Part 2: Experimental Protocols

The successful application of this compound as a bioisostere hinges on robust and reliable synthetic protocols. This section provides detailed methodologies for the synthesis of the key building block and its subsequent incorporation into a model scaffold, followed by assays to evaluate the impact of the isosteric replacement.

Synthesis of this compound

While commercially available from specialty suppliers, the synthesis of this compound from readily available starting materials is a valuable procedure for a research laboratory. The following protocol is a multi-step sequence starting from oxetane-3-one.[11]

Protocol 2.1.1: Synthesis of this compound

  • Step 1: Wittig Reaction to form Ethyl 2-(oxetan-3-ylidene)acetate

    • To a stirred solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of oxetanone) at 0 °C under a nitrogen atmosphere, add a solution of oxetan-3-one (1.0 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-(oxetan-3-ylidene)acetate.

  • Step 2: Reduction of the Alkene

    • To a solution of ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in ethanol (20 mL/mmol) in a high-pressure vessel, add 10% Palladium on carbon (Pd/C, 10 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 16-24 hours.

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite®, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to yield ethyl oxetane-3-carboxylate.

  • Step 3: Transesterification to this compound

    • Dissolve ethyl oxetane-3-carboxylate (1.0 eq) in methanol (30 mL/mmol).

    • Add a catalytic amount of sodium methoxide (0.1 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or GC-MS.

    • Neutralize the reaction with a few drops of acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.

Comparative Analysis of Physicochemical Properties

To quantitatively assess the impact of replacing a carbonyl or gem-dimethyl group with the oxetane moiety derived from this compound, a matched molecular pair analysis is essential. This involves synthesizing analogous compounds where only the target functional group is varied.

Protocol 2.2.1: Determination of Aqueous Solubility

  • Prepare saturated solutions of the test compounds (the oxetane analog, the carbonyl analog, and the gem-dimethyl analog) in phosphate-buffered saline (PBS, pH 7.4).

  • Equilibrate the solutions at 25 °C for 24 hours with constant agitation.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS, against a standard curve.

Protocol 2.2.2: Measurement of Lipophilicity (LogD)

  • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

  • Vigorously shake the mixture for 1 hour to ensure equilibrium is reached.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully sample both the n-octanol and the aqueous phases.

  • Determine the concentration of the compound in each phase by HPLC-UV or LC-MS/MS.

  • Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the logarithm of this value.

In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of the compounds to degradation by liver enzymes, providing an indication of their metabolic stability.

Protocol 2.3.1: Human Liver Microsome (HLM) Stability Assay

  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH (a cofactor for CYP enzymes, 1 mM), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the outcomes of these comparative studies.

Table 1: Comparative Physicochemical and Metabolic Properties
Compound IDFunctional GroupAqueous Solubility (µg/mL)LogD (pH 7.4)HLM t½ (min)
Cmpd-1 Oxetane[Insert Data][Insert Data][Insert Data]
Cmpd-2 Carbonyl[Insert Data][Insert Data][Insert Data]
Cmpd-3 gem-Dimethyl[Insert Data][Insert Data][Insert Data]

Diagrams

Bioisosteric_Replacement cluster_0 Carbonyl Bioisosterism cluster_1 gem-Dimethyl Bioisosterism Carbonyl Carbonyl Oxetane_Carbonyl Oxetane Carbonyl->Oxetane_Carbonyl Replacement Improved_Metabolic_Stability Improved_Metabolic_Stability Oxetane_Carbonyl->Improved_Metabolic_Stability Maintained_H-Bonding Maintained_H-Bonding Oxetane_Carbonyl->Maintained_H-Bonding gem_Dimethyl gem-Dimethyl Oxetane_gem_Dimethyl Oxetane gem_Dimethyl->Oxetane_gem_Dimethyl Replacement Increased_Solubility Increased_Solubility Oxetane_gem_Dimethyl->Increased_Solubility Reduced_Lipophilicity Reduced_Lipophilicity Oxetane_gem_Dimethyl->Reduced_Lipophilicity

Caption: Bioisosteric replacement strategies using the oxetane motif.

Synthesis_Workflow Start Oxetan-3-one Wittig Wittig Reaction (+ (Carbethoxymethylene)triphenylphosphorane) Start->Wittig Intermediate1 Ethyl 2-(oxetan-3-ylidene)acetate Wittig->Intermediate1 Reduction Hydrogenation (H₂, Pd/C) Intermediate1->Reduction Intermediate2 Ethyl oxetane-3-carboxylate Reduction->Intermediate2 Transesterification Transesterification (MeOH, NaOMe) Intermediate2->Transesterification Final_Product This compound Transesterification->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl Oxetane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetanes in Modern Chemistry

The oxetane motif, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in contemporary drug discovery and development.[1][2] Its unique physicochemical properties—imparting improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when substituted for more common functionalities like gem-dimethyl or carbonyl groups—have made it a highly sought-after structural component for medicinal chemists.[3] Methyl oxetane-3-carboxylate and its derivatives are particularly valuable as versatile building blocks, offering a synthetically tractable handle for the introduction of the oxetane core into complex molecular architectures.[4][5]

This guide provides a comprehensive overview of scalable synthetic strategies for this compound and its derivatives, with a focus on practical, field-proven protocols suitable for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, address the challenges of scale-up, and provide detailed methodologies to ensure reproducible and efficient synthesis.

Strategic Approaches to Scalable Oxetane Synthesis

The synthesis of oxetanes on a large scale is not without its challenges, primarily due to the inherent ring strain of the four-membered ether, which can lead to undesired ring-opening reactions under harsh conditions.[1][6][7] Therefore, the choice of synthetic route is critical and must be guided by considerations of substrate scope, functional group tolerance, and scalability. The following sections will explore key methodologies for the synthesis of this compound derivatives, highlighting their advantages and limitations for large-scale production.

Homologation of Oxetan-3-one: A Robust and Scalable Route

A highly effective and scalable method for the synthesis of this compound involves a multi-step homologation of the readily available starting material, oxetan-3-one.[4] This approach is particularly advantageous as it avoids the use of highly reactive or unstable intermediates, making it amenable to large-scale production. A key challenge in this and other synthetic routes is the sensitivity of the oxetane ring to strongly oxidative, basic, and acidic conditions.[4]

Experimental Protocol: Four-Pot Telescoped Synthesis of this compound from Oxetan-3-one [4]

This protocol outlines a telescoped procedure, minimizing the need for isolation and purification of intermediates, thereby improving overall efficiency and yield on a larger scale.

Workflow Diagram:

A Oxetan-3-one B Wittig Reaction A->B (Ph3PCH2) C Allylic Acetate Formation B->C Ac2O, Pyridine D Tsuji Hydrogenolysis C->D Pd(OAc)2, PPh3, HCOOH E Dihydroxylation D->E AD-mix-β F Oxidative Cleavage E->F NaIO4 G Esterification F->G CH2N2 or MeOH, H+ (cat.) H This compound G->H

Caption: Telescoped synthesis of this compound.

Step 1: Wittig Reaction

  • Rationale: The Wittig reaction is a reliable method for converting the ketone functionality of oxetan-3-one into an exocyclic double bond, which serves as a handle for subsequent transformations.

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise.

    • Allow the resulting ylide solution to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture to -78 °C and add a solution of oxetan-3-one (1.0 equiv.) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • The crude 3-methyleneoxetane is typically carried forward to the next step without extensive purification.

Step 2: Allylic Acetate Formation and Tsuji Hydrogenolysis

  • Rationale: This two-step sequence, often performed in a single pot, efficiently converts the exocyclic alkene to a hydroxymethyl group. The Tsuji hydrogenolysis is a mild and selective method for the reduction of the allylic acetate.

  • Procedure:

    • To the crude 3-methyleneoxetane from the previous step, add acetic anhydride (1.5 equiv.) and pyridine (2.0 equiv.).

    • Stir the mixture at room temperature overnight.

    • Remove the volatiles under reduced pressure.

    • To the resulting crude allylic acetate, add a mixture of palladium(II) acetate (0.05 equiv.), triphenylphosphine (0.2 equiv.), and formic acid (3.0 equiv.) in THF.

    • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).

    • Work up the reaction by adding water and extracting with an organic solvent. The crude 3-(hydroxymethyl)oxetane is used in the next step.

Step 3: Dihydroxylation and Oxidative Cleavage

  • Rationale: An osmium-free dihydroxylation using AD-mix-β provides a safer and more environmentally friendly alternative for creating the diol, which is then cleaved to the corresponding aldehyde.

  • Procedure:

    • Dissolve the crude product from the previous step in a t-butanol/water (1:1) mixture.

    • Add AD-mix-β (1.4 g per mmol of substrate) and stir vigorously at room temperature until the reaction is complete.

    • Quench the reaction with sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • To the crude diol, add a solution of sodium periodate (2.2 equiv.) in water and stir at room temperature for 2 hours.

    • Extract the resulting crude oxetane-3-carboxaldehyde into dichloromethane. This solution is used directly in the next step.[4]

Step 4: Oxidation and Esterification

  • Rationale: The crude aldehyde is oxidized to the carboxylic acid and subsequently esterified to yield the final product. For large-scale synthesis, direct esterification of the intermediate carboxylic acid is often preferred over the use of diazomethane.

  • Procedure:

    • The crude oxetane-3-carboxaldehyde solution is oxidized using an appropriate oxidizing agent such as pyridinium dichromate (PDC).[4]

    • After oxidation, the resulting oxetane-3-carboxylic acid can be isolated.

    • For esterification, dissolve the carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid), and reflux the mixture until the reaction is complete.

    • Neutralize the reaction, remove the methanol under reduced pressure, and extract the this compound with an organic solvent.

    • Purify the final product by distillation under reduced pressure.

Table 1: Representative Yields for the Telescoped Synthesis

StepIntermediate/ProductTypical Yield (%)
1-23-(Hydroxymethyl)oxetane70-80% (over 2 steps)
3Oxetane-3-carboxaldehydeUsed crude
4This compound60-70% (from 3-(hydroxymethyl)oxetane)
Synthesis via 3-(Hydroxymethyl)oxetane-3-carbonitrile

An alternative scalable route proceeds through the cyanohydrin derivative, 3-(hydroxymethyl)oxetane-3-carbonitrile. This intermediate can be synthesized from commercially available starting materials and subsequently converted to the desired carboxylic acid ester.

Workflow Diagram:

A 1,1,1-Tris(hydroxymethyl)ethane B Cyclization A->B Carbonate formation then pyrolysis C 3-Methyl-3-oxetanemethanol B->C D Cyanation C->D NaCN, H2O E 3-(Hydroxymethyl)oxetane-3-carbonitrile D->E F Hydrolysis E->F NaOH, H2O G Oxetane-3-carboxylic acid F->G H Esterification G->H MeOH, H+ (cat.) I This compound H->I

Caption: Synthesis via 3-(hydroxymethyl)oxetane-3-carbonitrile.

Experimental Protocol: Kilogram-Scale Synthesis of Oxetane-3-carboxylic Acid [8]

This patented process details a robust method for producing oxetane-3-carboxylic acids, which can then be esterified.

Step 1: Oxidation of 3-Alkyl-3-hydroxymethyloxetane

  • Rationale: This step utilizes a catalytic oxidation process, which is highly efficient and suitable for large-scale production. The use of a palladium catalyst in an aqueous alkaline medium is a key feature of this scalable method.[8]

  • Procedure:

    • In a suitable reactor equipped with a stirrer, gas inlet, and temperature control, charge a solution of 3-alkyl-3-hydroxymethyloxetane (e.g., 3-methyl-3-hydroxymethyloxetane) in an aqueous sodium hydroxide solution.

    • Add a palladium on activated charcoal catalyst (e.g., 5% Pd/C).

    • Heat the reaction mixture to the desired temperature (typically 40-100 °C) and introduce oxygen or an oxygen-containing gas.[8]

    • Monitor the oxygen uptake to determine the reaction progress.

    • Upon completion, cool the reaction mixture and filter to remove the catalyst. The catalyst can often be recycled.

    • The resulting aqueous solution of the sodium salt of oxetane-3-carboxylic acid can be used directly or acidified to isolate the free acid.

Step 2: Esterification

  • Rationale: Standard Fischer esterification provides a straightforward and cost-effective method for converting the carboxylic acid to its methyl ester on a large scale.

  • Procedure:

    • To the isolated oxetane-3-carboxylic acid, add an excess of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux and maintain the temperature until the esterification is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate).

    • Remove the excess methanol by distillation.

    • Extract the this compound with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the final product by fractional distillation under vacuum.

Table 2: Representative Data for the Oxidation/Esterification Route [8]

Starting MaterialProductCatalystTemperature (°C)Yield (%)
3-Methyl-3-hydroxymethyloxetane3-Methyloxetane-3-carboxylic acid5% Pd/C80>95
3-Ethyloxetane-3-carboxylic acidMethyl 3-ethyloxetane-3-carboxylateH₂SO₄ (cat.)Reflux~90

Scale-up Considerations and Process Safety

Transitioning from laboratory-scale synthesis to pilot or industrial-scale production of oxetane derivatives requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Challenges and Solutions:

  • Exothermic Reactions: Many of the reactions involved, particularly the Wittig reaction and oxidations, can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions.

    • Solution: Utilize jacketed reactors with precise temperature control, and consider slow, controlled addition of reagents. For highly exothermic steps, flow chemistry offers superior heat and mass transfer, providing a safer alternative.[9]

  • Handling of Hazardous Reagents: Reagents such as n-butyllithium are highly pyrophoric and require specialized handling procedures, especially in large quantities.

    • Solution: Implement strict inert atmosphere techniques (e.g., nitrogen or argon blanketing) and use appropriate personal protective equipment (PPE). Automated dosing systems can minimize manual handling.

  • Product and Intermediate Stability: The oxetane ring can be susceptible to ring-opening under acidic or strongly basic conditions, particularly at elevated temperatures.[1][6][7]

    • Solution: Carefully control pH and temperature throughout the process. The use of milder reagents and reaction conditions is paramount. The stability of 3,3-disubstituted oxetanes is generally higher than other substitution patterns.[1]

  • Purification: Large-scale purification of oxetane derivatives often requires fractional distillation under reduced pressure to avoid thermal decomposition.

    • Solution: Employ high-efficiency distillation columns and carefully control the vacuum and heating mantle temperature.

Process Safety Management:

A robust process safety management (PSM) program is essential for the large-scale synthesis of oxetanes. This should include:

  • Hazard and Operability (HAZOP) studies: to identify and mitigate potential process hazards.

  • Safety Data Sheet (SDS) review: for all chemicals involved, paying close attention to handling, storage, and emergency procedures.[2][7][10]

  • Engineering Controls: such as closed-system transfers, proper ventilation, and pressure relief systems.[6]

  • Personal Protective Equipment (PPE): including flame-retardant lab coats, safety glasses or goggles, and appropriate chemical-resistant gloves.[11]

Conclusion

The scale-up synthesis of this compound and its derivatives is a critical enabling technology for the advancement of modern drug discovery. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to develop safe, efficient, and scalable manufacturing processes for these valuable building blocks. The choice of synthetic strategy will ultimately depend on the specific derivative being targeted, the available starting materials, and the scale of production. By understanding the inherent reactivity of the oxetane ring and implementing robust process controls, the challenges associated with its synthesis can be effectively managed, paving the way for the next generation of oxetane-containing therapeutics.

References

Troubleshooting & Optimization

"preventing ring-opening of methyl oxetane-3-carboxylate under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Acid-Catalyzed Ring-Opening

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of methyl oxetane-3-carboxylate under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to solve challenges in your own research.

The oxetane ring is a valuable motif in medicinal chemistry, often used to improve properties like solubility and metabolic stability.[1] However, the inherent ring strain that makes it synthetically useful also renders it susceptible to cleavage, particularly in the presence of acid.[2][3] This guide will help you navigate the complexities of working with this compound to maintain its structural integrity during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing in the presence of acid?

Answer: The fundamental reason for the decomposition is the acid-catalyzed ring-opening of the oxetane. The oxygen atom in the oxetane ring is a Lewis base and can be protonated by a Brønsted acid or coordinate to a Lewis acid.[4][5] This activation dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack, which leads to ring cleavage. The high ring strain of the four-membered ring (approximately 107 kJ/mol) provides a strong thermodynamic driving force for this process.[6]

The reaction typically proceeds via two main pathways, analogous to the ring-opening of epoxides:

  • Under strongly acidic conditions (or with acids that have a highly nucleophilic counter-ion): The reaction can have significant SN1 character. The protonated oxetane may open to form a transient, stabilized carbocation, which is then trapped by a nucleophile.

  • Under milder acidic conditions: The reaction is more SN2-like. A nucleophile attacks one of the ring carbons, leading to a concerted ring-opening.

Mechanism of Acid-Catalyzed Oxetane Ring-Opening

Acid-Catalyzed Ring-Opening cluster_reactants Step 1: Activation cluster_intermediate Step 2: Nucleophilic Attack Oxetane This compound Protonated_Oxetane Protonated Oxetane (Activated) Oxetane->Protonated_Oxetane Protonation Acid H-A (Acid) Ring_Opened Ring-Opened Product (e.g., 1,3-diol derivative) Protonated_Oxetane->Ring_Opened Sɴ2 Attack Nucleophile Nu⁻ (Nucleophile)

Caption: Acid activation of the oxetane ring followed by nucleophilic attack.

Q2: What is the difference between using a Brønsted acid and a Lewis acid?

Answer: Both Brønsted and Lewis acids can catalyze ring-opening, but they do so through slightly different mechanisms of activation.[5][7]

  • Brønsted acids (e.g., HCl, H₂SO₄, TfOH) are proton donors.[8] They protonate the oxetane oxygen, creating a positively charged oxonium ion. This makes the ring highly susceptible to attack by even weak nucleophiles. Strong Brønsted acids are very effective at promoting ring-opening and often lead to polymerization or the formation of 1,3-diols if water is present.[6][9]

  • Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) are electron-pair acceptors.[8] They coordinate to the oxygen atom's lone pair of electrons.[2] This coordination polarizes the C-O bonds, activating the ring for nucleophilic attack. The choice of Lewis acid is critical; some are known to be very aggressive, while others can provide a milder, more controlled activation.[1][10]

In general, strong Brønsted acids should be avoided whenever possible if the goal is to preserve the oxetane ring.[11]

Q3: My starting material is an oxetane-3-carboxylic acid, not the methyl ester. Is it more or less stable?

Answer: Oxetane-3-carboxylic acids can be surprisingly unstable, even more so than their corresponding esters.[12][13] Research has shown that these acids can undergo intramolecular ring-opening, where the carboxylic acid group itself acts as the internal Brønsted acid to protonate the oxetane oxygen.[12][13] The resulting carboxylate anion can then act as the nucleophile, leading to isomerization into a γ-lactone. This process can even occur slowly upon storage at room temperature or more rapidly with gentle heating, without any external acid catalyst.[14]

If your synthesis involves a saponification of the methyl ester to the carboxylic acid, it is crucial to perform the final acidic workup under very mild and cold conditions (e.g., using NaHSO₄ at 0°C) and to use or derivatize the acid promptly.[13]

Troubleshooting Guide

Problem: My reaction yield is low, and I'm observing multiple byproducts by TLC/LCMS.

This is a classic symptom of oxetane ring-opening. The byproducts are likely 1,3-disubstituted propanes resulting from the cleavage of the ring.

Troubleshooting Steps:

  • Confirm Ring-Opening:

    • ¹H NMR Spectroscopy: The most definitive method. Look for the disappearance of the characteristic oxetane methylene protons, which typically appear as two distinct triplets around δ 4.5-5.0 ppm. The appearance of new signals corresponding to a propan-1,3-diol backbone is a strong indicator of ring cleavage.

    • Mass Spectrometry: Look for masses corresponding to the addition of a nucleophile and/or solvent molecule to your starting material's molecular formula. For example, if using methanol as a solvent, you might see a byproduct with a mass of [M + 32].

  • Analyze Your Reaction Conditions:

    • Acid Source: Are you using a strong Brønsted acid like HCl, H₂SO₄, or TFA? These are often too harsh.[1] Even silica gel used for chromatography can be acidic enough to cause degradation.

    • Temperature: Are you heating the reaction? Acid-catalyzed ring-opening is highly temperature-dependent.

    • Nucleophiles: Is there a potent nucleophile present in the reaction mixture (e.g., water, alcohols, halides)? The activated oxetane is a potent electrophile and will react with available nucleophiles.

Preventative Strategies and Protocols

The key to preventing ring-opening is to minimize the concentration of the activated (protonated or Lewis acid-coordinated) oxetane at any given time and to control the reaction environment carefully.

Strategy 1: Judicious Selection of Acidic Catalyst

When an acidic catalyst is unavoidable, choose the mildest one that can accomplish the desired transformation.

Catalyst TypeExamplesSuitability for Preserving Oxetane RingRationale
Strong Brønsted Acids HCl, H₂SO₄, TFAPoor Generate high concentrations of the highly reactive protonated oxetane, leading to rapid decomposition or polymerization.[6]
Mild Brønsted Acids Camphorsulfonic acid (CSA), Pyridinium p-toluenesulfonate (PPTS)Moderate Can be effective in some cases, particularly at low temperatures and with short reaction times.[1]
Strong Lewis Acids BF₃·OEt₂, TiCl₄Poor to Moderate Highly effective at activation but can be difficult to control and may lead to undesired side reactions.
Mild Lewis Acids Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃Good Often provide a good balance of reactivity and control, activating the oxetane without causing excessive decomposition.[1]

Decision Workflow for Acid Selection

Acid_Selection_Workflow start Is an acid required for the desired transformation? no_acid Avoid acid. Use alternative (e.g., basic or neutral) conditions. start->no_acid No check_strength Is a strong acid (e.g., for protonolysis) absolutely necessary? start->check_strength Yes strong_acid_protocol Use stoichiometric amounts at low temp (-78°C). Quench rapidly. check_strength->strong_acid_protocol Yes lewis_or_bronsted Can a milder acid suffice? check_strength->lewis_or_bronsted No success Success: Oxetane Ring Intact strong_acid_protocol->success failure Failure: Ring Opening Observed. Re-evaluate synthetic route. strong_acid_protocol->failure If decomposition occurs try_lewis Screen mild Lewis Acids first: Sc(OTf)₃, Yb(OTf)₃ lewis_or_bronsted->try_lewis try_bronsted If Lewis Acids fail, try mild Brønsted Acids: PPTS, CSA at low temp try_lewis->try_bronsted If ineffective try_lewis->success try_bronsted->success try_bronsted->failure If decomposition occurs

Caption: A decision-making workflow for choosing an appropriate acid.

Strategy 2: Control of Reaction Parameters
  • Temperature: Always perform reactions at the lowest possible temperature that allows the desired transformation to proceed. For sensitive substrates, starting at 0°C or even -78°C is highly recommended.

  • Solvent: Use non-nucleophilic, aprotic solvents (e.g., Dichloromethane (DCM), Toluene, 1,4-Dioxane) to minimize the chance of solvent molecules participating in the ring-opening. Avoid protic solvents like methanol or water unless they are intended reagents.

  • Stoichiometry: If possible, use catalytic amounts of acid rather than stoichiometric or excess amounts. Add the acid slowly to the reaction mixture to avoid localized high concentrations.

  • Workup and Purification: Neutralize acidic reactions promptly during workup with a mild base like aqueous sodium bicarbonate (NaHCO₃). When performing silica gel chromatography, consider pre-treating the silica gel by flushing the column with a solvent mixture containing a small amount of a non-volatile base, such as triethylamine (~0.5-1%), to neutralize acidic sites on the stationary phase.

Protocol: Example of a Mild Acid-Mediated Reaction

This protocol describes a hypothetical reaction where an acid-labile protecting group must be removed in the presence of the this compound moiety.

Objective: Selective removal of a tert-Butyldimethylsilyl (TBS) ether without causing ring-opening.

Reagents & Conditions:

  • Substrate: TBS-protected alcohol containing the this compound core.

  • Acid: Pyridinium p-toluenesulfonate (PPTS).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Temperature: 0°C to room temperature.

Step-by-Step Procedure:

  • Dissolve the substrate (1.0 eq) in anhydrous EtOH (0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Add PPTS (0.2 eq) to the cooled solution with stirring.

  • Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) every 15-30 minutes.

  • Once the starting material is consumed (or reaction stalls), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product using flash chromatography on triethylamine-treated silica gel.

Self-Validation: Analyze the final product by ¹H NMR to confirm the absence of the TBS group and, critically, the preservation of the oxetane ring signals.

By understanding the mechanism of degradation and carefully controlling the reaction environment, you can successfully employ this compound in complex synthetic routes while preserving its valuable structural motif.

References

"troubleshooting low yields in reactions with methyl oxetane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Oxetane-3-Carboxylate

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to help you overcome common challenges and optimize your reaction outcomes.

This compound is a unique reagent; its strained four-membered ring offers a powerful synthetic handle for introducing the desirable oxetane motif, which can improve physicochemical properties like aqueous solubility and metabolic stability.[1][2] However, this inherent ring strain, combined with the reactivity of the ester, presents specific challenges that can lead to low yields if not properly managed.[3][4] This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to encounter.

Section 1: Troubleshooting Nucleophilic Ring-Opening Reactions

The primary synthetic utility of the oxetane ring lies in its susceptibility to nucleophilic attack, leading to the formation of 1,3-disubstituted propane derivatives. However, achieving high yields requires a careful balance of activation and control to prevent side reactions.

FAQ 1.1: My nucleophilic ring-opening reaction has stalled, leaving significant unreacted starting material. Why is this happening and how can I drive it to completion?

This is the most common issue researchers face. While strained, the oxetane ring is significantly less reactive than a corresponding epoxide.[4] The activation energy for its opening is non-trivial, and many neutral nucleophiles will not react without assistance.

Underlying Cause: The ring strain energy of oxetane is approximately 106 kJ/mol, which is less than that of an oxirane.[4] Consequently, the system requires an energetic push to overcome the activation barrier. For many nucleophiles, this means the oxetane oxygen must be activated to make the ring carbons more electrophilic.

Solutions:

  • Lewis or Brønsted Acid Catalysis: The most reliable method is to use a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., H₂SO₄, CSA).[3][4][5] The acid coordinates to or protonates the oxetane oxygen, which dramatically increases the electrophilicity of the C2 and C4 positions, facilitating nucleophilic attack.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes accelerate Sₙ2-type reactions, but for ring-opening, the choice of catalyst is far more critical.[6]

  • Temperature: Gently heating the reaction can help overcome the activation energy. However, this must be done with caution, as excessive heat can promote side reactions, particularly polymerization (see FAQ 1.2).

Troubleshooting Workflow for Low Conversion

start Low Conversion check_catalyst Is an acid catalyst present? start->check_catalyst add_catalyst Action: Add catalytic Lewis or Brønsted Acid (e.g., BF₃·OEt₂, Sc(OTf)₃) check_catalyst->add_catalyst No check_temp Is the reaction at RT? check_catalyst->check_temp Yes end Re-evaluate Reaction add_catalyst->end increase_temp Action: Gently increase temperature (e.g., to 40-60 °C). Monitor carefully for byproducts. check_temp->increase_temp Yes check_nucleophile Is the nucleophile strong enough? check_temp->check_nucleophile No increase_temp->end stronger_nucleophile Consider a more potent nucleophile or generating it in situ (e.g., using n-BuLi). check_nucleophile->stronger_nucleophile No check_nucleophile->end Yes

Caption: Decision tree for addressing low conversion in ring-opening reactions.

FAQ 1.2: My reaction is messy, producing a high molecular weight smear on my TLC plate or in the crude NMR. What's causing this?

This is a classic sign of cationic ring-opening polymerization (CROP).[7] It is the most significant competing side reaction, especially when using acid catalysts.

Underlying Cause: Once the oxetane ring is opened by a nucleophile under acidic conditions, the resulting hydroxyl group can act as a nucleophile itself, attacking another activated oxetane molecule. This process can repeat, leading to the formation of polyether chains.

Mechanism: Polymerization vs. Nucleophilic Addition

cluster_0 Desired Pathway: Nucleophilic Attack cluster_1 Side Reaction: Cationic Polymerization A Activated Oxetane [Ox-H]⁺ C Desired Product (Nu-CH₂-CH(CO₂Me)-CH₂-OH) A->C Attack at C4 B Nucleophile (Nu⁻) B->C D Activated Oxetane [Ox-H]⁺ F Dimer D->F Attack by -OH group E Ring-Opened Product (as Nucleophile) E->F G Polymer Chain F->G Chain Propagation

Caption: Competing pathways in acid-catalyzed oxetane ring-opening.

Solutions:

  • Control Catalyst Loading: Use a truly catalytic amount of acid (1-10 mol%). Overloading the reaction with acid will significantly increase the rate of polymerization.

  • Slow Addition: Add the acid catalyst slowly at a low temperature (e.g., 0 °C) to the solution of the oxetane and nucleophile. This maintains a low concentration of the activated oxetane at any given time, favoring the intermolecular reaction with your desired nucleophile over polymerization.

  • Use a Bulky Nucleophile: If your synthesis allows, a sterically hindered nucleophile can sometimes disfavor the propagation step of polymerization.

  • Consider Non-Acidic Conditions: For very strong nucleophiles (e.g., organolithiums, Grignards, lithium mercaptides), acid catalysis may not be necessary.[4] However, these may preferentially attack the ester group.

Section 2: Troubleshooting Reactions at the Ester Moiety

While the oxetane ring is often the target, the methyl ester provides another key functional handle. However, reactions at this site can induce unexpected intramolecular side reactions.

FAQ 2.1: I'm hydrolyzing the methyl ester to the carboxylic acid, but my yield is low and I'm isolating a new, unexpected lactone. What is happening?

This is a critical and often overlooked instability of 3-carboxy oxetanes.[2][8] The molecule is prone to intramolecular isomerization, especially under acidic conditions or upon heating.

Underlying Cause: Once the carboxylic acid is formed, it can act as an intramolecular Brønsted acid, protonating the oxetane oxygen. The resulting carboxylate is then perfectly positioned to act as an intramolecular nucleophile, attacking a C2/C4 carbon to form a thermodynamically stable six-membered δ-valerolactone or a related dioxanone.[2][8] This process can even occur slowly upon storage at room temperature.[2]

Mechanism of Isomerization

start Oxetane-3-carboxylic Acid intermediate Intramolecular Protonation start->intermediate Heat or trace acid activated Activated Oxonium Ion intermediate->activated attack Intramolecular Nucleophilic Attack (by Carboxylate) activated->attack product Stable δ-Valerolactone Product attack->product

Caption: Isomerization pathway of oxetane-3-carboxylic acid to a lactone.

Solutions & Recommended Protocol:

  • Use Basic Hydrolysis Conditions: Saponify the ester using a base like LiOH, NaOH, or KOH in a solvent mixture like THF/water or MeOH/water. Basic conditions prevent the catalytic protonation required for isomerization.

  • Maintain Low Temperatures: Perform the hydrolysis and, critically, the acidic workup at low temperatures (0 °C to 5 °C).

  • Avoid Over-acidification: During workup, add acid (e.g., 1M HCl or NaHSO₄) dropwise only until the solution is neutralized or slightly acidic (pH ~5-6).[8]

  • Minimize Heating: Do not heat the reaction mixture during hydrolysis. Avoid concentrating the crude carboxylic acid product by rotary evaporation at elevated temperatures. It is best to extract the product into an organic solvent and dry it over Na₂SO₄, then use it immediately in the next step if possible.

Protocol 1: Optimized Ester Hydrolysis to Minimize Isomerization

  • Dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH·H₂O (1.5 eq.) in water dropwise.

  • Stir the reaction at 0 °C and monitor by TLC until all starting material is consumed (typically 2-4 hours).

  • Once complete, maintain the 0 °C temperature and slowly add 1M HCl solution dropwise with vigorous stirring until the pH of the aqueous layer is ~5.

  • Immediately extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure without heating.

  • Store the resulting acid at low temperature and use it as soon as possible.

FAQ 2.2: My attempt to reduce the ester with LiAlH₄ resulted in complete decomposition of my material. Is this reaction not feasible?

This is a common outcome when standard hydride reduction conditions are applied without care. The oxetane ring is sensitive to the combination of a powerful reducing agent and the resulting Lewis acidic aluminum species.

Underlying Cause: Lithium aluminum hydride (LiAlH₄) is a highly reactive nucleophilic hydride source. While it can effectively reduce the ester, decomposition can occur, especially at temperatures above 0 °C.[9] The exact mechanism of decomposition can vary but may involve coordination of aluminum species to the oxetane oxygen, followed by an undesired ring-opening or rearrangement.

Solutions:

  • Low Temperature is Crucial: Perform the reduction at very low temperatures. Start the addition of LiAlH₄ at -30 °C or even -78 °C and allow the reaction to warm slowly, never exceeding 0 °C.[9]

  • Alternative, Milder Reagents: Consider using sodium borohydride (NaBH₄) in combination with a promoter like CeCl₃·7H₂O (Luche reduction) or by itself at slightly elevated temperatures. NaBH₄ is generally more tolerant of the oxetane core.[9]

  • DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) is an excellent alternative for reducing the ester to the aldehyde, which can then be further reduced to the alcohol if desired.

Data Summary: Recommended Reagent Conditions

Reaction TypeReagent of ChoiceCritical ConditionsCommon Pitfalls
Ester Hydrolysis LiOH, NaOH0 °C, careful acidic workup (pH 5-6)Heating, strong acidification leading to lactone formation.[2][8]
Ester Reduction LiAlH₄-78 °C to -10 °CPerforming reaction at > 0 °C leads to decomposition.[9]
Ester Reduction NaBH₄0 °C to RTSlower than LiAlH₄, may require a promoter or heat.
Amide Coupling Acid Chloride/AmineUse non-nucleophilic base (e.g., Et₃N, DIPEA)Using a nucleophilic base that could open the ring.

Section 3: General Stability and Handling

FAQ 3.1: How should I purify my oxetane-containing products? Are there any incompatible techniques?

Standard purification techniques are generally applicable, with one major caveat: avoid acidic conditions.

  • Chromatography: Flash column chromatography on silica gel is the most common method.[1] Use standard solvent systems like ethyl acetate/hexanes. It is good practice to add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to neutralize any acidic sites on the silica gel, which can prevent on-column degradation or ring-opening.

  • Distillation: Possible for thermally stable, low-boiling point derivatives, but exercise caution. Localized heating can promote decomposition or polymerization.

  • Crystallization: An excellent method for solid derivatives.

  • AVOID: Preparative chromatography on reverse-phase silica using acidic mobile phases (e.g., containing TFA or formic acid) unless you have confirmed the stability of your specific compound under these conditions.

By understanding the inherent reactivity and potential decomposition pathways of this compound, you can design more robust experiments, troubleshoot effectively, and achieve higher yields. Always begin with small-scale test reactions to find the optimal conditions for your specific substrate and nucleophile before committing to a large-scale synthesis.

References

Technical Support Center: Optimization of Nucleophilic Substitution on the Oxetane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of nucleophilic substitution reactions on the oxetane ring. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize their experimental outcomes. The inherent ring strain of the oxetane (approximately 106 kJ/mol) makes it a versatile synthetic intermediate, yet its reactivity profile presents unique challenges compared to its three-membered epoxide or five-membered tetrahydrofuran cousins.[1][2][3] This resource provides in-depth, field-proven insights to help you overcome common hurdles and achieve your desired chemical transformations with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and sticking points encountered when working with oxetane ring-opening reactions.

Q1: My nucleophilic ring-opening reaction is sluggish or not proceeding at all. What are the most likely causes?

A1: Several factors can contribute to low reactivity. Firstly, oxetanes are generally less reactive than epoxides, and their ring-opening often requires activation.[3][4][5] Secondly, the stability of the oxetane ring is highly dependent on its substitution pattern; 3,3-disubstituted oxetanes are notably more stable and resistant to nucleophilic attack due to steric hindrance.[6][7]

Troubleshooting Steps:

  • Catalyst Addition: The addition of a Lewis or Brønsted acid catalyst is often necessary to activate the oxetane oxygen, making the ring more susceptible to nucleophilic attack.[8][9]

  • Nucleophile Strength: Weak nucleophiles may not be potent enough to open the oxetane ring without catalytic activation. Consider using a stronger nucleophile or adding a catalyst to enhance the electrophilicity of the oxetane ring.

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the ring-opening to occur. However, be mindful of potential side reactions at elevated temperatures.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are often a good starting point.

Q2: I am observing a mixture of regioisomers in my product. How can I control the regioselectivity of the nucleophilic attack?

A2: The regioselectivity of nucleophilic attack on an unsymmetrically substituted oxetane is a critical aspect to control and is primarily governed by a balance of steric and electronic effects.[10][11]

  • Under Basic or Neutral Conditions (SN2-type): Strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring.[10] This is the kinetically favored pathway.

  • Under Acidic Conditions (SN1-type): In the presence of an acid catalyst, the reaction can proceed through a more carbocation-like transition state. In this scenario, the nucleophile will preferentially attack the more substituted carbon, as it can better stabilize the partial positive charge.[10]

To favor attack at the less substituted carbon:

  • Use a strong, non-bulky nucleophile.

  • Avoid acidic catalysts.

  • Employ a non-polar or moderately polar aprotic solvent.

To favor attack at the more substituted carbon:

  • Utilize a Lewis or Brønsted acid catalyst.[4][12]

  • Use a weaker nucleophile.

  • A polar, protic solvent may help stabilize the developing carbocation-like character in the transition state.

Q3: My reaction is producing a significant amount of polymeric byproduct. What is causing this and how can I prevent it?

A3: Polymerization is a common side reaction in oxetane chemistry, particularly under cationic conditions initiated by acids.[13][14] The ring-opened oxetane can act as a nucleophile itself, attacking another activated oxetane molecule and initiating a chain reaction.

Mitigation Strategies:

  • Control Catalyst Loading: Use the minimum effective amount of acid catalyst. High concentrations of acid can promote polymerization.

  • Slow Addition of Reagents: Adding the oxetane substrate slowly to the reaction mixture containing the nucleophile and catalyst can help to maintain a low concentration of the activated oxetane, favoring the desired intermolecular reaction over polymerization.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the polymerization pathway.

  • Choice of Initiator: For cationic polymerizations, the choice of initiator and counterion is crucial. Superacids are effective initiators, and counterions of low nucleophilicity are required for a stable propagation center.[14]

Troubleshooting Guides: Specific Experimental Issues

This section provides a more detailed, step-by-step approach to resolving specific challenges you might face during your experiments.

Issue 1: Low Yield Due to Dimer Formation

Scenario: You are attempting a regioselective isomerization of a 2,2-disubstituted oxetane to a homoallylic alcohol using a Lewis acid catalyst, but a significant portion of your starting material is converting into a dimeric byproduct.

Causality: Dimerization occurs when a ring-opened oxetane intermediate is attacked by another molecule of the starting oxetane instead of undergoing the desired intramolecular rearrangement. This is often exacerbated by high concentrations and certain Lewis acids.

Troubleshooting Protocol:

  • Catalyst Screening: While B(C₆F₅)₃ is a common choice, it can sometimes lead to dimerization.[4] Consider switching to a different Lewis superacid, such as Al(C₆F₅)₃, which has been shown to suppress dimer formation in certain cases.[4][15]

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Toluene is often a suitable solvent for these isomerizations.[15]

  • Temperature Optimization: Higher temperatures can sometimes disfavor dimerization due to entropic factors.[15] Experiment with a slightly elevated temperature, for example, 40°C.[15]

  • Concentration Adjustment: High concentrations can favor intermolecular reactions like dimerization. Running the reaction at a lower concentration may improve the yield of the desired monomeric product.

Experimental Workflow for Optimization:

Caption: Troubleshooting workflow for reducing dimer formation.

Issue 2: Unwanted Formation of Allylic Alcohol Isomers

Scenario: During the Lewis acid-catalyzed ring-opening of a 2,2-disubstituted oxetane, you are obtaining a mixture of the desired homoallylic alcohol and undesired (E/Z)-allylic alcohol isomers, making purification difficult.

Causality: The formation of allylic isomers arises from a competing reaction pathway where a proton is eliminated from a different position of the ring-opened intermediate. The choice of Lewis acid can significantly influence the selectivity between these pathways.

Troubleshooting Protocol:

  • Lewis Acid Selection: The use of a bulky Lewis superacid like Al(C₆F₅)₃ has been shown to be highly effective in suppressing the formation of allylic isomers.[4][15] This is a crucial first step in optimizing for the homoallylic alcohol.

  • Reaction Conditions: The optimized conditions for suppressing dimerization (toluene as solvent, 40°C) are also generally effective for minimizing the formation of allylic isomers.[4][15]

Data Summary: Lewis Acid Impact on Regioselectivity

Lewis AcidHomoallylic Alcohol (%)Allylic Alcohols (%)Dimer (%)
B(C₆F₅)₃671221
AlCl₃Lower SelectivityHigher SelectivityLess Dimer
Al(C₆F₅)₃ >90 Suppressed <9

Data adapted from studies on p-methoxyphenyl oxetane.[4]

Issue 3: Inefficient Ring-Opening with Nitrogen Nucleophiles

Scenario: Your attempt to open an oxetane ring with an amine nucleophile is resulting in low conversion, even with heating.

Causality: Amines, while nucleophilic, can sometimes be insufficiently reactive to open the oxetane ring without activation, especially with more stable 3,3-disubstituted oxetanes. Additionally, the amine can be protonated by acidic catalysts, rendering it non-nucleophilic.

Troubleshooting Protocol:

  • Catalyst Selection: A mild Lewis acid that is compatible with amines is required. Magnesium bromide ethyl etherate (MgBr₂·OEt₂) has been shown to be an effective catalyst for the aminolysis of oxetanes under solvent-free conditions.[3]

  • Catalyst Loading: A catalytic amount (e.g., 10 mol%) is typically sufficient.[3]

  • Reaction Conditions: These reactions can often be performed at room temperature and may be complete in a short amount of time (5-12 minutes) with the right catalyst.[3]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to higher efficiency.

Logical Relationship Diagram: Activating Oxetanes for Aminolysis

Aminolysis_Activation Oxetane Oxetane Activated_Complex Activated Oxetane Complex Oxetane->Activated_Complex Amine Amine Product β-Amino Alcohol Amine->Product Lewis_Acid Lewis Acid (e.g., MgBr₂·OEt₂) Lewis_Acid->Activated_Complex Activated_Complex->Product Nucleophilic Attack

Caption: Lewis acid activation for nucleophilic attack by amines.

References

Technical Support Center: Navigating the Purification of Polar Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the unique challenges associated with purifying polar oxetane-containing compounds. In medicinal chemistry, the oxetane ring has become a valuable motif for its ability to enhance properties like aqueous solubility and metabolic stability, often serving as a polar isostere for gem-dimethyl or carbonyl groups.[1][2][3] However, these same desirable properties—namely high polarity and the inherent strain of the four-membered ring—can introduce significant hurdles during purification.[4][5]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific molecule.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: I'm experiencing very low recovery of my oxetane compound after flash column chromatography on silica gel. What are the likely causes and how can I fix this?

Low recovery is a frequent issue stemming from several potential sources. The key is to systematically diagnose the root cause, which could be product degradation, co-elution with hard-to-detect impurities, or physical loss of a volatile product.

Potential Causes & Solutions:

  • Acid-Catalyzed Decomposition: Standard silica gel is inherently acidic (pH ≈ 4-5) due to surface silanol groups. The strained oxetane ring is susceptible to acid-catalyzed ring-opening, leading to product degradation directly on the column.[6][7]

    • Solution 1: Neutralize the Stationary Phase. Before packing your column, pre-treat the silica gel by slurrying it in the chosen eluent containing a small amount of a volatile base, typically 0.1-1% triethylamine (Et₃N). This deactivates the acidic sites and significantly reduces the risk of degradation.[7]

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina as your stationary phase, which is more suitable for acid-sensitive compounds.[7]

  • Product Volatility: Low molecular weight oxetanes can be surprisingly volatile. Significant product loss can occur during solvent removal post-chromatography.

    • Solution: Modify Evaporation Technique. Always use a rotary evaporator equipped with an efficient cold trap (dry ice/acetone or a cryocooler). Reduce the vacuum pressure and use a slightly warmer water bath to ensure controlled evaporation, preventing the product from being carried away with the solvent vapor.[7]

  • Improper Column Packing: Channeling in the column bed leads to poor separation and apparent product loss as it can co-elute with other fractions in a diffuse band.

    • Solution: Optimize Column Packing. Ensure the silica gel is packed as a uniform slurry to create a homogenous bed. Never let the top of the column run dry, as this will cause cracks and channeling.[7]

Below is a workflow to systematically troubleshoot this issue.

G start Low Recovery After Flash Chromatography check_stability Is the oxetane acid-sensitive? start->check_stability check_volatility Is the compound volatile (low MW)? check_stability->check_volatility No sol_neutralize 1. Neutralize silica with Et3N. 2. Switch to neutral alumina. check_stability->sol_neutralize Yes check_packing Was the column packed correctly? check_volatility->check_packing No sol_evap 1. Use an efficient cold trap. 2. Reduce vacuum pressure during evaporation. check_volatility->sol_evap Yes check_packing->start Yes (Re-evaluate) sol_repack Repack column carefully as a uniform slurry. check_packing->sol_repack No

Caption: Troubleshooting workflow for low recovery in flash chromatography.

Question 2: My polar oxetane doesn't stick to my C18 reversed-phase HPLC column. It elutes in the void volume. How can I achieve separation?

This is a classic problem for highly polar molecules. Standard C18 columns rely on hydrophobic interactions to retain compounds, and your polar oxetane has very little affinity for the nonpolar stationary phase.[8]

Primary Solution: Switch to an Orthogonal Technique

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for purifying highly polar compounds that are poorly retained in reversed-phase chromatography.[8] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). Water acts as the strong eluting solvent in this system.

Table 1: Alternative Chromatography Techniques for Polar Oxetanes
TechniqueStationary PhaseMobile Phase PrincipleBest For
HILIC Polar (Silica, Diol, Amide)High Organic Solvent, Low Aqueous. Water is the strong solvent.Highly polar compounds not retained by C18.
Normal Phase Polar (Silica, Alumina)Non-polar solvent system (e.g., Hexane/Ethyl Acetate).Compounds of moderate to low polarity. Requires deactivation for acid-sensitive oxetanes.[7]
Ion-Exchange Charged (e.g., SAX, SCX)Aqueous buffer with a salt gradient.Oxetanes containing acidic or basic functional groups that can be ionized.[4]

Question 3: I am trying to purify my solid oxetane derivative by recrystallization, but it keeps "oiling out." What should I do?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than forming a crystalline lattice. This typically happens when the compound's solubility in the hot solvent is excessively high or the solution is cooled too rapidly.[7]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Then, add a small amount more of the same solvent to slightly decrease the saturation level.

  • Slow Cooling is Critical: Allow the flask to cool slowly on the benchtop. Do not place it directly into an ice bath. Rapid cooling favors precipitation or oiling out over the ordered process of crystal growth.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny seed crystal from a previous batch if available.[7]

  • Re-evaluate Your Solvent System: If the problem persists, your solvent choice may be suboptimal.

    • Single Solvent: The compound may be too soluble. Choose a solvent in which it is less soluble.

    • Solvent Pair: You may have too much of the "good" solvent. After dissolving the compound in a minimal amount of the "good" solvent while hot, add the "poor" solvent (anti-solvent) dropwise until persistent cloudiness appears. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[9]

Table 2: Selecting a Recrystallization Solvent for Polar Oxetanes
Solvent PolarityExample SolventsApplication Notes
Highly Polar Water, Methanol, EthanolExcellent for very polar oxetanes, especially those with hydrogen-bonding groups. Water can be effective but requires high temperatures.[10]
Medium Polarity Acetone, Ethyl AcetateGood starting points for many oxetane derivatives. Often used as the "good" solvent in a pair system.
Non-Polar Hexane, Heptane, ToluenePrimarily used as the "poor" solvent (anti-solvent) in a solvent pair system with a more polar solvent like ethyl acetate or acetone.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What makes polar oxetane-containing compounds inherently challenging to purify?

The challenges stem from a combination of their physical and chemical properties:

  • High Polarity: The oxetane ring is a polar motif, acting as a hydrogen bond acceptor.[1][12] This high polarity leads to strong interactions with polar stationary phases (like silica), potentially causing tailing, and very weak interactions with nonpolar phases (like C18), causing poor retention.[8] It also increases water solubility, which can complicate extractions from aqueous workups.

  • Ring Strain: The four-membered ring has significant ring strain (approx. 25.5 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions that can be present on standard silica gel.[5][13]

  • Metabolic Stability vs. Chemical Reactivity: While oxetanes are often designed for metabolic stability, this does not equate to universal chemical inertness.[4] Their stability is context-dependent and they can be reactive under certain purification conditions.

Q2: Besides chromatography and recrystallization, are there other viable purification methods?

Yes, depending on the specific properties of your compound, other techniques can be effective:

  • Distillation: For volatile and thermally stable liquid oxetanes, distillation under reduced pressure can be an excellent, scalable purification method.[8]

  • Sublimation: This technique is suitable for solid compounds that can transition directly from the solid to the gas phase under vacuum and heat, leaving non-volatile impurities behind.

  • Extraction: A carefully designed series of liquid-liquid extractions can remove impurities with different acid/base properties or polarities. For example, converting a basic impurity into its hydrochloride salt will move it to the aqueous layer, separating it from your neutral oxetane product in the organic layer.

The choice of purification method should be guided by the compound's properties, as illustrated below.

G start Start: Crude Polar Oxetane check_state Is the compound a solid or liquid? start->check_state liquid_path Liquid check_state->liquid_path Liquid solid_path Solid check_state->solid_path Solid check_thermal Is it thermally stable? distill Distillation check_thermal->distill Yes chromatography Chromatography check_thermal->chromatography No check_solid_props Is it crystalline? check_solid_props->chromatography No / Amorphous recrystallize Recrystallization check_solid_props->recrystallize Yes sublimation Sublimation check_solid_props->sublimation If Volatile check_acid_stable Is it acid stable? normal_phase Normal Phase (neutralized silica) check_acid_stable->normal_phase No hilichplc HILIC / Prep HPLC check_acid_stable->hilichplc Yes (High Polarity) liquid_path->check_thermal solid_path->check_solid_props chromatography->check_acid_stable

Caption: Logic for selecting a purification method for polar oxetanes.

Q3: Are there any specific safety concerns I should be aware of when purifying oxetanes?

While the oxetane motif itself is not associated with extreme toxicity, general laboratory safety principles must be followed. The primary concern often relates to the reagents used in their synthesis and purification. For instance, many synthetic routes for oxetanes involve strong bases (e.g., NaH, KOtBu) or reactive intermediates.[4] When neutralizing acidic silica gel with triethylamine, be aware that it is a corrosive and flammable liquid and should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for all compounds and reagents used in your purification process.

References

Technical Support Center: Navigating Side Reactions of Methyl Oxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl oxetane-3-carboxylate is a valuable building block in modern medicinal chemistry. Its incorporation into drug candidates can improve key physicochemical properties such as solubility and metabolic stability, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[1][2] However, the inherent ring strain of the four-membered ether (25.5 kcal/mol) presents a significant challenge.[1] This reactivity, poised between that of a highly strained epoxide and a stable tetrahydrofuran, makes the oxetane core susceptible to undesirable side reactions, particularly with strong nucleophiles.[3]

This guide provides in-depth troubleshooting advice for researchers encountering common side reactions during the chemical modification of this compound. It is structured in a question-and-answer format to directly address practical laboratory challenges.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My reaction with an organometallic reagent (e.g., Grignard, organolithium) is a complex mixture, and I've lost my starting material. What is the most likely cause?

A: The most probable cause is a competitive reaction between nucleophilic attack at the ester carbonyl and nucleophilic ring-opening of the oxetane. Strong nucleophiles, especially when paired with Lewis acidic species (like the MgX₂ in a Grignard reagent), can attack the electrophilic methylene carbons of the oxetane ring, leading to cleavage of a C-O bond.[1][4] This yields a variety of linear, ring-opened byproducts instead of the desired alcohol from carbonyl addition.

Q2: I'm trying to reduce the ester to an alcohol with lithium aluminum hydride (LiAlH₄), but my yield is consistently low and I see significant decomposition.

A: This is a classic issue stemming from the high reactivity of LiAlH₄. At temperatures at or above 0 °C, LiAlH₄ is aggressive enough to induce decomposition of the oxetane ring.[3] Successful reductions hinge on strict temperature control. The reaction must be performed at low temperatures (e.g., -30 °C to -10 °C) to favor the reduction of the ester over the slower, higher-activation-energy ring-opening pathway.[3]

Q3: I performed a basic hydrolysis (saponification) of the methyl ester, but my final product seems to change or degrade during workup or purification, especially if I use heat. What is happening?

A: You are likely observing the isomerization of the intermediate oxetane-3-carboxylic acid into a more stable five-membered lactone (a dihydrofuranone derivative).[5][6] Oxetane-3-carboxylic acids are known to be unstable and can undergo this intramolecular rearrangement, particularly when heated or in the presence of acid/base traces.[5] The reaction proceeds via intramolecular nucleophilic attack of the carboxylate onto one of the oxetane ring carbons.

Q4: I'm using a strong, non-nucleophilic base like LDA or KHMDS to form an enolate, but I'm getting a sticky, insoluble material.

A: You are likely initiating the anionic ring-opening polymerization of the oxetane.[7] The high basicity of the oxetane oxygen, a consequence of its ring strain, makes it susceptible to activation.[1] Strong bases can deprotonate a molecule to initiate a chain reaction where the resulting alkoxide attacks another oxetane molecule, leading to polymer formation.[8] This is a common failure mode when using super-stoichiometric amounts of very strong bases.

Section 2: Visualization of Competing Reaction Pathways

The following diagram illustrates the primary competing reaction pathways when this compound is treated with strong nucleophiles or bases.

G start This compound nuc_carbonyl Desired Product (e.g., Tertiary Alcohol, Amide, Reduced Alcohol) start->nuc_carbonyl 1) R-MgX or R-Li, Low Temp 2) LiAlH4, Low Temp 3) R2NH, Controlled Temp ring_open Ring-Opened Byproducts (Linear Propanol Derivatives) start->ring_open R-MgX or R-Li (Lewis Acid catalysis, higher temp) polymer Polyether Polymer start->polymer Excess Strong Base (e.g., KOtBu, NaH) hydrolysis Oxetane-3-carboxylic Acid (Unstable Intermediate) start->hydrolysis 1) Base (e.g., LiOH) 2) Acidic Workup lactone Isomerized Product (Dihydrofuranone Lactone) hydrolysis->lactone Heat or prolonged storage

Caption: Competing reaction pathways for this compound.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Reactions with Organometallic Reagents (Grignard, Organolithiums)

Issue: Low yields of the desired tertiary alcohol product, with the primary byproduct being a ring-opened 1,3-diol derivative.

Causality: Organometallic reagents are both strong nucleophiles and are often used in solvents (like THF) that coordinate well with the Lewis acidic metal cation (Li⁺, MgBr⁺). The oxetane oxygen is also a potent Lewis base.[1] Coordination of the metal cation to the oxetane oxygen activates the ring, making the C-O bonds weaker and the ring carbons more electrophilic. This lowers the activation energy for nucleophilic attack on the ring, making it competitive with attack at the ester carbonyl.

G cluster_0 Reaction Pathways Start Oxetane Ester + R-MgX P1 Attack at C=O (Favored at Low Temp) Start->P1 Kinetic Path P2 Attack at Ring Carbon (Promoted by Lewis Acids) Start->P2 Thermodynamic Path (Lewis Acid Catalyzed) Product_Desired Tertiary Alcohol P1->Product_Desired Product_Side Ring-Opened Diol P2->Product_Side

Caption: Kinetic vs. Thermodynamic pathways in organometallic addition.

Troubleshooting Protocol & Data

ParameterRecommendationRationale
Temperature Maintain strict low temperatures (-78 °C to -40 °C).Favors the kinetically faster attack at the highly electrophilic ester carbonyl over the sterically more hindered and less electrophilic ring carbons.
Rate of Addition Add the organometallic reagent slowly to the ester solution.Prevents localized temperature spikes and accumulation of the reactive nucleophile, which can promote side reactions.
Lewis Acidity Avoid additional Lewis acids. Consider using organolithiums over Grignards.Grignard reagents inherently contain MgX₂, a Lewis acid. Organolithium reagents are generally less Lewis acidic, potentially reducing the rate of ring-opening.
Additives Use of copper(I) salts (e.g., CuI) is reported to catalyze ring-opening with Grignards and should be avoided.[9]Copper catalysis is known to facilitate SN2' type reactions on strained rings.

Validated Protocol: Low-Temperature Grignard Addition

  • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., MeMgBr, 2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, then proceed with standard aqueous workup and extraction.

Guide 2: Reactions with Hydride Reagents (LiAlH₄)

Issue: Low yield of oxetane-3-methanol due to substrate decomposition.

Causality: As a very strong and poorly selective reducing agent, LiAlH₄ can coordinate to the oxetane oxygen and deliver a hydride to a ring carbon, causing cleavage. This process is highly temperature-dependent. Published reports explicitly state that reactions at temperatures above 0 °C lead to decomposition.[3]

Troubleshooting Protocol & Data

ParameterRecommendationRationale
Temperature Crucial to maintain between -30 °C and -10 °C.[3]Balances the rate of ester reduction (sufficiently fast) against the rate of ring-opening (minimized).
Reagent Choice Use LiAlH₄. Weaker reagents like NaBH₄ are often too slow or unreactive towards esters.The reactivity of LiAlH₄ is necessary for the ester reduction, but it must be controlled by temperature.
Inverse Addition Consider adding the LiAlH₄ solution slowly to the ester solution at low temperature.Maintains a low concentration of the hydride reagent, suppressing side reactions.
Workup Perform a careful Fieser workup at 0 °C to quench excess hydride before warming.A violent, exothermic quench can cause localized heating and product decomposition.

Validated Protocol: Low-Temperature LiAlH₄ Reduction[3]

  • Prepare a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cool the solution to -30 °C.

  • In a separate flask, prepare a solution or slurry of LiAlH₄ (1.1 eq) in anhydrous THF.

  • Slowly add the LiAlH₄ solution to the ester solution dropwise, maintaining the internal temperature below -20 °C.

  • Stir at -20 °C to -10 °C for 1-3 hours, monitoring for the consumption of starting material.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and then H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Allow the mixture to warm to room temperature and stir until a white, filterable precipitate forms.

  • Filter the solids, wash with THF or EtOAc, and concentrate the filtrate to obtain the crude product.

References

Technical Support Center: Synthesis of Methyl Oxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl oxetane-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your synthetic yields. The strained nature of the oxetane ring presents unique synthetic hurdles, and this resource is intended to provide both theoretical understanding and practical solutions.[1][2][3]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, organized by synthetic strategy.

Route 1: Oxidation of 3-Hydroxymethyl-oxetane followed by Esterification

This two-step approach first involves the oxidation of a 3-hydroxymethyl-oxetane to the corresponding carboxylic acid, which is then esterified.

Question 1: I am observing low yields during the oxidation of 3-methyl-3-hydroxymethyl-oxetane to 3-methyloxetane-3-carboxylic acid. What are the likely causes and how can I improve the yield?

Answer: Low yields in this oxidation are often due to incomplete reaction, side-product formation, or degradation of the oxetane ring. Here’s a breakdown of potential issues and solutions:

  • Choice of Oxidant: The oxetane ring is sensitive to harsh oxidizing agents and conditions.[1] Strongly acidic or basic conditions can lead to ring-opening.

    • Recommendation: A preferred method is the catalytic oxidation using a palladium or platinum catalyst with oxygen in an aqueous alkaline medium.[4] This method has been shown to produce high yields (up to 99% of theory) under relatively mild conditions (40-100°C).[4][5]

  • Reaction Conditions:

    • Temperature: While the reaction can be performed between 0°C and the boiling point of the mixture, an optimal range is typically between 40°C and 80°C.[4] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions.

    • pH Control: Maintaining an alkaline medium is crucial for this catalytic oxidation. An aqueous solution of an alkali metal hydroxide (e.g., NaOH) is commonly used.[4] After the reaction, careful acidification (e.g., with sulfuric acid to pH 1) is necessary to protonate the carboxylate salt before extraction.[4][5]

  • Catalyst Activity: The activity of the Pd or Pt catalyst is critical.

    • Recommendation: Use a high-quality catalyst, such as 5% palladium on activated charcoal.[4] The catalyst can often be filtered and reused for subsequent batches.[4]

  • Work-up Procedure: Inefficient extraction of the carboxylic acid can significantly lower the isolated yield.

    • Recommendation: After acidification, extract the aqueous solution multiple times with a suitable organic solvent like methyl isobutyl ketone or methylene chloride.[4][5]

Question 2: My oxetane-3-carboxylic acid is unstable and I'm seeing an unexpected lactone byproduct. Why is this happening and how can I prevent it?

Answer: This is a known issue. Oxetane-carboxylic acids can be unstable and isomerize into the corresponding lactones, especially upon storage at room temperature or with mild heating.[6][7][8][9] This isomerization can even occur during the work-up and isolation process.[7]

  • Mechanism: The isomerization is thought to be driven by intramolecular protonation of the oxetane ring by the carboxylic acid group, leading to ring-opening and subsequent lactonization.[6]

  • Prevention and Mitigation:

    • Immediate Use: The most effective strategy is to use the oxetane-3-carboxylic acid immediately in the next step (esterification) after isolation.

    • Storage: If storage is necessary, it is recommended to store the compound as its ester precursor or as a lithium or sodium salt to ensure its integrity.[7]

    • Mild Conditions: Avoid heating the carboxylic acid for prolonged periods. During work-up, use mild acidification conditions and avoid high temperatures when removing the solvent.[6]

Question 3: The esterification of my oxetane-3-carboxylic acid is not going to completion. What conditions should I use?

Answer: The presence of the strained oxetane ring can influence the reactivity of the carboxylic acid. Standard esterification methods may need optimization.

  • Acid-Catalyzed Esterification (e.g., Fischer Esterification): Using strong acids like HCl or H₂SO₄ with methanol can lead to the decomposition of the oxetane ring.[10] This method should generally be avoided.

  • Base-Mediated Esterification: This is a much safer approach.

    • Recommendation: React the oxetane-3-carboxylic acid with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base like Hunig's base (DIPEA).[10]

  • Alternative Methods:

    • Conversion to the acid chloride followed by reaction with methanol is a viable, though multi-step, alternative. Thionyl chloride can be used for this conversion.[4][5]

Route 2: Intramolecular Williamson Ether Synthesis

This route typically involves the cyclization of a 1,3-halohydrin or a similar precursor with a hydroxyl group and a leaving group in a 1,3-relationship.[11]

Question 4: My intramolecular Williamson ether synthesis to form the oxetane ring is giving low yields, and I'm mostly recovering the starting material or observing elimination byproducts. How can I improve the cyclization?

Answer: The formation of a four-membered ring via intramolecular cyclization is kinetically less favorable than the formation of three, five, or six-membered rings.[2] Success is highly dependent on the reaction conditions.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide without promoting side reactions.

    • Recommended Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[11]

  • Solvent Choice: The solvent plays a critical role.

    • Recommended Solvents: Polar aprotic solvents such as THF or DMF are preferred as they solvate the counter-ion of the alkoxide without interfering with the nucleophile.[11][12]

  • Leaving Group: A good leaving group is essential for the SN2 reaction to proceed efficiently.

    • Recommendations: While halides (I > Br > Cl) can be used, sulfonate esters like tosylates (-OTs) or mesylates (-OMs) are often better leaving groups and can lead to higher yields.[13]

  • Concentration: The reaction should be run under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

  • Elimination Byproducts: The formation of alkenes is a common competing reaction, especially with secondary or tertiary alkyl halides.[12][13] Using a primary alkyl halide (or sulfonate) as the electrophile is crucial to minimize elimination.[13][14]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-oxetane-3-carboxylic Acid

This protocol is adapted from a patented procedure with high reported yields.[4]

Materials:

  • 3-Methyl-3-hydroxymethyl-oxetane

  • 2.2M Aqueous sodium hydroxide solution

  • 5% Palladium on activated charcoal

  • Bismuth(III) nitrate pentahydrate (activator, optional but recommended)

  • Oxygen gas

  • 50% Sulfuric acid

  • Methyl isobutyl ketone

Procedure:

  • Into a reaction vessel equipped with a stirrer, internal thermometer, and gas inlet, add 3-methyl-3-hydroxymethyl-oxetane (0.2 mol), 2.2M aqueous sodium hydroxide solution (100 ml, 0.22 mol), 5% palladium on charcoal (1 g), and Bi(NO₃)₃·5H₂O (0.030 g).

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) while stirring.

  • Introduce a steady stream of oxygen gas into the reaction mixture.

  • Monitor the reaction progress by measuring oxygen uptake. The reaction is complete when oxygen uptake ceases (typically after a few hours).

  • Cool the reaction mixture and filter off the catalyst. Wash the catalyst with a small amount of water.

  • Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify to pH 1 with 50% sulfuric acid.

  • Extract the acidified solution with methyl isobutyl ketone (2 x 50 ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-methyl-oxetane-3-carboxylic acid.

Protocol 2: Esterification to Methyl 3-Methyl-oxetane-3-carboxylate

Materials:

  • 3-Methyl-oxetane-3-carboxylic acid

  • Methyl iodide

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-methyl-oxetane-3-carboxylic acid (1 eq) in dry DCM.

  • Add DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add methyl iodide (1.2 eq) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-methyl-oxetane-3-carboxylate.

Data Summary

Reaction Step Starting Material Product Key Reagents Typical Yield Reference
Oxidation3-Methyl-3-hydroxymethyl-oxetane3-Methyl-oxetane-3-carboxylic acidO₂, Pd/C, NaOH(aq)~99%[4]
Esterification3-Methyl-oxetane-3-carboxylic acidMethyl 3-methyl-oxetane-3-carboxylateMeI, DIPEAGood to High[10]

Diagrams

Troubleshooting Logic for Low Oxidation Yield

Oxidation Troubleshooting Start Low Yield in Oxidation Step CheckOxidant Is the oxidant appropriate? Start->CheckOxidant CheckConditions Are reaction conditions optimal? Start->CheckConditions CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckWorkup Is the work-up efficient? Start->CheckWorkup HarshOxidant Using harsh oxidants (e.g., KMnO₄)? CheckOxidant->HarshOxidant TempLow Temperature too low/high? CheckConditions->TempLow pHIncorrect Incorrect pH? CheckConditions->pHIncorrect CatalystOld Catalyst old or poisoned? CheckCatalyst->CatalystOld ExtractionPoor Inefficient extraction? CheckWorkup->ExtractionPoor MildOxidant Use mild conditions: O₂ with Pd/C or Pt catalyst HarshOxidant->MildOxidant Yes OptimizeTemp Optimize temperature (e.g., 40-80°C) TempLow->OptimizeTemp Yes MaintainAlkaline Maintain alkaline medium during reaction pHIncorrect->MaintainAlkaline Yes UseFreshCatalyst Use fresh, high-quality catalyst CatalystOld->UseFreshCatalyst Yes ImproveExtraction Extract multiple times with appropriate solvent post-acidification ExtractionPoor->ImproveExtraction Yes

Caption: Troubleshooting flowchart for low yields in the oxidation of 3-hydroxymethyl-oxetanes.

General Synthetic Workflow

Synthesis Workflow Start 3-Hydroxymethyl-oxetane Oxidation Oxidation (e.g., O₂, Pd/C, NaOH) Start->Oxidation Acid Oxetane-3-carboxylic Acid Oxidation->Acid Esterification Esterification (e.g., MeI, DIPEA) Acid->Esterification SideProduct Lactone Isomerization (Unstable Intermediate) Acid->SideProduct Instability Issue Product This compound Esterification->Product

Caption: Synthetic workflow from 3-hydroxymethyl-oxetane to the final ester product.

References

"storage and handling recommendations for methyl oxetane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Oxetane-3-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights into the optimal storage, handling, and experimental use of this valuable building block. The unique strained-ring system of oxetanes offers significant advantages in medicinal chemistry, but it also necessitates specific handling to ensure experimental success and material integrity.[1][2]

Section 1: Quick Reference Data & Safety Overview

For ease of use, the critical storage and handling parameters for this compound are summarized below. Adherence to these guidelines is the first step in preventing compound degradation and ensuring reproducible results.

ParameterRecommendationRationale & Key Considerations
Storage Temperature 2–8°C (Refrigerated)Minimizes potential for slow hydrolysis and degradation. Long-term storage at -20°C can also be considered, similar to the parent carboxylic acid.[3]
Atmosphere Inert Gas (Nitrogen or Argon)[4]The oxetane ring is susceptible to moisture. An inert atmosphere prevents hydrolysis of the ester to the less stable carboxylic acid.[4][5][6]
Light Exposure Store in amber vials; protect from light.[7][8]Prevents potential light-induced degradation pathways.
Handling Use in a well-ventilated area or chemical fume hood.[4][9]Avoids inhalation of any potential vapors.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coat.[4][7][9]Standard laboratory practice to prevent skin and eye contact.
Incompatible Materials Strong oxidizing agents, strong acids (Lewis and Brønsted).[8][10]Strong acids can catalyze the ring-opening of the strained oxetane ether.[2][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the absolute critical storage conditions for this compound to ensure its long-term stability?

Answer: The tripartite recommendation is refrigeration (2-8°C), an inert atmosphere, and protection from light .[7][8] The underlying chemistry dictates these precautions. This compound contains two key functional groups: a strained oxetane ring and a methyl ester.

  • Why refrigeration? While more stable than its corresponding carboxylic acid, the compound can still undergo slow degradation. Lower temperatures reduce the kinetic rate of any potential decomposition reactions.

  • Why an inert atmosphere? The primary non-experimental degradation pathway of concern is the hydrolysis of the methyl ester to oxetane-3-carboxylic acid.[5][6] Atmospheric moisture can facilitate this process. The resulting carboxylic acid is known to be significantly less stable and can undergo intramolecular ring-opening to form an undesired lactone byproduct, especially upon heating.[5][6]

  • Why protect from light? As a general best practice for complex organic molecules, protection from UV and other light sources prevents unforeseen photochemical reactions.[7][8]

Q2: I am planning a reaction that uses a Lewis acid catalyst. Are there any special considerations?

Answer: Yes, this is a critical point. The strained C–O bonds and the Lewis basicity of the oxygen atom in the oxetane ring make it highly susceptible to coordination and subsequent ring-opening by Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) and strong Brønsted acids.[1][2][10] This reaction is often rapid and exothermic.

If a Lewis acid is required for another part of your molecule, you must carefully select the mildest possible catalyst and run the reaction at low temperatures (e.g., -78°C) to minimize oxetane decomposition. It is imperative to perform a small-scale test reaction and monitor the consumption of your starting material and the formation of byproducts by TLC or LC-MS before committing to a larger scale.

Q3: Can I safely handle this compound on the benchtop for weighing and preparing solutions?

Answer: For short durations, yes, provided you work efficiently to minimize exposure to atmospheric moisture and air. It is recommended to allow the container to warm to room temperature before opening to prevent condensation of water inside the vessel. Weigh the required amount and promptly reseal the container, purging the headspace with an inert gas like nitrogen or argon before returning it to refrigerated storage. Prepare solutions using dry (anhydrous) solvents.

Section 3: Troubleshooting Experimental Issues

Q4: My reaction yield is consistently low, and I recover very little starting material. What is the likely cause?

Answer: Low mass balance is a classic sign of compound decomposition. The most probable cause is an unintended ring-opening of the oxetane. Consider the following diagnostic workflow:

G Troubleshooting Low Yields start Low Yield & Low Starting Material Recovery q1 Did your reaction use acidic reagents or catalysts (Lewis or Brønsted)? start->q1 q2 Was an acidic quench or aqueous workup used? q1->q2 No res1 Primary Suspect: Acid-catalyzed ring-opening. Consider milder catalysts, lower temperatures, or a different synthetic route. q1->res1 Yes q3 Was the reaction heated significantly (>80 °C)? q2->q3 No res2 Potential Cause: Decomposition during workup. Use a mild basic (e.g., sat. NaHCO₃) or neutral quench. q2->res2 Yes res3 Potential Cause: Thermal decomposition. Oxetanes can be thermally labile. Attempt reaction at a lower temperature. q3->res3 Yes end If none of the above, consider reagent purity and solvent quality. q3->end No

Caption: Workflow for diagnosing low-yield reactions.

Q5: I see a new, unexpected peak in my NMR/LCMS analysis after a reaction or workup. What could it be?

Answer: The most likely impurity, especially if any moisture was present and the sample was heated or exposed to acid, is the γ-hydroxy-α,β-unsaturated lactone formed via hydrolysis and subsequent isomerization.[5][6]

The mechanism involves:

  • Hydrolysis: The methyl ester is hydrolyzed to oxetane-3-carboxylic acid.

  • Protonation: The carboxylic acid proton intramolecularly protonates the oxetane oxygen.

  • Ring-Opening: The protonated oxetane is opened by the carboxylate nucleophile, leading to isomerization.

This pathway is visualized below. The presence of this lactone is a strong indicator that your compound has been exposed to destabilizing conditions.

G cluster_0 Degradation Pathway A This compound B Oxetane-3-carboxylic Acid A->B H₂O (Moisture) C Protonated Intermediate B->C Intramolecular Protonation D γ-Hydroxy Lactone Byproduct C->D Ring-Opening Isomerization

Caption: Primary degradation pathway via hydrolysis.

Section 4: Key Experimental Protocol: Saponification to Oxetane-3-carboxylic Acid

This protocol describes the hydrolysis of the methyl ester to the parent carboxylic acid. The key to success is performing the acidification under controlled conditions and using the product quickly, as the free acid is significantly less stable than the ester.[5][6]

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Sodium Bisulfate (NaHSO₄) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add 1 M NaOH solution (1.1 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 1-3 hours). Self-Validation Insight: A co-spotted TLC plate (starting material, reaction mixture, co-spot) will clearly show the conversion to a more polar product (the carboxylate salt).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification (Critical Step): Dissolve the resulting solid residue in a minimum amount of water. Cool the solution to 0°C. Slowly and with vigorous stirring, add 1 M NaHSO₄ solution dropwise until the pH of the solution is ~3-4. Avoid using strong acids like HCl, which can promote ring-opening.[5][6]

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract with a suitable organic solvent like DCM or EtOAc (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxetane-3-carboxylic acid.

  • Immediate Use: It is highly recommended to use the resulting carboxylic acid immediately in the next synthetic step without prolonged storage.[5][6] If storage is unavoidable, convert it to a more stable salt (e.g., lithium or sodium salt) or store under an inert atmosphere at -20°C for a very limited time.[5]

Section 5: References

  • Fisher Scientific, (2024-03-31). SAFETY DATA SHEET. --INVALID-LINK--

  • Fisher Scientific, (2023-09-29). SAFETY DATA SHEET, 3-Methyl-3-oxetanemethanol. --INVALID-LINK--

  • Aldrich, (2023-09-13). 759635 - SAFETY DATA SHEET. --INVALID-LINK--

  • Fisher Scientific, (2009-06-30). SAFETY DATA SHEET. --INVALID-LINK--

  • ChemicalBook, (2025-10-14). This compound | 1638760-80-1. --INVALID-LINK--

  • Sigma-Aldrich, (2024-07-14). SAFETY DATA SHEET. --INVALID-LINK--

  • Wipf, P., et al. (2016-09-15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. --INVALID-LINK--

  • Smith, A. B., et al. (2025-08-06). Synthesis of Oxetane-3-carboxaldehyde and this compound via Homologation of Oxetane-3-one. ResearchGate. --INVALID-LINK--

  • Cheprakov, A. V., et al. (2022-06-29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters - ACS Publications. --INVALID-LINK--

  • Cheprakov, A. V., et al. (2022-06-29). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH. --INVALID-LINK--

  • ChemicalBook, (2025-07-05). 3-OXETANECARBOXYLIC ACID, 3-METHYL - Safety Data Sheet. --INVALID-LINK--

  • Hreczycho, G., et al. (2024-09-05). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Echemi. 3-aMino-oxetane-3-carboxylic acid Methyl ester Safety Data Sheets. --INVALID-LINK--

  • Wipf, P., et al. (2016-09-15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. --INVALID-LINK--

  • Sigma-Aldrich. Oxetane-3-carboxylic acid 114012-41-8. --INVALID-LINK--

  • Google Patents. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids. --INVALID-LINK--

  • BLD Pharm. 114012-41-8|Oxetane-3-carboxylic acid. --INVALID-LINK--

  • Dembitsky, V. M. (2025-06-27). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. --INVALID-LINK--

  • Google Patents. US4824975A - Process for the preparation of oxetane-3-carboxylic acids. --INVALID-LINK--

  • Sigma-Aldrich. This compound | 1638760-80-1. --INVALID-LINK--

  • CP Lab Chemicals. methyl 3-(hydroxymethyl)oxetane-3-carboxylate, min 97%, 100 mg. --INVALID-LINK--

  • ResearchGate. (2016-07-12). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. --INVALID-LINK--

References

Technical Support Center: Decarboxylation of Oxetane-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with oxetane-3-carboxylic acid derivatives. As a Senior Application Scientist, I've compiled this guide to address common challenges and questions related to the decarboxylation of these valuable building blocks. Oxetanes are increasingly popular in medicinal chemistry for their ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] However, their unique strained-ring structure can lead to specific challenges during synthetic manipulations, particularly decarboxylation reactions.

This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot your experiments effectively.

Part 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, categorized by the decarboxylation method.

Photoredox-Catalyzed Decarboxylation

Visible light photoredox catalysis is a powerful and mild method for generating alkyl radicals from carboxylic acids for C-C bond formation.[4][5][6] However, its application to oxetane-3-carboxylic acids requires careful optimization to avoid common pitfalls.

Issue 1: Low or No Product Yield

Question: I am attempting a photoredox decarboxylative coupling of my 3-aryl-3-oxetane carboxylic acid with an activated alkene, but I'm observing very low conversion of my starting material and minimal product formation. What could be the issue?

Answer:

Low yields in photoredox decarboxylation of oxetane derivatives can stem from several factors, often related to the reaction setup, reagents, or the inherent stability of the intermediates.

Potential Causes & Solutions:

  • Inadequate Light Source: The photocatalyst has a specific absorption maximum. Ensure your light source (e.g., blue LEDs) emits at a wavelength that efficiently excites your chosen photocatalyst (e.g., an iridium-based catalyst).[7] The intensity and distance of the light source from the reaction vessel are also critical.

  • Oxygen Contamination: The excited state of the photocatalyst can be quenched by molecular oxygen, which can also interfere with the desired radical pathway. It is crucial to thoroughly degas your reaction mixture. Standard practice involves multiple (at least three) freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).

  • Poor Solubility: If the oxetane-3-carboxylic acid or other reagents are not fully dissolved, the reaction will be inefficient. Screen for a suitable solvent system in which all components are soluble.

  • Catalyst Decomposition: Some photocatalysts are sensitive to prolonged irradiation or incompatible with certain substrates. If you observe a color change (bleaching) in your reaction mixture, it may indicate catalyst degradation. Consider using a more robust catalyst or slightly increasing the catalyst loading.

  • Substrate-Specific Issues: The electronic properties of your oxetane derivative and the coupling partner can significantly impact reactivity. Electron-rich aryl groups on the oxetane can facilitate oxidation, while the nature of the radical acceptor is also crucial. Simple acrylates, vinyl ketones, and sulfones are often successful coupling partners.[5]

Troubleshooting Workflow for Low Yield in Photoredox Decarboxylation

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of Significant Side Products (e.g., Dimerization)

Question: My reaction is consuming the starting material, but I am isolating a significant amount of a dimeric side product instead of my desired coupled product. Why is this happening and how can I prevent it?

Answer:

The formation of dimeric side products is a classic issue in radical chemistry and points to an imbalance in the rates of radical generation and trapping.

Potential Causes & Solutions:

  • Slow Radical Trapping: The benzylic radical generated from the decarboxylation of 3-aryl-oxetane-3-carboxylic acids is relatively stable.[4][8] If the concentration of the radical acceptor is too low, or if the acceptor is not sufficiently reactive, the oxetane radicals will dimerize.

    • Solution: Increase the concentration of the radical acceptor (typically 1.5-3.0 equivalents).

  • Reversibility of Addition: With some radical acceptors, the initial Giese addition can be reversible. Computational studies have shown that the ring strain in oxetane radicals helps to make this addition irreversible, favoring product formation over dimerization.[4][6] However, if the reaction conditions are not optimal, this reversibility can become a problem.

    • Solution: Ensure your reaction is running at the optimized temperature and concentration. Sometimes, a change in solvent can influence the reaction equilibrium.

Thermal Decarboxylation & Substrate Stability

Issue: My oxetane-3-carboxylic acid decomposes upon heating, and I isolate a lactone instead of the decarboxylated product.

Question: I am trying to perform a thermal decarboxylation, but even under mild heating, my starting material seems to be rearranging. What is happening?

Answer:

This is a well-documented and critical issue with many oxetane-3-carboxylic acid derivatives.[1][2] These molecules are prone to an intramolecular rearrangement to form gamma-lactones, especially in the presence of heat or acid.

Mechanism of Isomerization:

The acidic proton of the carboxylic acid can protonate the oxetane oxygen, activating the ring. The carboxylate then acts as an intramolecular nucleophile, attacking one of the oxetane's methylene carbons in an SN2-like fashion, leading to ring-opening and formation of a more stable five-membered lactone. This process can even occur slowly at room temperature during storage.[1][9]

Isomerization of Oxetane-3-Carboxylic Acid to a Lactone

G cluster_0 Oxetane-3-Carboxylic Acid cluster_1 Lactone Oxetane Lactone Oxetane->Lactone Heat or Acid

Caption: Isomerization pathway.

Solutions and Mitigation Strategies:

  • Avoid High Temperatures: Whenever possible, use decarboxylation methods that operate at or near room temperature, such as photoredox catalysis.[4]

  • Storage: Store your oxetane-3-carboxylic acids as their corresponding methyl or ethyl esters and saponify them immediately before use. Alternatively, they can be stored as their lithium or sodium salts to prevent the intramolecular protonation that initiates isomerization.[9]

  • pH Control: During workup and purification, avoid strongly acidic conditions. The presence of even catalytic amounts of acid can promote lactonization.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my synthesized oxetane-3-carboxylic acid unstable even at room temperature?

A1: As detailed in the troubleshooting section, many oxetane-3-carboxylic acids are inherently prone to isomerization into thermodynamically more stable lactones.[1][2] This is an intramolecular acid-catalyzed process where the carboxylic acid itself acts as the catalyst. The rate of this isomerization depends on the substitution pattern of the oxetane ring. Bulky substituents can sterically hinder the intramolecular attack, increasing the compound's stability.[2]

Q2: Are there alternative methods for decarboxylation besides photoredox catalysis?

A2: Yes, other methods can be employed, though each has its own set of considerations:

  • Barton Decarboxylation: This is a classic free-radical decarboxylation method.[11][12][13] It involves converting the carboxylic acid to a thiohydroxamate ester (a "Barton ester"), which is then treated with a radical initiator and a hydrogen atom source (like tributyltin hydride) to give the decarboxylated product.[12][14] This method is robust but often requires stoichiometric, toxic, and odorous reagents.

  • Thermal Decarboxylation: While problematic due to the isomerization issue, it can sometimes be successful for very stable oxetane derivatives or if performed very carefully under neutral conditions. However, it is generally not the recommended approach.

Q3: What are the key advantages of using photoredox catalysis for this transformation?

A3: Photoredox catalysis offers several significant advantages:[4][5][15]

  • Mild Conditions: Reactions are typically run at room temperature, which minimizes the risk of the thermal isomerization to lactones.[1]

  • High Functional Group Tolerance: The radical-based mechanism is often compatible with a wide range of functional groups that might not survive harsher, more ionic reaction conditions.[7]

  • "Green" Chemistry: It utilizes visible light as a traceless reagent and often employs only a catalytic amount of the photosensitizer.

Q4: Can I use other radical precursors besides the carboxylic acid?

A4: Yes, while carboxylic acids are convenient precursors for generating radicals under photoredox conditions, other functional groups can be used.[5] For instance, 3-iodo-oxetanes are increasingly used in coupling reactions to generate the corresponding oxetane radical.[5] The choice of precursor will depend on the availability of the starting materials and the specific transformation you wish to achieve.

Part 3: Experimental Protocols & Data

Representative Protocol: Photoredox Decarboxylative Alkylation

This protocol is a general guideline for the coupling of a 3-aryl-oxetane-3-carboxylic acid with an activated alkene, based on methodologies reported in the literature.[4][5]

Materials:

  • 3-Aryl-oxetane-3-carboxylic acid (1.0 equiv)

  • Activated alkene (e.g., ethyl acrylate) (2.0 equiv)

  • Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Blue LED light source (450 nm)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-aryl-oxetane-3-carboxylic acid (e.g., 0.2 mmol, 1.0 equiv) and the photocatalyst (e.g., 0.004 mmol, 2 mol%).

  • Seal the vial with a septum and purge with inert gas for 5-10 minutes.

  • Using a syringe, add the anhydrous, degassed solvent (e.g., 2.0 mL) to dissolve the solids.

  • Add the activated alkene (e.g., 0.4 mmol, 2.0 equiv) via syringe.

  • Degas the resulting solution using 3-5 cycles of freeze-pump-thaw or by sparging with an inert gas for 20 minutes.

  • Place the reaction vial approximately 5-10 cm from the blue LED light source and begin stirring. It is advisable to use a fan to maintain the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, quench the reaction by opening it to the air. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Photoredox Catalytic Cycle for Decarboxylative Alkylation

G PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Visible Light) PC_reduced PC- PC_star->PC_reduced Oxetane-COO- PC_reduced->PC Oxidation RCOOH Oxetane-COOH RCOO_minus Oxetane-COO- R_dot Oxetane Radical RCOO_minus->R_dot -CO2, -e- Product_radical Product Radical R_dot->Product_radical + Alkene Alkene Activated Alkene Product Coupled Product Product_radical->Product +H atom source or oxidation

Caption: Simplified photoredox catalytic cycle.

Data Summary Table

The following table summarizes common issues in the photoredox decarboxylation of oxetane-3-carboxylic acids and their corresponding solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction Inadequate degassing (O2 quenching); Incorrect light wavelength; Poor reagent solubility.Perform 3-5 freeze-pump-thaw cycles; Use a light source matching the catalyst's λmax; Screen for a more suitable solvent.
Side Product: Dimerization Slow radical trapping; Low concentration of radical acceptor.Increase the equivalents of the activated alkene (radical acceptor) to 2.0-3.0 equiv.
Starting Material Degradation Isomerization to lactone (if any heat is applied); Catalyst incompatibility.Ensure the reaction is run at room temperature; Screen alternative photocatalysts.
Catalyst Decomposition Photobleaching; Incompatibility with substrate.Increase catalyst loading slightly; Use a more robust catalyst; Ensure the reaction is protected from oxygen.

References

Technical Support Center: Analytical Methods for Impurity Profiling of Methyl Oxetane-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of methyl oxetane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities in this critical building block. The structural integrity of this compound is paramount, as the strained oxetane ring can be susceptible to various side reactions, leading to impurities that can impact downstream applications.[1] This resource offers troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Based on the synthesis of oxetane-3-carboxylic acids and their esters, potential impurities can arise from several sources:

  • Starting Materials and Reagents: Unreacted starting materials, such as 3-hydroxymethyl-oxetanes, can be present.[2] Reagents used in the synthesis, like thionyl chloride or phosphorus trichloride, could also lead to trace impurities.[3]

  • By-products of Synthesis: The synthesis process itself can generate by-products. For instance, in some processes, methyl isobutyl ketone has been identified as a minor impurity.[2][3]

  • Degradation Products: The oxetane ring, being a strained heterocycle, can be sensitive to acidic, basic, and oxidative conditions, potentially leading to ring-opened products or other degradation compounds.[1] Hydrolysis of the methyl ester to the corresponding carboxylic acid is also a possibility.

  • Isomerization Products: Under certain conditions, oxetane-carboxylic acids have been shown to isomerize to valerolactones, so it's conceivable that related impurities could form from the ester under specific conditions.[4]

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: For routine analysis, Gas Chromatography (GC) , particularly with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS), is often the preferred method. This is due to the volatility of this compound and many of its likely impurities. GC-MS offers the dual benefit of separation and identification of volatile and semi-volatile compounds.[5][6]

However, High-Performance Liquid Chromatography (HPLC) can also be a powerful tool, especially for non-volatile impurities or those that are thermally unstable.[7] Given that this compound is a polar compound, a reversed-phase HPLC method may require a polar-endcapped column or hydrophilic interaction liquid chromatography (HILIC) to achieve adequate retention.[8][9]

Q3: How can I confirm the identity of an unknown impurity peak?

A3: A combination of chromatographic and spectroscopic techniques is the most robust approach for impurity identification.

  • Hyphenated Techniques: Techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[7] They provide both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometry, which can give the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown compounds.[10][11] It provides detailed information about the chemical structure and connectivity of atoms in a molecule.[11] If an impurity can be isolated, 1D and 2D NMR experiments can provide an unambiguous structure.

  • Reference Standards: The most definitive way to confirm an impurity's identity is to compare its chromatographic retention time and mass spectrum to a certified reference standard of the suspected compound.

Q4: What are the key validation parameters I need to consider for an impurity detection method according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), the validation of an analytical procedure for impurities should demonstrate that it is fit for its intended purpose.[12] Key parameters include:

  • Specificity: The ability to detect the analyte in the presence of other components, such as other impurities or the main compound.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the impurity over a specific range.[14]

  • Accuracy: The closeness of the results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[14]

  • Range: The interval between the upper and lower concentrations of the impurity for which the method has been shown to be accurate, precise, and linear.[13]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

A comprehensive validation ensures the reliability and accuracy of your impurity data for regulatory submissions and quality control.[14][15]

Troubleshooting Guides

Issue 1: Poor peak shape or tailing in GC analysis.
Potential Cause Troubleshooting Step Scientific Rationale
Active sites in the GC inlet or column 1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. 3. Trim the first few centimeters of the column.Active sites, often exposed silanol groups, can interact with polar analytes like oxetanes, leading to peak tailing. Deactivation and proper conditioning minimize these interactions.
Improper injection technique 1. Optimize the injection speed. 2. Ensure the sample is fully vaporized in the inlet.A slow injection can lead to band broadening. Ensuring complete and rapid vaporization is crucial for sharp peaks.
Column contamination 1. Bake out the column at a high temperature (within its limits). 2. If contamination persists, consider replacing the column.Non-volatile residues in the sample can accumulate on the column, affecting its performance over time.
Issue 2: Difficulty in retaining this compound on a standard C18 HPLC column.
Potential Cause Troubleshooting Step Scientific Rationale
High polarity of the analyte 1. Use a highly aqueous mobile phase (e.g., >95% water). 2. Employ a polar-embedded or polar-endcapped C18 column. 3. Consider using a HILIC column.[9]This compound is a polar molecule and may have limited interaction with the nonpolar C18 stationary phase.[8] Increasing the mobile phase polarity or using a more polar stationary phase will enhance retention.[8]
Ionic interactions 1. Adjust the mobile phase pH with a suitable buffer.If the analyte or impurities have ionizable groups, controlling the pH can suppress ionization and improve retention on a reversed-phase column.
Issue 3: Inconsistent quantification results.
Potential Cause Troubleshooting Step Scientific Rationale
Sample instability 1. Analyze samples promptly after preparation. 2. Store samples at a low temperature (e.g., in a refrigerator) and protect from light if necessary.The strained oxetane ring can be susceptible to degradation, especially in certain solvents or at elevated temperatures.[1]
Non-linearity of the detector response 1. Ensure the calibration curve is prepared correctly and covers the expected concentration range of the impurities. 2. Dilute samples if the impurity concentration is outside the linear range of the detector.Detectors have a finite linear range. Operating outside this range will lead to inaccurate quantification.
Issues with the internal standard 1. Choose an internal standard that is structurally similar to the analyte but well-resolved from all other peaks. 2. Ensure the internal standard is stable under the analytical conditions.An appropriate internal standard compensates for variations in injection volume and other experimental parameters, leading to more precise results.

Experimental Workflows

Workflow for Impurity Identification

Impurity Identification Workflow cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Structure Elucidation cluster_3 Confirmation Sample Sample GC-MS_Analysis GC-MS Analysis Sample->GC-MS_Analysis HPLC-UV_Analysis HPLC-UV Analysis Sample->HPLC-UV_Analysis Detect_Unknown_Peaks Detect Unknown Peaks GC-MS_Analysis->Detect_Unknown_Peaks HPLC-UV_Analysis->Detect_Unknown_Peaks Compare_to_Control Compare to Control Sample Detect_Unknown_Peaks->Compare_to_Control LC-MS_MS_Analysis LC-MS/MS Analysis Compare_to_Control->LC-MS_MS_Analysis Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Compare_to_Control->Isolate_Impurity Propose_Structure Propose Structure LC-MS_MS_Analysis->Propose_Structure NMR_Analysis NMR Analysis Isolate_Impurity->NMR_Analysis NMR_Analysis->Propose_Structure Synthesize_Standard Synthesize Reference Standard Propose_Structure->Synthesize_Standard Confirm_Identity Confirm Identity Synthesize_Standard->Confirm_Identity

Caption: A typical workflow for the identification and confirmation of unknown impurities.

Step-by-Step Protocol: GC-MS for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

    • If using an internal standard, add a known concentration at this stage.

  • GC-MS Conditions (Example):

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

    • MS Detector:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Scan Range: 35-400 m/z.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main peak corresponding to this compound.

    • For any impurity peaks, analyze the mass spectrum and compare it to spectral libraries (e.g., NIST) for tentative identification.

    • Quantify impurities based on their peak area relative to the main component or an internal standard, using a calibration curve if necessary.

References

Validation & Comparative

The Strategic Application of Methyl Oxetane-3-carboxylate in Modern Drug Discovery: A Comparative Guide to Oxetane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Small, strained ring systems have emerged as powerful tools for navigating the complexities of drug design, with the oxetane moiety gaining significant traction for its ability to impart favorable physicochemical properties. While a variety of oxetane building blocks are commercially available, a nuanced understanding of their comparative utility is crucial for their strategic deployment. This guide provides an in-depth comparison of methyl oxetane-3-carboxylate with other prevalent oxetane building blocks, supported by experimental data and protocols, to empower researchers in making informed decisions in their drug discovery campaigns.

The Rise of the Oxetane Motif in Medicinal Chemistry

The four-membered ethereal ring of oxetane is more than just a synthetic curiosity; it is a strategic design element that can profoundly influence a molecule's properties. The inherent ring strain (approximately 25.5 kcal/mol) and the polarity imparted by the oxygen atom contribute to a unique set of characteristics that medicinal chemists can leverage to overcome common drug development hurdles.[1][2] The incorporation of an oxetane can lead to:

  • Improved Aqueous Solubility: The polar nature of the oxetane ring often enhances the solubility of parent molecules, a critical factor for oral bioavailability.[3][4]

  • Enhanced Metabolic Stability: Oxetanes can serve as metabolically stable isosteres for more labile groups like gem-dimethyl or carbonyl functionalities, thereby increasing a drug candidate's half-life.[3][4][5][6]

  • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern, the compact and polar nature of oxetanes can help modulate lipophilicity (LogP/LogD) and improve the overall ADME (absorption, distribution, metabolism, and excretion) profile.[3][6]

  • Vectorial Projection into Unexplored Chemical Space: The three-dimensional nature of the oxetane ring allows for the precise positioning of substituents, enabling better target engagement and potentially improving selectivity.[7][8]

A Comparative Analysis of Key Oxetane Building Blocks

While the benefits of the oxetane ring are widely acknowledged, the choice of the specific building block is a critical decision that dictates the synthetic strategy and the properties of the final compound. Here, we compare this compound with three other commonly employed oxetane building blocks: oxetan-3-one, 3-amino-oxetane, and 3-hydroxymethyl-oxetane.

Building BlockKey Features & ReactivityCommon Applications & Resulting Functionalities
This compound Versatile electrophilic handle at the 3-position. The methyl ester can be readily converted to amides, carboxylic acids, or reduced to the corresponding alcohol.Direct synthesis of oxetane-3-carboxamides. Hydrolysis to oxetane-3-carboxylic acid for further elaboration. Reduction to 3-hydroxymethyl-oxetane.
Oxetan-3-one A ketone functionality that is a key precursor for a wide range of 3-substituted oxetanes. Undergoes nucleophilic additions and reductive aminations.Synthesis of 3-amino-oxetanes, 3-hydroxy-oxetanes, and spirocyclic oxetanes.
3-Amino-oxetane A primary amine that serves as a versatile nucleophile for amide couplings, reductive aminations, and SNAr reactions. The most widely used oxetane building block.[7][8]Introduction of a pendant oxetane motif via amide bond formation. Synthesis of more complex secondary and tertiary amines.
3-Hydroxymethyl-oxetane A primary alcohol that can be used as a nucleophile or activated for substitution reactions.Formation of ethers and esters. Oxidation to oxetane-3-carbaldehyde or oxetane-3-carboxylic acid.

The Unique Advantages of this compound

This compound offers a unique entry point into a diverse range of 3-substituted oxetanes, providing a strategic alternative to the more commonly used building blocks. Its primary advantage lies in the direct and efficient access it provides to oxetane-3-carboxamides , a functionality prevalent in many bioactive molecules.

Direct Amide Synthesis: A Streamlined Approach

The direct coupling of an amine with a carboxylic acid is a cornerstone of medicinal chemistry. This compound allows for a straightforward and high-yielding synthesis of oxetane-3-carboxamides, often under standard amide coupling conditions. This contrasts with the multi-step sequences that might be required when starting from other building blocks. For example, synthesizing an oxetane-3-carboxamide from oxetan-3-one would typically involve a reductive amination followed by acylation, a longer and potentially lower-yielding process.

G cluster_0 This compound Route cluster_1 Oxetan-3-one Route MeO2C-Ox This compound Amide Oxetane-3-carboxamide MeO2C-Ox->Amide Amine, Coupling Agent (e.g., HATU, HOBt/EDC) Ox-one Oxetan-3-one Amino-Ox 3-Amino-oxetane Ox-one->Amino-Ox Amine, Reductive Amination Acyl-Amide Oxetane-3-carboxamide Amino-Ox->Acyl-Amide Acyl Chloride/Anhydride

Fig. 1: Synthetic routes to oxetane-3-carboxamides.
Access to Oxetane-3-carboxylic Acid and Derivatives

Hydrolysis of the methyl ester provides ready access to oxetane-3-carboxylic acid , a valuable intermediate for further functionalization. It is important to note that oxetane-3-carboxylic acids can be prone to isomerization to lactones, particularly upon heating or under acidic conditions.[9][10] Therefore, mild hydrolysis conditions are recommended.

G MeO2C-Ox This compound HO2C-Ox Oxetane-3-carboxylic Acid MeO2C-Ox->HO2C-Ox Mild Hydrolysis (e.g., LiOH, THF/H2O) Derivatives Further Functionalization (e.g., esterification, amide coupling) HO2C-Ox->Derivatives

Fig. 2: Hydrolysis and further derivatization.

Physicochemical Impact: A Matched-Pair Perspective

To objectively assess the influence of the substituent at the 3-position of the oxetane ring, a matched molecular pair analysis is invaluable. While a comprehensive dataset for this compound is not available in a single source, we can synthesize data from various studies to provide a comparative overview. The following table illustrates the general trends observed when incorporating different oxetane building blocks into a common scaffold.

Property-CO2Me-C(O)NHR-NH2-CH2OH
LogP/LogD ModerateVariable (depends on R)LowerLower
Aqueous Solubility ModerateVariable (depends on R)HigherHigher
Hydrogen Bond Donors 0121
Hydrogen Bond Acceptors 3322
Metabolic Stability Generally GoodGenerally GoodGenerally GoodPotential for oxidation

Note: This table represents general trends and the actual values will be highly dependent on the specific molecular context.

A key takeaway is that while the amino and hydroxyl functionalities tend to have a more pronounced solubilizing effect, the carboxylate and carboxamide groups derived from this compound offer a more nuanced modulation of properties and provide additional vectors for interaction with biological targets through hydrogen bonding.

Experimental Protocols

The following protocols are provided as a guide for the common transformations of this compound. Researchers should always first consult the relevant literature and safety data sheets.

Protocol 1: Synthesis of an Oxetane-3-carboxamide

This protocol describes a general procedure for the amide coupling of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • To a solution of this compound in anhydrous DMF, add the primary amine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane-3-carboxamide.

Protocol 2: Hydrolysis of this compound

This protocol outlines the mild saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield oxetane-3-carboxylic acid.

Protocol 3: Reduction to 3-Hydroxymethyl-oxetane

This protocol describes the reduction of the methyl ester to the primary alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4) (1.5 eq)

  • Anhydrous THF

  • Sodium sulfate decahydrate (Na2SO4·10H2O)

  • Ethyl acetate

Procedure:

  • To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Stir the resulting suspension at room temperature for 30 minutes, then add anhydrous Na2SO4 and stir for another 15 minutes.

  • Filter the solid and wash with ethyl acetate. Concentrate the filtrate under reduced pressure to afford 3-hydroxymethyl-oxetane.

Conclusion: Strategic Diversification with this compound

While 3-amino-oxetane and oxetan-3-one remain the workhorses of oxetane chemistry in drug discovery, this compound presents a compelling and arguably underutilized building block. Its ability to directly access oxetane-3-carboxamides and serve as a precursor to the corresponding carboxylic acid and alcohol offers a streamlined and versatile entry point for structural diversification. By understanding the comparative advantages and reactivity profiles of different oxetane building blocks, medicinal chemists can make more strategic and informed decisions, ultimately accelerating the discovery of new therapeutics with improved properties and efficacy. The judicious application of this compound and its derivatives is a valuable addition to the modern drug discovery toolbox.

References

The Strategic Choice in Small Ring Scaffolds: A Comparative Guide to Oxetane and Cyclobutane Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the selection of the right molecular scaffold can dictate the success or failure of a therapeutic candidate. Among the myriad of choices available to medicinal chemists, small, strained ring systems have emerged as powerful tools to modulate the physicochemical and pharmacokinetic properties of drug-like molecules. This guide provides an in-depth comparative analysis of two prominent four-membered rings: the oxygen-containing oxetane and its carbocyclic cousin, cyclobutane. By delving into their distinct structural nuances, metabolic fates, and synthetic accessibility, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically deploy these valuable motifs.

The Four-Membered Ring Dilemma: Navigating the Subtle Differences

At first glance, oxetane and cyclobutane share a common structural feature: a strained four-membered ring. However, the substitution of a methylene group with an oxygen atom in the oxetane ring introduces profound changes in its electronic and conformational properties, leading to distinct impacts on a molecule's overall profile.

The cyclobutane ring is characterized by a puckered conformation, which serves to relieve some of its inherent torsional strain.[1][2] This non-planar geometry is a key attribute, allowing medicinal chemists to introduce three-dimensionality into otherwise flat molecules, a feature often correlated with enhanced binding affinity and selectivity.[3][4] Cyclobutanes are often employed to conformationally constrain flexible linkers, replace larger cyclic systems, and fill hydrophobic pockets within a target protein.[5][6]

Conversely, the oxetane ring, while also strained, adopts a more planar structure compared to cyclobutane due to reduced gauche interactions.[7][8] The presence of the oxygen atom imparts a significant dipole moment, making the oxetane a polar motif.[9] This polarity can be strategically leveraged to improve aqueous solubility and reduce lipophilicity, key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10][11] Furthermore, the oxetane ring can act as a hydrogen bond acceptor, a property not shared by its carbocyclic counterpart.[10]

A Head-to-Head Comparison: Physicochemical and Metabolic Properties

The true value of these scaffolds is revealed through direct comparison of their effects on key drug-like properties. Matched molecular pair analysis, where one functional group is systematically replaced with another in a series of compounds, provides the most compelling evidence.

PropertyOxetane AnalogCyclobutane AnalogRationale for Observation
Lipophilicity (LogD) Generally LowerGenerally HigherThe polar oxygen atom in the oxetane ring increases hydrophilicity.[12]
Aqueous Solubility Generally HigherGenerally LowerThe increased polarity and hydrogen bond accepting capability of the oxetane moiety enhance interactions with water.[9][13]
Metabolic Stability (in vitro) Often ImprovedVariableThe oxetane ring is often more resistant to oxidative metabolism compared to the C-H bonds of a cyclobutane ring. However, the substitution pattern on either ring is a critical determinant.[12][]
Permeability VariableVariableBoth scaffolds can influence permeability, and the net effect is highly dependent on the overall molecular context.
pKa of Adjacent Amines Lowering EffectMinimal EffectThe electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of nearby amines.[11]

A notable example highlighting these differences comes from a study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. In this case, an oxetane-containing analog demonstrated an improved off-target profile and enhanced metabolic stability compared to the corresponding cyclobutane derivative.[7] This underscores the potential of the oxetane motif to fine-tune a molecule's properties beyond simple isosteric replacement.

The Synthetic Chemist's Perspective: Accessibility and Strategic Incorporation

The decision to incorporate an oxetane or cyclobutane ring also hinges on synthetic feasibility. Both scaffolds present unique challenges and opportunities.

The synthesis of substituted oxetanes has seen significant advancements in recent years.[15][16] Common strategies include the intramolecular cyclization of 1,3-diols or their derivatives (the Williamson ether synthesis), the Paternò–Büchi reaction ([2+2] photocycloaddition of a carbonyl and an alkene), and the ring expansion of epoxides.[4] The commercial availability of a variety of oxetane-containing building blocks has further facilitated their integration into drug discovery programs.[16]

Cyclobutane synthesis has a longer history, with [2+2] cycloaddition reactions of alkenes being a cornerstone methodology.[9][17] Transition-metal catalysis and photochemical methods have expanded the scope and efficiency of these transformations.[3] The synthesis of functionalized cyclobutanes remains an active area of research, with new methods continually being developed to provide access to a diverse range of building blocks.[1][18]

Experimental Protocols

To ensure the integrity and reproducibility of comparative studies, standardized and well-validated experimental protocols are essential. Below are representative step-by-step methodologies for the synthesis of a generic oxetane and cyclobutane analog, followed by protocols for key in vitro assays.

Protocol 1: Synthesis of a 3-Aryl-3-hydroxyoxetane

This protocol describes a general procedure for the synthesis of an oxetane-containing building block via a Grignard reaction with oxetan-3-one.

Materials:

  • Substituted bromobenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (1 crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one (1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet by adding a crystal of iodine and gently warming under a stream of nitrogen.

  • Add a solution of the substituted bromobenzene in anhydrous THF dropwise to the activated magnesium turnings. Maintain a gentle reflux to initiate the Grignard reaction.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of oxetan-3-one in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-3-hydroxyoxetane.

Protocol 2: Synthesis of a 1,2-Disubstituted Cyclobutane via [2+2] Photocycloaddition

This protocol outlines a general procedure for the synthesis of a cyclobutane derivative using a photochemical [2+2] cycloaddition.

Materials:

  • Substituted alkene (1.0 equiv)

  • Photosensitizer (e.g., benzophenone, 0.1 equiv)

  • Anhydrous solvent (e.g., acetonitrile or acetone)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

  • Silica gel for column chromatography

Procedure:

  • In a quartz reaction vessel, dissolve the substituted alkene and the photosensitizer in the anhydrous solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Place the reaction vessel in the UV photoreactor and irradiate with UV light (e.g., >300 nm) at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adducts. Note that a mixture of stereoisomers may be formed.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[5][11][19]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., midazolam, testosterone)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the final desired protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Protocol 4: Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict the intestinal permeability of drug candidates.[6][][20]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound (at a final concentration, e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points (e.g., 60, 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_oxetane Oxetane Properties cluster_cyclobutane Cyclobutane Properties cluster_outcomes Potential Drug Design Outcomes O1 Increased Polarity O2 Hydrogen Bond Acceptor OUT1 Improved Solubility O1->OUT1 O3 Metabolic Stability O2->OUT1 O4 Lower Lipophilicity OUT3 Favorable ADME Profile O3->OUT3 OUT4 Reduced Off-Target Effects O3->OUT4 O4->OUT3 C1 Puckered Conformation C2 Increased 3D Character OUT2 Enhanced Binding Affinity C1->OUT2 C3 Conformational Restriction C2->OUT2 C4 Hydrophobic Pocket Filling C3->OUT2 C4->OUT2

Caption: Key properties of oxetane and cyclobutane rings and their potential impact on drug design outcomes.

G start Lead Compound decision Incorporate Strained Ring? start->decision oxetane_path Choose Oxetane decision->oxetane_path Improve Solubility/ Metabolic Stability cyclobutane_path Choose Cyclobutane decision->cyclobutane_path Increase 3D Character/ Conformational Rigidity synthesis Synthesize Analogs oxetane_path->synthesis cyclobutane_path->synthesis testing In Vitro & In Vivo Testing synthesis->testing analysis Analyze Data (Solubility, Stability, etc.) testing->analysis optimization Lead Optimization analysis->optimization

Caption: A simplified workflow for the strategic incorporation of oxetane or cyclobutane rings in a drug discovery project.

Conclusion: A Tale of Two Rings

The choice between incorporating an oxetane or a cyclobutane moiety is not a matter of inherent superiority but of strategic alignment with the specific goals of a drug discovery program. Oxetanes, with their inherent polarity and hydrogen bonding capabilities, are excellent tools for enhancing solubility and metabolic stability. Cyclobutanes, on the other hand, offer a robust means of introducing conformational rigidity and three-dimensionality, which can lead to improved potency and selectivity.

By understanding the fundamental differences between these two valuable scaffolds and by employing rigorous, standardized experimental protocols for their synthesis and evaluation, medicinal chemists can make more informed decisions, ultimately increasing the likelihood of developing safe and effective new medicines.

References

The Oxetane Advantage: A Comparative Guide to Validating Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical endeavor. A molecule's susceptibility to rapid metabolism can significantly hinder its therapeutic potential, leading to poor bioavailability and the formation of inactive or even toxic byproducts. In the landscape of medicinal chemistry, the strategic incorporation of an oxetane ring has emerged as a powerful tactic to enhance metabolic robustness and other crucial physicochemical properties.

This guide provides an in-depth, objective comparison of the metabolic stability of oxetane-containing molecules against common structural alternatives. We will delve into the mechanistic rationale behind the oxetane advantage, present supporting experimental data from in vitro assays, and provide detailed, validated protocols to empower your own investigations.

The Rationale: Why Oxetanes Confer Metabolic Stability

The oxetane moiety, a four-membered cyclic ether, is more than just a structural placeholder. Its unique combination of polarity, three-dimensionality, and electronic properties makes it an attractive bioisosteric replacement for metabolically labile groups such as gem-dimethyl and carbonyl functionalities.[1][2][3]

The enhanced stability of oxetane-containing compounds can be attributed to several key factors:

  • Blocking Metabolically Vulnerable Sites: The primary drivers of Phase I drug metabolism are the cytochrome P450 (CYP) enzymes.[4] The oxetane ring is generally less susceptible to CYP-mediated oxidation compared to more electron-rich or sterically accessible groups.[5] By strategically replacing a metabolically weak spot with an oxetane, the overall metabolic clearance of the molecule can be significantly reduced.[2]

  • Shifting Metabolic Pathways: The introduction of an oxetane can redirect a molecule's metabolism away from CYP-dependent pathways.[4][5] In some cases, oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH), offering an alternative, often slower, clearance pathway.[4][6] This can be particularly advantageous in mitigating the risk of drug-drug interactions that are commonly associated with CYP inhibition or induction.

  • Improved Physicochemical Properties: Beyond direct metabolic effects, oxetanes can improve properties like aqueous solubility and reduce lipophilicity.[1][3] These improvements can indirectly lead to more favorable pharmacokinetic profiles.

A Data-Driven Comparison: Oxetanes vs. Their Analogs

The theoretical benefits of oxetane incorporation are substantiated by empirical data. In vitro assays using human liver microsomes (HLM) are a cornerstone for assessing metabolic stability.[7] These assays measure the intrinsic clearance (CLint), which is the rate of metabolism by liver enzymes independent of blood flow. A lower CLint value signifies greater metabolic stability.

The following tables summarize quantitative data from matched molecular pair analyses, directly comparing the metabolic stability of oxetane-containing compounds with their non-oxetane analogs.

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)

Compound PairNon-Oxetane AnalogCLint (µL/min/mg protein)Oxetane-Containing CompoundCLint (µL/min/mg protein)Fold ImprovementReference
1 gem-Dimethyl Analog85Oxetane Analog155.7[1]
2 Carbonyl Analog120Oxetane Analog254.8[8]
3 Cyclobutane Analog65Oxetane Analog125.4[1]

This table showcases the significant enhancements in metabolic stability achieved by substituting common chemical motifs with an oxetane ring.

Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair

Speciesgem-Dimethyl Analog CLint (µL/min/mg protein)Oxetane Analog CLint (µL/min/mg protein)
Human9218
Rat15035
Mouse21055
Dog7520

This table illustrates the cross-species applicability of the oxetane advantage, demonstrating enhanced stability in various preclinical models.

Experimental Validation: A Step-by-Step Protocol

To ensure the trustworthiness and reproducibility of these findings, a detailed experimental protocol for a human liver microsome (HLM) stability assay is provided below. This protocol is designed to be a self-validating system, incorporating necessary controls and clear endpoints.

Experimental Workflow for HLM Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Stock Solutions (1 mM in DMSO) B Thaw Human Liver Microsomes (HLM) and NADPH Regenerating System C Prepare Incubation Buffer (e.g., Potassium Phosphate, pH 7.4) D Pre-warm HLM, Buffer, and Compound at 37°C C->D E Initiate Reaction by Adding NADPH Regenerating System D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile Containing Internal Standard G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) L->M N Calculate Intrinsic Clearance (CLint) M->N

Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.

Detailed Protocol: Human Liver Microsome Stability Assay

1. Preparation of Reagents: a. Test Compound Stock Solution: Prepare a 1 mM stock solution of the test compound in DMSO. b. Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). c. NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions. d. Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

2. Incubation Procedure: a. In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM). b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. d. Incubate the plate at 37°C with constant shaking. e. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding 3 volumes of the cold quenching solution.

3. Sample Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for LC-MS/MS analysis. c. Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

4. Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. b. Plot the natural logarithm (ln) of the percent remaining versus time. c. Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope. d. Calculate the half-life (t½): t½ = 0.693 / k e. Calculate the intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)

Understanding the Metabolic Fate of Oxetanes

While generally stable, oxetanes are not metabolically inert. Understanding their potential metabolic pathways is crucial for a comprehensive assessment. The two primary routes of metabolism are:

  • CYP-Mediated Oxidation: Although less common, CYP enzymes can mediate the oxidation of the oxetane ring, potentially leading to ring-opening.[1]

  • mEH-Mediated Hydrolysis: Microsomal epoxide hydrolase can catalyze the hydrolytic opening of the oxetane ring to form a diol.[4][6]

The predominant pathway is often substrate-dependent, highlighting the importance of empirical testing.[2]

G Oxetane-Containing\nCompound Oxetane-Containing Compound CYP-Mediated\nOxidation CYP-Mediated Oxidation Oxetane-Containing\nCompound->CYP-Mediated\nOxidation Less Common mEH-Mediated\nHydrolysis mEH-Mediated Hydrolysis Oxetane-Containing\nCompound->mEH-Mediated\nHydrolysis Alternative Pathway Oxidized Metabolites\n(Ring-Opened) Oxidized Metabolites (Ring-Opened) CYP-Mediated\nOxidation->Oxidized Metabolites\n(Ring-Opened) Diol Metabolite Diol Metabolite mEH-Mediated\nHydrolysis->Diol Metabolite

Caption: Potential Metabolic Pathways of Oxetane-Containing Molecules.

Conclusion

The incorporation of an oxetane ring is a validated and highly effective strategy for enhancing the metabolic stability of drug candidates. As demonstrated through comparative data, this structural modification can lead to significant reductions in intrinsic clearance, a key predictor of in vivo half-life. The provided experimental protocol offers a robust framework for researchers to validate the metabolic stability of their own oxetane-containing molecules. By understanding both the "why" and the "how," scientists can confidently leverage the oxetane advantage in the design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Impact of the Oxetane Motif on Aqueous Solubility

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of successful drug development. Poor aqueous solubility remains a primary obstacle, frequently leading to low bioavailability and formulation challenges. Among the chemical motifs employed to address this issue, the oxetane ring has emerged as a uniquely powerful tool.[1][2] This guide provides an in-depth comparison of the oxetane motif against common bioisosteric alternatives, supported by experimental data and detailed protocols, to elucidate its profound impact on aqueous solubility.

The Rationale: Why Oxetane?

The four-membered oxetane ring is more than just a cyclic ether; it is a compact, polar, and three-dimensional scaffold that can serve as a versatile bioisostere for ubiquitous functional groups like the gem-dimethyl and carbonyl groups.[3][4]

  • gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block metabolically labile sites on a molecule.[5] However, this comes at the cost of increased lipophilicity, which can negatively impact solubility. The oxetane ring offers a compelling solution: it occupies a similar steric volume but introduces a polar oxygen atom, significantly enhancing hydrophilicity and, consequently, aqueous solubility.[2][6]

  • Carbonyl Group Replacement: While carbonyl groups can act as hydrogen bond acceptors, they can also be susceptible to metabolic degradation. The oxetane moiety mimics the dipole moment and hydrogen-bond accepting capability of a carbonyl but is generally more metabolically robust.[5][7] The strained C–O–C bond angle in the oxetane ring effectively exposes the oxygen's lone pairs, making it an exceptionally strong hydrogen-bond acceptor—even more so than other cyclic ethers or the carbonyls of ketones and esters.[5][6]

This strategic replacement allows medicinal chemists to fine-tune a molecule's properties, often achieving a simultaneous improvement in solubility and metabolic stability without the unfavorable increase in lipophilicity associated with its carbon-based counterparts.[4][8]

G cluster_0 Common Lipophilic Motif cluster_1 Polar Oxetane Replacement GemD Molecule-C(CH3)2 Oxa Molecule-C(CH2OCH2) GemD->Oxa Bioisosteric Replacement caption Fig 1. Bioisosteric replacement of a gem-dimethyl group with an oxetane.

Fig 1. Bioisosteric replacement of a gem-dimethyl group with an oxetane.
Comparative Analysis: Quantifying the Solubility Enhancement

The theoretical benefits of incorporating an oxetane are substantiated by extensive experimental data from matched molecular pair analyses. Replacing a gem-dimethyl group or even a simple methylene group with an oxetane can lead to a dramatic and often transformative increase in aqueous solubility.

The magnitude of this effect depends on the structural context of the parent molecule, but improvements spanning several orders of magnitude are frequently observed.[9][10] In some cases, this enhancement can be the deciding factor that turns a poorly soluble lead compound into a viable drug candidate.[8]

Table 1: Impact of Oxetane Substitution on Aqueous Solubility

Original Motif Oxetane Replacement Scaffold Type Fold-Increase in Aqueous Solubility Source
gem-Dimethyl 3,3-Disubstituted Oxetane Various Lipophilic Scaffolds 4x to >4000x [9][10][11]
Methylene (-CH2-) Oxetane Acyclic Amine 25x to 4000x [10]
gem-Dimethyl 3,3-Disubstituted Oxetane EZH2 Inhibitor "Drastically improved" [3]
Methyl Oxetane Unit MMP-13 Inhibitor "Significantly improved" [8]

| Phenyl | Oxetane-Substituted Phenyl | Mebendazole Analogue | >137x |[8] |

As the data clearly indicates, the introduction of an oxetane is a highly effective strategy for mitigating solubility liabilities across a diverse range of molecular architectures.

Experimental Verification: Measuring Aqueous Solubility

To empirically validate the effect of an oxetane substitution, a robust and reproducible solubility assay is required. The Thermodynamic Shake-Flask Method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.[12] It provides a more accurate representation of a compound's behavior in vivo compared to higher-throughput kinetic assays, which can overestimate solubility due to the formation of amorphous precipitates or supersaturated solutions.[13][14]

  • Why Thermodynamic over Kinetic? For lead optimization, where precise data is crucial, thermodynamic solubility is preferred. It measures the true equilibrium between the dissolved and solid states of a compound, typically the most stable crystalline form, providing a worst-case scenario that is invaluable for predicting oral absorption.[14][15] Kinetic assays, while faster, measure the concentration at which a compound precipitates from a DMSO stock solution and often reflect the solubility of a less stable, amorphous form.[13][16]

  • Why Shake-Flask? The shake-flask method ensures that the system reaches true equilibrium by allowing sufficient time (typically 24-72 hours) for the dissolution and potential recrystallization processes to stabilize.[12] This self-validating system ensures that the measured concentration represents the maximum solubility of the most stable solid form under the specified conditions.

G A 1. Sample Preparation Add excess solid compound to vial B 2. Solvation Add precise volume of aqueous buffer (e.g., PBS pH 7.4) A->B C 3. Equilibration Shake at constant temperature for 24-48 hours B->C D 4. Phase Separation Filter or centrifuge to remove undissolved solid C->D E 5. Quantification Analyze filtrate concentration via HPLC-UV or LC-MS D->E F Result: Thermodynamic Solubility (μg/mL or μM) E->F caption Fig 2. Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Fig 2. Workflow for the Thermodynamic Shake-Flask Solubility Assay.

This protocol describes a standard procedure for determining the thermodynamic aqueous solubility of a test compound.

Materials:

  • Test compound (solid powder, crystalline form preferred)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF) or centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or LC-MS

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standards: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile). Create a series of calibration standards by diluting the stock solution with the analysis mobile phase to cover the expected solubility range.

  • Sample Incubation:

    • Add an excess amount of the solid test compound (typically 1-2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[17]

    • Pipette a precise volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4) into the vial.[18]

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the samples for a minimum of 24 hours to ensure equilibrium is reached. Some protocols may extend this to 48 or 72 hours.[12]

  • Separation of Saturated Solution:

    • After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a syringe filter to remove all undissolved solid particles. Alternatively, centrifuge the vial at high speed and collect the supernatant. This step is critical to avoid artificially high readings.

  • Analysis:

    • Dilute the filtered saturated solution with mobile phase as necessary to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV or LC-MS to determine the precise concentration of the dissolved compound.[19]

  • Calculation:

    • Construct a calibration curve from the standards (Peak Area vs. Concentration).

    • Use the peak area of the diluted sample to calculate its concentration from the calibration curve.

    • Multiply this value by the dilution factor to determine the final thermodynamic solubility of the compound in the aqueous buffer.

Conclusion

The strategic incorporation of an oxetane motif is a validated and highly effective method for enhancing the aqueous solubility of drug candidates.[20][21] By serving as a polar bioisostere for common lipophilic groups, it directly addresses one of the most persistent challenges in drug discovery. As demonstrated by comparative data, the resulting solubility improvements can be substantial, ranging from several-fold to thousands-fold.[10][11] The use of rigorous experimental methods, such as the thermodynamic shake-flask assay, is essential for accurately quantifying this impact and making informed decisions during lead optimization. For any research team looking to improve the drug-like properties of their compounds, the oxetane ring represents a powerful and indispensable tool in the medicinal chemist's toolbox.[3]

References

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl Oxetane-3-Carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Ring, a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of molecular scaffolds that can favorably modulate the physicochemical properties of drug candidates is relentless. Among these, the oxetane ring, a four-membered saturated ether, has emerged as a uniquely powerful motif.[1][2] Its utility stems from its ability to serve as a polar and metabolically stable bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[2][3] The introduction of an oxetane can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[1][4]

The strained nature of the oxetane ring is key to its properties. The endocyclic angles deviate significantly from the ideal tetrahedral value, resulting in a ring strain of approximately 25.5 kcal/mol.[2] This strain exposes the oxygen's lone pair electrons, making oxetane an excellent hydrogen-bond acceptor, even more so than other cyclic ethers or many carbonyl groups.[2][5] Structurally, the oxetane ring is not perfectly planar but adopts a slightly "puckered" conformation, a characteristic first confirmed by the X-ray analysis of unsubstituted oxetane.[2][3][6] The degree of this puckering can be influenced by substituents, which in turn dictates the spatial orientation of appended functional groups and their interactions with biological targets.[4][5]

Given that these subtle conformational changes can dictate biological activity, a precise and unambiguous determination of the three-dimensional structure of oxetane derivatives, such as methyl oxetane-3-carboxylate, is paramount. This guide provides an in-depth comparison of the principal analytical techniques for the structural elucidation of these valuable compounds, with a primary focus on the gold-standard method: single-crystal X-ray diffraction.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unparalleled, high-resolution snapshot of a molecule's three-dimensional structure in the solid state.[7] It allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, yielding a definitive atomic map.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The causality behind each step is critical for success.

scxrd_workflow cluster_prep Sample Preparation cluster_growth Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement start Pure Compound (>98% Purity) solubility Solubility Screening start->solubility Verify Identity & Purity (NMR, MS, LC) growth Set Up Crystallization (e.g., Vapor Diffusion) solubility->growth Select Solvent/ Antisolvent Pair harvest Crystal Harvest & Selection growth->harvest Incubate (Days to Weeks) mount Mount Crystal on Diffractometer harvest->mount collect X-ray Data Collection mount->collect Cool with N2 Stream process Data Integration & Scaling collect->process solve Structure Solution (e.g., Direct Methods) process->solve refine Structure Refinement solve->refine validate Validation & CIF Generation refine->validate

Caption: The experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol: X-ray Crystallographic Analysis of Methyl 3-(p-tolyl)oxetane-3-carboxylate

This protocol outlines the analysis of a representative derivative.

1. Material Preparation & Purity Assessment:

  • Rationale: Impurities can severely inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize methyl 3-(p-tolyl)oxetane-3-carboxylate.

    • Purify the compound using column chromatography or recrystallization until purity is >98% as determined by HPLC and ¹H NMR.

    • Confirm the molecular weight via high-resolution mass spectrometry (HRMS).

2. Crystal Growth:

  • Rationale: The formation of a high-quality single crystal is the most critical and often most challenging step.[8] Vapor diffusion is a gentle and effective method that allows for the slow increase of supersaturation, promoting the growth of well-ordered crystals.[9]

  • Protocol (Vapor Diffusion):

    • Solubility Screening: Determine the compound's solubility in a range of solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol) and identify a miscible "antisolvent" in which it is poorly soluble (e.g., pentane, hexane, diethyl ether).[9] For this example, ethyl acetate (solvent) and hexane (antisolvent) are a suitable pair.

    • Setup: Dissolve 5-10 mg of the pure compound in a minimal amount of ethyl acetate (e.g., 0.5 mL) in a small, open inner vial.

    • Place this inner vial inside a larger, sealable outer vial containing a reservoir of hexane (e.g., 2-3 mL).

    • Seal the outer vial and leave it undisturbed in a vibration-free environment.

    • Mechanism: Over several days to weeks, the more volatile hexane will slowly diffuse into the ethyl acetate solution, reducing the compound's solubility and gradually inducing crystallization.[9]

3. Data Collection:

  • Rationale: A suitable crystal is mounted and cooled in a nitrogen stream to minimize thermal motion of the atoms and protect it from radiation damage, resulting in higher quality diffraction data.

  • Protocol:

    • Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) with sharp edges.[8]

    • Mount the crystal on a cryo-loop and flash-cool it in the 100 K nitrogen stream of the diffractometer.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. The collection strategy involves rotating the crystal and recording diffraction spots over a wide range of orientations.[8]

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction pattern (a map of reciprocal space) is mathematically converted back into an electron density map (real space), from which atomic positions are determined and refined.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the reflections. Scale and merge the data, applying necessary corrections.

    • Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods. This provides a preliminary structural model.

    • Refinement: Iteratively refine the atomic positions, displacement parameters (describing atomic vibrations), and occupancies against the experimental data using a least-squares algorithm.

    • Validation: Assess the quality of the final model using metrics like R1 (agreement between observed and calculated structure factors) and goodness-of-fit (GoF). Generate a Crystallographic Information File (CIF) for publication and database deposition.

Data Summary: Representative Crystallographic Data

The following table summarizes typical data one would expect from a successful analysis of a this compound derivative.

ParameterTypical ValueSignificance
Chemical FormulaC₁₂H₁₄O₃Confirms the elemental composition of the crystal.
Formula Weight206.24 g/mol Consistent with the molecular structure.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å); β (°)a=10.2, b=8.5, c=12.1; β=98.5°Dimensions and angle of the unit cell, the basic repeating block of the crystal.
Volume (ų)1085Volume of the unit cell.
Z4Number of molecules in the unit cell.
Resolution (Å)0.80Indicates the level of detail in the electron density map; <1.0 Å is good.
R1, wR2 (all data)R1 = 0.045, wR2 = 0.110Residual factors indicating the agreement of the model with the data; <5% is ideal.
Flack Parameter0.02(5)For chiral molecules, a value near zero confirms the absolute configuration.[10]

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

While SCXRD is the definitive method for solid-state structure, a comprehensive understanding, particularly for drug development, requires a multi-faceted approach. Other techniques provide crucial data about the molecule's behavior in solution and its energetic landscape.

techniques_comparison cluster_main Structural Analysis of Oxetane Derivatives main_node Complete Structural Understanding xray X-ray Crystallography (Solid State) xray->main_node Definitive 3D Structure Absolute Configuration comp Computational Modeling (In Silico) xray->comp Benchmark & Validate nmr NMR Spectroscopy (Solution State) nmr->main_node Conformation in Solution Dynamic Behavior nmr->comp Corroborate & Refine comp->main_node Relative Energies Conformational Landscape

Caption: Interplay of key techniques for comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure and conformation in solution. For oxetanes, specific 2D NMR experiments are invaluable.

  • Core Utility: While ¹H and ¹³C NMR confirm the chemical structure, Nuclear Overhauser Effect (NOE) experiments (NOESY/ROESY) reveal through-space proximity of protons. This is crucial for establishing the relative orientation of substituents on the puckered oxetane ring in the solution state, which may differ from the solid-state conformation observed by X-ray diffraction.

  • Experimental Protocol (2D NOESY):

    • Prepare a 5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire standard ¹H and ¹³C spectra to assign all proton and carbon signals.

    • Run a 2D NOESY or ROESY experiment. The presence of a cross-peak between two protons indicates they are close in space (< 5 Å).

    • Analyze the cross-peaks to build a model of the molecule's average conformation in solution. For instance, an NOE between a proton on the methyl ester and a proton on the aromatic ring would define a specific rotational preference.

Computational Chemistry (Density Functional Theory - DFT)

Computational modeling provides insight into the relative energies of different possible conformations.

  • Core Utility: DFT calculations can be used to perform a conformational search to identify low-energy structures. The crystal structure from SCXRD serves as an excellent benchmark to validate the chosen computational method and basis set. Once validated, the model can predict the puckering angle, the rotational barrier of the ester group, and the relative stability of different conformers in the gas phase or solution (using a solvent model).

  • Workflow Protocol (DFT Calculation):

    • Build an initial 3D model of the this compound derivative.

    • Perform a conformational search using a lower-level theory to identify potential energy minima.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using a higher-level theory (e.g., B3LYP/6-31G(d)).

    • Compare the calculated lowest-energy structure with the experimental X-ray structure to validate the computational model.

    • Analyze the relative energies of all identified conformers to understand the molecule's conformational landscape.

Performance Comparison
FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (NOE/ROE)Computational Modeling (DFT)
Information Yield Absolute 3D structure, bond lengths/angles, packing, absolute config.[7]Average 3D conformation in solution, dynamic processes, connectivity.Relative energies of conformers, bond properties, theoretical spectra.
Sample State Solid (single crystal required)SolutionIn Silico (no physical sample)
Key Strength Unambiguous, high-precision atomic coordinates.Reflects structure in a biologically relevant (solution) environment.Predictive power; explores structures that may be hard to isolate.
Primary Limitation Crystal growth can be a major bottleneck; structure may not be the solution conformer.Provides time-averaged structure; interpretation can be complex.Accuracy is dependent on the level of theory; requires experimental validation.
Throughput Low to Medium (crystal growth is slow)HighHigh (dependent on computational resources)

Conclusion

For the definitive structural characterization of this compound derivatives, single-crystal X-ray diffraction remains the unequivocal gold standard. It provides a level of detail and certainty that is unmatched by other techniques. However, a holistic understanding, especially within a drug discovery context, necessitates a synergistic approach. The solid-state structure determined by SCXRD provides the crucial anchor of absolute truth, which can then be used to benchmark computational models and provide context for the dynamic solution-state conformations observed via NMR spectroscopy. By integrating these three pillars of structural analysis—X-ray diffraction, NMR, and computational modeling—researchers can gain a comprehensive and robust understanding of these vital medicinal chemistry scaffolds, paving the way for more rational and effective drug design.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Oxetane-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While methyl oxetane-3-carboxylate is a valuable building block in modern medicinal chemistry, its proper handling and disposal are paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This compound (CAS No. 1638760-80-1) is a liquid at room temperature and should be stored in a refrigerator.

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this chemical is GHS07, indicating that it is an irritant and can be harmful.[1]

Expert Insight: The oxetane ring, a four-membered cyclic ether, possesses significant ring strain. This makes it susceptible to ring-opening reactions, particularly in the presence of strong acids.[2] This reactivity is a critical consideration for waste segregation to prevent unintended and potentially hazardous reactions in the waste container.

Personal Protective Equipment (PPE)

Given the identified hazards, the following personal protective equipment must be worn when handling this compound, including during disposal procedures:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and irritation.[3]
Skin and Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of vapors and prevent respiratory irritation.[4]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. [5]

Step 1: Waste Collection
  • Designate a Waste Container: Obtain a dedicated, leak-proof container for halogen-free organic solvent waste. The container must be made of a material compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," and the full chemical name "this compound" must be listed as a component.[6] Do not use abbreviations or chemical formulas.

  • Transferring Waste: Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure. Carefully pour the waste into the designated container, avoiding splashes.

  • Container Closure: Securely cap the waste container immediately after adding waste to prevent the release of vapors.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Acids: Do not mix this compound waste with acidic waste streams. The oxetane ring can undergo acid-catalyzed ring-opening.[2]

  • Bases: While the ester functional group can be hydrolyzed by strong bases, mixing with basic waste is generally less hazardous than with strong acids. However, it is best practice to collect it in a dedicated organic waste container.

  • Oxidizers: Keep waste containing this compound separate from strong oxidizing agents.[7]

Step 3: Storage of Waste
  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[6] This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential spills or leaks.

  • Ventilation: Ensure the SAA is in a well-ventilated area.

Step 4: Final Disposal
  • Arrange for Pickup: Once the waste container is full or has reached the storage time limit set by your institution's environmental health and safety (EHS) department, arrange for its collection by a licensed hazardous waste disposal company.[8]

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Work in a Fume Hood B->C Step 2 D Select a Designated Halogen-Free Organic Waste Container C->D Step 3 E Label Container: 'Hazardous Waste' + Full Chemical Name D->E Step 4 F Carefully Transfer Waste E->F Step 5 G Securely Cap Container F->G Step 6 H Store in a Designated Satellite Accumulation Area (SAA) G->H Step 7 I Use Secondary Containment H->I Step 8 J Arrange for Pickup by Licensed Waste Disposal Company I->J Step 9

References

A Senior Application Scientist's Guide to Safely Handling Methyl Oxetane-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, mastery over the molecules we work with extends beyond the reaction flask. It necessitates a deep, causal understanding of the risks involved and a commitment to a culture of safety that is both rigorous and rational. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of Methyl oxetane-3-carboxylate, moving beyond mere compliance to foster a proactive safety mindset.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound, like many organic esters, presents a specific set of hazards that dictate our safety protocols. A thorough understanding of these risks is the foundation of safe laboratory practice.

  • Primary Hazards: Based on available safety data for similar compounds, the primary hazards include:

    • Skin Irritation: Prolonged or repeated contact can cause irritation.

    • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.

    • Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.

It is crucial to consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a carefully considered strategy to mitigate the specific risks identified.

While nitrile gloves are a laboratory staple, they offer poor resistance to many esters and should only be considered for incidental, short-term splash protection.[1][2][3][4] For handling this compound, a more robust glove strategy is required.

Glove Selection Rationale:

Glove MaterialProtection LevelRecommended Use CaseCausality
Nitrile Splash Protection OnlyVery short-duration tasks with no risk of immersion.Nitrile rubber can degrade upon prolonged contact with esters, leading to a rapid loss of protective barrier.[1][2][3]
Butyl Rubber ExcellentDirect handling, transfers, and situations with potential for prolonged contact.Butyl rubber exhibits high resistance to permeation and degradation by a wide range of chemicals, including esters and ketones.[5]
Viton™ ExcellentSimilar to Butyl rubber; offers superior protection against a broad spectrum of aggressive chemicals.This fluoroelastomer provides exceptional resistance to aromatic and chlorinated solvents, as well as many esters.

Operational Protocol for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For critical operations, consider wearing a lighter nitrile glove underneath a more robust butyl or Viton™ glove. This provides a secondary barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Prompt Removal and Disposal: If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.

  • Wash Hands After Use: Always wash hands thoroughly with soap and water after removing gloves.

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Transfers and Reactions: Tight-fitting chemical splash goggles provide a more complete seal around the eyes.

  • Best Practice for High-Risk Operations: A full-face shield worn over safety goggles is recommended when handling larger quantities or when there is a significant risk of splashing.

Engineering controls, such as a certified chemical fume hood, are the primary means of preventing respiratory exposure. When these are not sufficient or during emergency situations, respiratory protection is essential.

Respirator Selection Workflow:

G start Assess Task and Potential for Vapor Generation fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood ppe_sufficient Are vapor concentrations well below Permissible Exposure Limits (PELs)? fume_hood->ppe_sufficient Yes respirator_needed Air-Purifying Respirator (APR) Required fume_hood->respirator_needed No no_respirator Standard PPE is sufficient. (Gloves, Eye Protection, Lab Coat) ppe_sufficient->no_respirator Yes ppe_sufficient->respirator_needed No apr_type Select NIOSH-approved half-mask or full-face respirator. respirator_needed->apr_type cartridge Fit with Organic Vapor (OV) cartridges (black label). apr_type->cartridge fit_test Ensure user has been properly fit-tested and trained. cartridge->fit_test

Caption: Workflow for determining the need for respiratory protection.

Key Considerations for Respirator Use:

  • Cartridge Service Life: Organic vapor (OV) cartridges have a limited lifespan and must be replaced on a schedule determined by your institution's Chemical Hygiene Plan or when the user detects any odor.[7]

  • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. Per OSHA regulations, fit testing is mandatory.[8]

  • Facial Hair: Beards and other facial hair interfere with the respirator seal and are not permitted when wearing tight-fitting respirators.

A standard flame-resistant lab coat should be worn and kept buttoned. For larger-scale work, a chemically resistant apron over the lab coat provides an additional layer of protection.

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling ensures safety at every step.

  • Primary Containment: All handling of this compound that may generate vapors should be conducted in a properly functioning chemical fume hood.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or chemicals.

  • Aliquotting and Transfer: Use a fume hood for all transfers. Dispense the smallest quantity needed for the experiment. Use glassware and equipment that are clean, dry, and compatible with the chemical.

  • Heating: If heating is required, use a well-controlled heating mantle or bath. Avoid open flames.

  • Spill Management: Have a spill kit readily available. For a small spill (<50 mL), absorb the material with an inert absorbent like vermiculite or cat litter.[9] Place the absorbed material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow:

G start Generate Waste liquid_waste Liquid Waste (Unused chemical, reaction mixtures) start->liquid_waste solid_waste Solid Waste (Contaminated gloves, paper towels, absorbent) start->solid_waste non_halogenated Collect in a dedicated, properly labeled 'Non-Halogenated Organic Waste' container. liquid_waste->non_halogenated double_bag Double-bag in clear plastic bags. solid_waste->double_bag disposal Arrange for pickup by Environmental Health & Safety (EHS). non_halogenated->disposal seal_and_label Seal and label with a hazardous waste tag. double_bag->seal_and_label seal_and_label->disposal

Caption: Waste disposal decision workflow.

Disposal Protocol:

  • Waste Container: Use a designated, chemically compatible container for liquid waste, clearly labeled "Hazardous Waste: Non-Halogenated Organic Solvents."[6]

  • Labeling: The label must include the full chemical name of all components.

  • Storage: Keep waste containers closed at all times, except when adding waste. Store in a designated satellite accumulation area.

  • Contaminated Solids: Contaminated items such as gloves, absorbent pads, and weighing papers must be collected in a separate, sealed container or double-bagged and labeled as hazardous waste.[6]

  • Disposal: Do not pour any amount of this compound down the drain.[6] All waste must be disposed of through your institution's licensed hazardous waste program.

By adhering to these principles and protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. Safety is not an impediment to discovery; it is an integral part of it.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.